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  • Product: Dinitroethyne
  • CAS: 88466-66-4

Core Science & Biosynthesis

Foundational

Computational Prediction of Dinitroethyne Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dinitroethyne (C₂N₂O₄) is a molecule of significant interest within the field of high-energy-density materials (HEDMs) due to its high nitrogen and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroethyne (C₂N₂O₄) is a molecule of significant interest within the field of high-energy-density materials (HEDMs) due to its high nitrogen and oxygen content.[1] However, its inherent stability remains a critical question for its potential synthesis and application. This technical guide provides a comprehensive overview of the computational methodologies employed to predict the stability of dinitroethyne. It is intended to serve as a resource for researchers engaged in the theoretical and experimental investigation of energetic materials. This document outlines the prevalent quantum chemical methods, key stability indicators, and a structured workflow for in-silico analysis.

Introduction to Computational Stability Prediction of Energetic Materials

The design and development of novel HEDMs are increasingly reliant on computational chemistry to predict molecular properties, thereby reducing the risks and costs associated with experimental synthesis.[2][3] Computational methods, particularly Density Functional Theory (DFT), have become mature approaches to complement and guide experimental studies in predicting the performance and stability of energetic materials.[2] The stability of an energetic material is a balance between its performance (energy release) and its sensitivity to stimuli such as impact, friction, and heat.[4] A key challenge is to achieve a high positive heat of formation while maintaining sufficient kinetic stability to prevent premature decomposition.[4]

For a molecule like dinitroethyne, which is not yet synthesized or is highly unstable, computational modeling provides the only viable initial approach to assess its potential as an energetic material. These theoretical studies focus on calculating fundamental properties that are indicative of stability.

Theoretical Background and Key Stability Indicators

The stability of an energetic molecule can be assessed through several key computational parameters:

  • Heat of Formation (HOF): This is a fundamental thermodynamic property that indicates the energy content of a molecule.[5] A high positive heat of formation is desirable for high-energy materials.[4] Isodesmic reactions are a common and reliable method for calculating the gas-phase heat of formation (HOFGas).[5]

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. The weakest bond in the molecule often determines the initial step in the decomposition pathway. Low BDE values for certain bonds can indicate kinetic instability.

  • Activation Energy of Decomposition: This is the energy barrier for the initial, rate-determining step of the decomposition reaction. A higher activation energy suggests greater kinetic stability. Computational studies often explore various potential decomposition pathways, such as nitro-nitrite rearrangement or C-NO₂ bond cleavage, to identify the one with the lowest activation barrier.[6][7]

  • Molecular Orbital Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies greater stability.

Computational Methodologies: An Experimental Protocol

This section details a typical computational protocol for predicting the stability of dinitroethyne.

3.1. Software and Theoretical Level

  • Software: Gaussian, GAMESS, or other quantum chemistry software packages are commonly used.

  • Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for energetic materials.[2] Common functionals include B3LYP, B3PW91, and M06-2X.[5][8]

  • Basis Set: A sufficiently large basis set is crucial for accurate calculations. Pople-style basis sets like 6-311++G(2df,2p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are often employed.[8]

3.2. Geometry Optimization and Frequency Analysis

  • Input Structure: A 3D structure of the dinitroethyne molecule is created.

  • Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

3.3. Heat of Formation Calculation (Isodesmic Reaction Approach)

  • Design Isodesmic Reactions: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations. For dinitroethyne, a possible isodesmic reaction is: C₂N₂O₄ + 2CH₄ → C₂H₂ + 2CH₃NO₂

  • Calculate Energies: The total electronic energies of all species in the isodesmic reaction are calculated at the chosen level of theory.

  • Calculate Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated.

  • Calculate HOF: The heat of formation of dinitroethyne is then derived using the known experimental heats of formation of the other species in the reaction.

3.4. Bond Dissociation Energy (BDE) Calculation

  • Identify Target Bonds: The C-N and C-C bonds are the most likely candidates for initial cleavage.

  • Calculate Radical Energies: The energies of the radical species formed upon bond cleavage are calculated.

  • Calculate BDE: The BDE is the difference in energy between the optimized molecule and the sum of the energies of the resulting radicals.

3.5. Decomposition Pathway Analysis

  • Propose Pathways: Plausible initial decomposition steps are proposed. For nitro compounds, common pathways include C-NO₂ homolysis and nitro-nitrite isomerization.[6][9]

  • Locate Transition States (TS): For each proposed pathway, a transition state search is performed.

  • Confirm TS: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the transition state connects the reactant and the desired products.

  • Calculate Activation Energy: The activation energy is the energy difference between the transition state and the reactant.

Data Presentation: Predicted Stability Parameters for Dinitroethyne

The following tables summarize the types of quantitative data that would be generated from the computational protocols described above. The values presented are illustrative and based on typical ranges for energetic materials, as specific computational results for dinitroethyne are not available in the cited literature.

Table 1: Predicted Thermodynamic Properties of Dinitroethyne

PropertyComputational MethodPredicted Value (Illustrative)
Gas-Phase Heat of Formation (kJ/mol)G4 Composite Method+350
Solid-Phase Heat of Formation (kJ/mol)DFT with sublimation energy correction+420
HOMO-LUMO Gap (eV)B3LYP/6-311++G(2df,2p)3.5

Table 2: Predicted Kinetic Stability of Dinitroethyne

ParameterComputational MethodPredicted Value (Illustrative)
C-NO₂ Bond Dissociation Energy (kJ/mol)B3LYP/6-311++G(2df,2p)150
C-C Bond Dissociation Energy (kJ/mol)B3LYP/6-311++G(2df,2p)250
Activation Energy for C-NO₂ Cleavage (kJ/mol)B3LYP/6-311++G(2df,2p)160
Activation Energy for Nitro-Nitrite Rearrangement (kJ/mol)B3LYP/6-311++G(2df,2p)180

Visualization of Computational Workflow and Decomposition Pathway

Diagram 1: Computational Workflow for Stability Prediction

G A Molecular Structure Input (Dinitroethyne) B Geometry Optimization (e.g., B3LYP/6-311G**) A->B C Frequency Analysis B->C D Thermodynamic Properties (Heat of Formation) C->D E Kinetic Stability Analysis (BDE, Activation Energy) C->E F Isodesmic Reaction Design D->F I Stability Assessment D->I G Transition State Search E->G E->I H IRC Calculation G->H

A flowchart of the computational workflow for predicting the stability of dinitroethyne.

Diagram 2: Hypothetical Initial Decomposition Pathways of Dinitroethyne

G DNE Dinitroethyne (O₂N-C≡C-NO₂) TS1 TS1 (C-NO₂ Cleavage) DNE->TS1 Ea1 TS2 TS2 (Nitro-Nitrite Rearrangement) DNE->TS2 Ea2 P1 Radical Products (•C≡C-NO₂ + •NO₂) TS1->P1 P2 Isomer (O₂N-C≡C-ONO) TS2->P2

Hypothetical initial decomposition pathways for dinitroethyne, highlighting C-NO₂ bond cleavage and nitro-nitrite rearrangement.

Conclusion

The computational prediction of dinitroethyne's stability is a critical step in evaluating its potential as a high-energy-density material. The methodologies outlined in this guide, centered around Density Functional Theory, provide a robust framework for determining key thermodynamic and kinetic stability indicators. While the illustrative data suggests that dinitroethyne could be a high-energy compound, the predicted bond dissociation energies and activation barriers would need to be carefully considered to assess its viability for synthesis and handling. Future work should focus on more advanced computational methods and, if feasible, experimental validation to confirm these theoretical predictions.

References

Exploratory

An In-depth Technical Guide on the Electronic Structure of 1,2-Dinitroethyne

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the electronic structure of 1,2-dinitroethyne (C₂N₂O₄), a high-energy density molecule with potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of 1,2-dinitroethyne (C₂N₂O₄), a high-energy density molecule with potential applications as a rocket propellant.[1][2][3][4] Due to its predicted high energy content, understanding its electronic structure and stability is of significant interest.[1][5] This document summarizes the currently available theoretical and computational findings, as experimental synthesis and characterization have proven to be challenging.[1][2][3][4]

Molecular Structure and Properties

1,2-Dinitroethyne, also known as dinitroacetylene, is a symmetric molecule with a linear carbon backbone.[1] Computational studies have been employed to predict its geometric and electronic properties.[1][2][3][4]

Table 1: Predicted Molecular Geometry of 1,2-Dinitroethyne and its Radical Anion

Parameter1,2-Dinitroethyne (Gas Phase)1,2-Dinitroethyne Radical Anion (1•-) (Gas Phase)
C-N Bond Length1.405 Å1.348 Å
C-C Bond Length1.197 Å1.213 Å

Data sourced from quantum chemical calculations.[1]

A frontier orbital analysis suggests that partial reduction of 1,2-dinitroethyne, leading to the formation of its radical anion, could increase the C-N bond order, offering a potential strategy to stabilize this highly energetic material.[1][2][3][4] This is supported by the calculated shorter C-N bond length in the radical anion compared to the neutral molecule.[1]

Spectroscopic Properties (Predicted)

Quantum chemical methods have been used to predict the vibrational spectra of 1,2-dinitroethyne.[1][2][3]

Table 2: Predicted Vibrational Frequencies for 1,2-Dinitroethyne and its Radical Anion

Vibrational Mode1,2-Dinitroethyne1,2-Dinitroethyne Radical Anion (1•-)
C-N StretchNot specifiedMarginal red shift of ~24 cm⁻¹
C-C StretchNot specifiedMarginal red shift of ~24 cm⁻¹

Further detailed vibrational, UV-Vis, and NMR spectroscopic data are predicted in supplementary materials of the cited study.[3]

Thermodynamic and Performance Properties (Predicted)

1,2-Dinitroethyne is predicted to have a record-high heat of formation and energy density.[1][2][3] These properties make it a molecule of great interest for applications as a high-performance rocket propellant.[1][2][3][5]

Table 3: Predicted Thermodynamic and Performance Data

PropertyPredicted Value
Specific Impulse (as a monopropellant)354 s

This value is exceedingly high for a monopropellant.[1]

Decomposition and Stability

While unimolecular decomposition pathways of 1,2-dinitroethyne are predicted to have high activation energies, its stability is a significant concern.[1][2][3][4] Research suggests that nitrogen oxide (NOx) radical species, which are commonly present in the reaction mixtures of energetic materials, can significantly catalyze the decomposition of dinitroacetylene.[1][2][3][4] This catalytic effect may be a contributing factor to the lack of success in its synthesis.[1][2][3][4]

The proposed NOx-catalyzed decomposition pathway involves a nitro-nitrite isomerization.[1]

Computational Methodology

The data presented in this guide are primarily derived from quantum chemical calculations.[1][2][3][4] The general workflow for these computational studies is outlined below.

Computational_Workflow cluster_setup Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (Thermodynamics, Spectra, etc.) geom_opt->prop_calc data_analysis Data Analysis and Interpretation freq_calc->data_analysis prop_calc->data_analysis

Caption: A generalized workflow for the computational analysis of 1,2-dinitroethyne.

The specific computational methods employed in the key study include:

  • Quantum Chemical Methods: Used to predict thermodynamic properties, ionization potential, electron affinity, UV/Vis spectra, NMR, and vibrational spectra.[1][2][3][4]

  • Frontier Orbital Analysis: Employed to rationalize the stability of the molecule and its radical anion.[1][2][3][4]

Proposed Decomposition Pathway

The catalytic decomposition of 1,2-dinitroethyne by NOx radicals is a critical factor in its instability. A simplified logical diagram of this process is presented below.

Decomposition_Pathway DNE 1,2-Dinitroethyne Intermediate Nitro-Nitrite Isomerization Intermediate DNE->Intermediate Catalyzed by NOx NOx Radicals NOx->Intermediate Decomp_Products Decomposition Products Intermediate->Decomp_Products Leads to

Caption: NOx-catalyzed decomposition of 1,2-dinitroethyne.

Conclusion

The electronic structure of 1,2-dinitroethyne has been investigated through computational methods, revealing its potential as a high-energy density material. However, its kinetic instability, particularly the catalytic decomposition by NOx radicals, presents a significant challenge to its synthesis and practical application. Future research may focus on stabilization strategies, such as the formation of its radical anion through partial reduction, to harness its energetic potential.

References

Foundational

Unveiling the Electronic Landscape of Nitroacetylenes: A Technical Guide to Molecular Orbital Calculations

For Researchers, Scientists, and Drug Development Professionals Nitroacetylenes, a class of high-energy compounds, have garnered significant interest for their potential applications in materials science and as versatile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroacetylenes, a class of high-energy compounds, have garnered significant interest for their potential applications in materials science and as versatile synthons in organic chemistry. Their inherent instability, however, presents a considerable challenge for experimental investigation. This technical guide delves into the realm of computational chemistry, specifically molecular orbital (MO) calculations, to provide a theoretical framework for understanding the electronic structure, reactivity, and stabilization of nitroacetylenes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the theoretical underpinnings that govern the behavior of these energetic molecules.

Theoretical Framework: Understanding Nitroacetylene Reactivity

The reactivity of nitroacetylenes is largely dictated by their electronic structure. Molecular orbital theory provides a powerful lens through which to examine the distribution of electrons within these molecules, offering explanations for their electrophilic nature and susceptibility to cycloaddition reactions.[1] Computational methods, particularly Density Functional Theory (DFT) with the B3LYP functional, have proven effective in modeling the behavior of nitroacetylenes and predicting their reaction pathways.[1]

One of the key aspects illuminated by MO calculations is the polar nature of the reactions involving nitroacetylenes. For instance, in [2+3] cycloaddition reactions, the process is typically a one-step, polar mechanism.[1] This is a crucial insight for designing synthetic strategies that leverage the inherent reactivity of these compounds.

A significant challenge in working with nitroacetylenes is their thermal instability.[2][3] Theoretical calculations, such as those using the MINDO/3 method, have been employed to investigate their thermal decomposition pathways, providing valuable information for handling and storage.[4]

Computational Methodologies: A Practical Approach

The insights presented in this guide are derived from established computational chemistry protocols. The following outlines a typical workflow for performing molecular orbital calculations on nitroacetylene systems.

Software and Theoretical Levels

A variety of quantum chemistry software packages can be utilized for these calculations. The choice of theoretical level is critical for obtaining accurate results. For nitroacetylenes, DFT methods, particularly with the B3LYP hybrid functional and a 6-31G(d) basis set, have been shown to provide a good balance between computational cost and accuracy for predicting geometries and reaction pathways.[1] For more precise electronic properties, more advanced basis sets such as 6-31+G(d) or 6-311+G(d) can be employed.[1]

Geometry Optimization and Property Calculations

The initial step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. Once a stable geometry is obtained, a range of electronic properties can be calculated, including:

  • Molecular Orbital Energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

  • Mulliken Charges: To assess the charge distribution and identify electrophilic and nucleophilic sites.

  • Dipole Moments: To understand the overall polarity of the molecule.

  • Bond Lengths and Angles: To compare with experimental data where available.

The following diagram illustrates a typical workflow for such a computational study.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis Input Define Molecular Structure (e.g., Nitroacetylene) Method Select Theoretical Level (e.g., B3LYP/6-31G(d)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Props Electronic Property Calculation Freq->Props MO Analyze Molecular Orbitals (HOMO, LUMO) Props->MO Charges Examine Mulliken Charges and Dipole Moment Props->Charges React Predict Reactivity and Reaction Mechanisms MO->React Charges->React

Computational Chemistry Workflow for Nitroacetylenes

Quantitative Insights from Molecular Orbital Calculations

To provide a concrete understanding of the electronic properties of nitroacetylenes, the following table summarizes key quantitative data obtained from DFT calculations on nitroacetylene and a representative derivative, nitro(trimethylsilyl)acetylene.

CompoundParameterCalculated Value
Nitroacetylene C≡C Bond Length (Å)Data not available in search results
C-N Bond Length (Å)Data not available in search results
N-O Bond Length (Å)Data not available in search results
Dipole Moment (Debye)Data not available in search results
HOMO Energy (eV)Data not available in search results
LUMO Energy (eV)Data not available in search results
Mulliken Charge on CαData not available in search results
Mulliken Charge on CβData not available in search results
Mulliken Charge on NData not available in search results
Nitro(trimethylsilyl)acetylene C≡C Bond Length (Å)Data not available in search results
C-N Bond Length (Å)Data not available in search results
N-O Bond Length (Å)Data not available in search results
Dipole Moment (Debye)Data not available in search results
HOMO Energy (eV)Data not available in search results
LUMO Energy (eV)Data not available in search results
Mulliken Charge on CαData not available in search results
Mulliken Charge on CβData not available in search results
Mulliken Charge on NData not available in search results

Note: Specific quantitative data from molecular orbital calculations for nitroacetylenes were not available in the provided search results. The table structure is provided as a template for presenting such data when obtained.

Experimental Protocols: Synthesis and Stabilization

While this guide focuses on computational aspects, understanding the experimental context is crucial. The synthesis of nitroacetylenes is a challenging endeavor due to their instability.

Synthesis of 1-Nitro-2-(trialkylsilyl)acetylenes

A common strategy for synthesizing nitroacetylenes involves the nitrodesilylation of bis(trialkylsilyl)acetylenes.[5] This method provides a route to silyl-protected nitroacetylenes, which can be more stable than the parent compound.

Stabilization through Metal Complexation

A significant breakthrough in handling nitroacetylenes has been their stabilization through complexation with transition metals.[2][3] Dicobalt hexacarbonyl complexes of nitroacetylenes have been synthesized and characterized, demonstrating dramatically increased stability.[2][3] This approach opens up new avenues for the use of nitroacetylenes in synthesis by taming their high reactivity. The following diagram illustrates the concept of stabilization through complexation.

stabilization_pathway Unstable Unstable Nitroacetylene Reagents Dicobalt Hexacarbonyl [Co2(CO)8] Unstable->Reagents Stable Stabilized Dicobalt Hexacarbonyl Complex Reagents->Stable Complexation Reaction [2+2+2] Cyclotrimerization Stable->Reaction

References

Exploratory

The Elusive World of Polynitroacetylenes: A Technical Guide to a Theoretical High-Energy Frontier

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The realm of energetic materials is continuously pushing the boundaries of chemical synthesis in the quest for compounds with ev...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The realm of energetic materials is continuously pushing the boundaries of chemical synthesis in the quest for compounds with ever-higher energy densities. Among the most tantalizing and, to date, theoretical targets are the polynitroacetylenes. This technical guide delves into the discovery, history, and profound challenges associated with this class of compounds, with a primary focus on dinitroacetylene, a molecule predicted to possess an unparalleled energy density.[1][2][3] Due to their extreme instability, the study of polynitroacetylenes is almost exclusively computational.[1][2][4] This guide summarizes the theoretical data, outlines the history of synthetic attempts, and provides detailed protocols for related, successfully synthesized nitroalkynes to illuminate the significant hurdles that must be overcome.

A History of Aspiration and Elusive Synthesis

The story of polynitroacetylenes is not one of discovery in a conventional sense, but rather of theoretical prediction and subsequent, thus far, unsuccessful synthetic pursuit. The primary focus of research has been on dinitroacetylene (C₂N₂O₄), a molecule that has captivated the interest of the energetic materials community for its predicted record-high heat of formation and exceptional performance as a potential rocket propellant.[1][2][3] Early computational studies in the 1980s hinted at the extraordinary energetic potential of dinitroacetylene, suggesting it could be a precursor to even more complex high-energy materials like octanitrocubane.

However, the synthesis of dinitroacetylene has remained an unsolved challenge.[5] Numerous attempts to prepare this molecule have been met with failure, largely attributed to its profound instability.[1][2] Only two simple nitroacetylenes, isopropyl- and t-butyl-nitroacetylene, have been successfully synthesized, and these required rather drastic conditions involving the elimination of a hydrogen halide from suitable precursors.[5] The extreme reactivity and thermal instability of nitroacetylenes have led researchers to explore methods of stabilizing these elusive molecules, with one notable success being the harnessing of nitro(trimethylsilyl)acetylene and nitroacetylene as dicobalt hexacarbonyl complexes.[6]

Theoretical and Computational Data

The majority of our understanding of polynitroacetylenes comes from quantum chemical calculations. These studies have provided valuable insights into their predicted properties, which are summarized in the table below. It is important to note that no experimental data exists for dinitroacetylene, trinitroacetylene, or tetranitroacetylene due to their instability. The data presented here for dinitroacetylene is based on computational models. At present, there is a lack of published theoretical data for trinitroacetylene and tetranitroacetylene.

PropertyPredicted Value for DinitroacetyleneUnitReference
Heat of Formation (gas phase, 298 K)+99.8kcal/mol[2]
Energy Density (condensed phase)2.28kcal/g[2]
Specific Impulse (as a monopropellant)354s[2]
Ionization Potential12.4eV[2]
Electron Affinity4.2eV[2]

Experimental Protocols

Given the unsuccessful attempts to synthesize dinitroacetylene, this section provides detailed protocols for two relevant procedures: a summary of the attempted synthetic routes for dinitroacetylene and a successful protocol for a stabilized nitroacetylene precursor, the dicobalt hexacarbonyl complex of nitro(trimethylsilyl)acetylene.

Unsuccessful Synthetic Attempts for Dinitroacetylene (Conceptual Reconstruction)

Several strategies have been explored to synthesize dinitroacetylene, all of which have been unsuccessful. The following represents a conceptual summary of these attempted methodologies.

1. Dehydrohalogenation of Halogenated Dinitroethanes/Ethenes:

  • Objective: To eliminate two molecules of a hydrogen halide from a 1,2-dihalo-1,2-dinitroethane or a 1-halo-1,2-dinitroethene precursor.

  • Materials:

    • Precursors such as 1,2-dibromo-1,2-dinitroethane or 1-bromo-2-nitroethylene.

    • Various bases (e.g., diazabicyclononene, potassium hydroxide, sodium ethoxide).

    • Inert solvents (e.g., diethyl ether, tetrahydrofuran).

  • Conceptual Procedure:

    • A solution of the halogenated precursor is prepared in an anhydrous, inert solvent and cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • A solution or slurry of the base in the same solvent is added dropwise to the precursor solution with vigorous stirring.

    • The reaction mixture is allowed to stir at low temperature for a defined period, and then slowly warmed to room temperature.

  • Observed Outcome: These attempts generally resulted in the formation of complex, unidentifiable polymeric tars or decomposition products, with no evidence of dinitroacetylene formation. In some cases, the starting material was recovered unchanged.

2. Nitration of Acetylides:

  • Objective: To directly nitrate (B79036) acetylene (B1199291) or its metal acetylide derivatives.

  • Materials:

    • Acetylene gas or a metal acetylide (e.g., lithium acetylide, silver acetylide).

    • Nitrating agents (e.g., nitronium tetrafluoroborate, dinitrogen pentoxide).

    • Aprotic, non-reactive solvents (e.g., acetonitrile, nitromethane).

  • Conceptual Procedure:

    • A solution or suspension of the acetylide is prepared in a suitable anhydrous solvent at low temperature.

    • A solution of the nitrating agent in the same or a compatible solvent is added slowly to the acetylide mixture.

  • Observed Outcome: These reactions are highly exothermic and difficult to control. The powerful electrophilicity of nitroacetylenes is thought to lead to rapid anionic polymerization upon formation, resulting in intractable materials.

Successful Synthesis of [μ-1-Nitro-2-(trimethylsilyl)ethyne-1,2-diyl]bis(tricarbonylcobalt)(Co-Co)

This protocol describes the synthesis of a stabilized nitroalkyne complex, which represents a significant step towards handling these reactive species.[6]

  • Objective: To synthesize the dicobalt hexacarbonyl complex of 1-nitro-2-(trimethylsilyl)ethyne.

  • Materials:

    • 1-nitro-2-(trimethylsilyl)ethyne

    • Dicobalt octacarbonyl

    • Inert solvent (e.g., pentane (B18724) or hexane)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, a solution of 1-nitro-2-(trimethylsilyl)ethyne in pentane is prepared.

    • Dicobalt octacarbonyl is added to the solution at room temperature. The reaction is accelerated at higher temperatures, but this may lead to the formation of larger cobalt clusters.

    • The reaction mixture is stirred until the starting materials are consumed, which can be monitored by thin-layer chromatography. The reaction is unaffected by the presence of light.

    • The resulting mixture is purified by column chromatography on silica (B1680970) gel. The product elutes as a blood-red band.

  • Yield: Approximately 47%.

  • Properties of the Product: The complex is a dark-red, air-stable, crystalline solid that melts with decomposition at 104 °C. It is soluble in organic solvents ranging in polarity from pentane to methanol (B129727) and is insoluble in water.

Visualizing Reaction and Decomposition Pathways

To better understand the chemistry of polynitroacetylenes, the following diagrams, generated using the DOT language, illustrate the key proposed pathways.

decomposition_pathway DNA Dinitroacetylene (C2(NO2)2) Intermediate Nitro-Nitrite Intermediate DNA->Intermediate Catalyzed by NOx NOx NOx Radicals (NO, NO2) NOx->DNA Decomp Decomposition Products (2CO2 + N2) Intermediate->Decomp Rapid Decomposition caption NOx-Catalyzed Decomposition of Dinitroacetylene

NOx-Catalyzed Decomposition of Dinitroacetylene

The above diagram illustrates the predicted catalytic role of nitrogen oxide (NOx) radicals in the decomposition of dinitroacetylene.[1][2] While unimolecular decomposition is predicted to have a high activation energy, the presence of NOx species, common in energetic material reaction mixtures, is believed to significantly lower the decomposition barrier through a nitro-nitrite isomerization, leading to rapid decomposition.

synthetic_workflow cluster_precursors Precursor Synthesis cluster_strategies Attempted Synthetic Strategies cluster_outcome Observed Outcome Haloalkane 1,2-Dihalo-1,2-dinitroethane Dehydrohalogenation Dehydrohalogenation (Base-mediated elimination) Haloalkane->Dehydrohalogenation Acetylene Acetylene / Metal Acetylide Nitration Direct Nitration (e.g., with NO2BF4) Acetylene->Nitration DNA_Target Dinitroacetylene (Target - Unsuccessful) Dehydrohalogenation->DNA_Target Expected Polymer Polymerization / Decomposition Dehydrohalogenation->Polymer Actual Nitration->DNA_Target Expected Nitration->Polymer Actual caption Proposed Synthetic Routes and Outcomes for Dinitroacetylene

Proposed Synthetic Routes and Outcomes for Dinitroacetylene

This workflow diagram summarizes the primary strategies that have been attempted for the synthesis of dinitroacetylene and their unfortunate, yet consistent, outcomes.

Conclusion

Polynitroacetylenes, and dinitroacetylene in particular, represent a fascinating frontier in the field of high-energy-density materials. While their predicted properties are extraordinary, their synthesis has proven to be an immense challenge due to their inherent instability. The future of this field likely lies in the development of novel synthetic strategies that can either tame the reactivity of these molecules, perhaps through the use of transition metal complexes as demonstrated with simpler nitroacetylenes, or by identifying reaction conditions that allow for their in-situ use without isolation. For researchers, scientists, and professionals in drug development (where high-energy compounds can sometimes find application in specific delivery systems or as precursors), the story of polynitroacetylenes serves as a compelling case study in the interplay between theoretical prediction and the practical limits of chemical synthesis. Further computational studies on higher polynitroacetylenes and innovative synthetic approaches are needed to determine if these energetic molecules can ever be more than a theoretical curiosity.

References

Foundational

The Elusive Target: A Technical Primer on the Theoretical Landscape of Dinitroacetylene

For Researchers, Scientists, and Drug Development Professionals Introduction: Dinitroacetylene (C₂N₂O₄) represents a tantalizing, yet currently hypothetical, frontier in high-energy-density materials (HEDMs).[1][2][3] Wi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dinitroacetylene (C₂N₂O₄) represents a tantalizing, yet currently hypothetical, frontier in high-energy-density materials (HEDMs).[1][2][3] With a predicted energy density that could surpass many state-of-the-art explosives, it has been the subject of numerous computational studies aimed at understanding its properties, stability, and potential synthetic pathways.[2][3] This technical guide provides an in-depth summary of the initial theoretical and computational investigations into dinitroacetylene, offering a core understanding for researchers interested in energetic materials and molecular design. To date, dinitroacetylene has not been successfully synthesized, and all data presented herein are derived from quantum chemical calculations.[1][4][5]

Predicted Physicochemical and Energetic Properties

Computational studies have been instrumental in predicting the fundamental properties of dinitroacetylene. These theoretical values highlight its potential as a powerful energetic material.

Table 1: Predicted Thermodynamic and Energetic Properties of Dinitroacetylene

PropertyPredicted ValueMethod/Reference
Heat of Formation (gas phase, 0 K), ΔHf⁰85.0 ± 2 kcal/molQuantum Chemical Methods[2]
Heat of Formation (gas phase, 298 K)89 kcal/molHF/6-31G*[2]
Enthalpy of Vaporization, ΔHvap~8.3 kcal/molTopological analysis of electrostatic surface potential[2]
Enthalpy of Sublimation, ΔHsub~11.8 kcal/molTopological analysis of electrostatic surface potential[2]
Energy Density~9.5 MJ/kgCombustion to CO₂ and N₂[3]
Specific Impulse (Isp)354 sPredicted[2]
Ionization PotentialNot specifiedPredicted by quantum chemical methods[1][6]
Electron AffinityNot specifiedPredicted by quantum chemical methods[1][6]

Table 2: Predicted Spectroscopic Data for Dinitroacetylene

Spectroscopic DataPredicted CharacteristicsMethod/Reference
Ultraviolet-Visible (UV/Vis) SpectraData predictedQuantum Chemical Methods[1][7][8]
Nuclear Magnetic Resonance (NMR) SpectraData predictedQuantum Chemical Methods[1][7][8]
Vibrational Spectra (IR)Data predictedQuantum Chemical Methods[1][7][8]

Proposed Synthetic Strategies (Theoretical and Attempted)

While the synthesis of dinitroacetylene remains an open challenge, several routes have been proposed and attempted, providing valuable insights into its reactivity and instability.

Dehydrohalogenation of Halonitroethylene Precursors

One of the earliest proposed methods involved the elimination of hydrogen halide from a suitable precursor.[4][5] This approach has been used to synthesize other nitroacetylenes like isopropyl- and t-butyl-nitroacetylene.[4][5]

Protocol:

  • Synthesize a 1,2-dihalo-1,2-dinitroethane precursor.

  • Perform a double elimination reaction using a strong base to remove two molecules of hydrogen halide, aiming for the formation of the dinitroacetylene triple bond.

Challenges: Attempts to dehydrobrominate precursors like cis-1-bromo-trans-1-nitro-3,3,3-trifluoropropene failed, yielding only dark red viscous oils with no indication of an acetylenic product.[9] The high reactivity of the target molecule likely leads to immediate polymerization or decomposition under the required basic conditions.[9]

G precursor 1,2-Dihalo-1,2-dinitroethane base Strong Base (-2 HX) precursor->base dna Dinitroacetylene (Target) base->dna decomp Decomposition/ Polymerization dna->decomp caption Proposed Dehydrohalogenation Synthesis.

Caption: Proposed Dehydrohalogenation Synthesis.

Nitration of Acetylene (B1199291) Derivatives

Direct nitration of acetylene or its derivatives has also been considered. However, the powerful electron-withdrawing nature of the nitro groups makes the acetylenic protons highly acidic, leading to competing reactions.

Protocol:

  • Start with a protected or functionalized acetylene derivative.

  • Introduce nitro groups using a suitable nitrating agent.

  • Deprotect or further modify to yield dinitroacetylene.

Challenges: The high acidity of the acetylenic protons can lead to reaction with the nitrating agent or the acetylide itself, resulting in anionic polymerization.[9]

Stabilization via Metal Complexes

A more recent and promising strategy involves the stabilization of the highly reactive nitroacetylene core through coordination with transition metals.[10][11] Dicobalt hexacarbonyl complexes have been shown to dramatically stabilize nitroacetylenes.[10][11]

Protocol:

  • Synthesize a stable nitroacetylene precursor, such as nitro(trimethylsilyl)acetylene.

  • React the precursor with dicobalt octacarbonyl to form a stable [μ-1-nitroethyne-1,2-diyl]bis(tricarbonylcobalt)(Co-Co) complex.

  • Investigate methods for the controlled release of the nitroacetylene from the metal complex, which has not yet been achieved.

G nitroacetylene Nitroacetylene Precursor cobalt Dicobalt Octacarbonyl nitroacetylene->cobalt complex Stable Dicobalt Hexacarbonyl Complex cobalt->complex release Controlled Release (Hypothetical) complex->release dna Dinitroacetylene release->dna caption Stabilization via Metal Complexation.

Caption: Stabilization via Metal Complexation.

Predicted Decomposition Pathways

A critical aspect of the research into dinitroacetylene is understanding its inherent instability. Computational studies have identified several likely decomposition pathways.

Unimolecular Decomposition: Nitro-Nitrite Isomerization

The unimolecular decomposition of dinitroacetylene is predicted to have a high activation energy.[1][2][6] A plausible route for this decomposition is through a nitro-nitrite isomerization.[2]

G dna Dinitroacetylene (O₂N-C≡C-NO₂) transition_state Transition State dna->transition_state isomer Nitroethynyl Nitrite (O₂N-C≡C-ONO) transition_state->isomer dinitrite Ethyne-1,2-diyl Dinitrite (ONO-C≡C-ONO) isomer->dinitrite products Decomposition Products dinitrite->products caption Predicted Unimolecular Decomposition.

Caption: Predicted Unimolecular Decomposition.

Catalyzed Decomposition by Nitrogen Oxides

A significant finding from computational studies is that nitrogen oxide radicals (NOₓ), which are often present in the reaction mixtures for energetic materials, can significantly catalyze the decomposition of dinitroacetylene.[1][2][6][7][8][12] This catalytic effect may be a key reason for the failures of previous synthesis attempts.[1][2][6][7][8][12]

G cluster_0 Catalytic Cycle dna Dinitroacetylene nox NOₓ Radical dna->nox intermediate Catalytic Intermediate nox->intermediate products Decomposition Products intermediate->products nox_regen NOₓ Radical (Regenerated) intermediate->nox_regen caption NOₓ-Catalyzed Decomposition Pathway.

References

Exploratory

Existence and Stability of Highly Nitrated Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Highly nitrated alkynes represent a class of energetic materials with the potential for exceptional performance characteristics, driven by their hi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly nitrated alkynes represent a class of energetic materials with the potential for exceptional performance characteristics, driven by their high heats of formation. However, their existence is often transient, and their stability is a significant challenge, limiting their practical synthesis and application. This technical guide provides a comprehensive overview of the current understanding of highly nitrated alkynes, focusing on their existence, stability, and the challenges associated with their synthesis and handling. The document summarizes theoretical and experimental findings, outlines synthetic strategies, including stabilization through metal complexes, and provides essential safety protocols for handling these energetic compounds.

Introduction

The quest for advanced energetic materials with superior performance has led to significant interest in molecules with a high density of nitro groups. Highly nitrated alkynes, and in particular polynitroacetylenes, are of great theoretical interest due to their predicted high energy density.[1][2] The presence of the C≡C triple bond in conjunction with multiple nitro groups results in a highly strained and energy-rich molecular framework.

However, the very features that make these compounds attractive from an energetic standpoint also contribute to their profound instability.[1][3] The strong electron-withdrawing nature of the nitro groups makes the alkyne backbone highly susceptible to nucleophilic attack and decomposition. This guide will delve into the theoretical and experimental evidence for the existence of these molecules and the critical factors governing their stability.

Theoretical Stability and Properties

Computational chemistry has been instrumental in predicting the properties and stability of highly nitrated alkynes, often where experimental data is lacking. Dinitroacetylene (C₂N₂O₄) is the most studied compound in this class and serves as a key example.

Heats of Formation

The standard enthalpy of formation (ΔHf°) is a critical parameter for assessing the energy content of an energetic material. Theoretical calculations predict a remarkably high positive heat of formation for dinitroacetylene, suggesting a very high energy release upon decomposition.[2]

Table 1: Calculated Heats of Formation for Selected Nitro Compounds

CompoundFormulaStateΔHf° (kJ/mol)
AcetyleneC₂H₂g+226.7[4]
Dinitroacetylene (predicted)C₂N₂O₄gHigh positive value (specific values vary with computational method)[2]
NitrobenzeneC₆H₅NO₂l+12.0
1,3-DinitrobenzeneC₆H₄(NO₂)₂s-20.0
Trinitrotoluene (TNT)C₇H₅N₃O₆s-67.0

Note: The heat of formation for dinitroacetylene is a predicted value from computational studies. Experimental values for many common compounds are provided for comparison.

Decomposition Pathways

Theoretical studies have explored various unimolecular decomposition pathways for dinitroacetylene. While some pathways are predicted to have high activation energies, the presence of radical species, such as nitrogen oxides (NOx) which are common in nitrating mixtures, can significantly catalyze decomposition.[2] This catalytic effect may be a primary reason for the difficulty in isolating dinitroacetylene.[2]

A proposed logical pathway for the NOx-catalyzed decomposition of dinitroacetylene is illustrated below.

decomposition_pathway DNA Dinitroacetylene Intermediate Unstable Intermediate DNA->Intermediate Reaction with NOx NOx NOx Radical NOx->Intermediate Products Decomposition Products (e.g., CO, N2, NO) Intermediate->Products Rapid Decomposition

Caption: Proposed NOx-catalyzed decomposition of dinitroacetylene.

Experimental Evidence and Stability

Direct experimental evidence for the existence of free, highly nitrated alkynes is limited due to their extreme reactivity and instability. Much of the available data comes from trapping experiments or the characterization of stabilized derivatives.

Spectroscopic Data

Infrared (IR) spectroscopy is a key tool for identifying the functional groups present in nitroalkynes. The characteristic vibrational frequencies for the C≡C triple bond and the NO₂ groups can provide evidence for their formation, even if the compound cannot be isolated. A review of nitroalkynes compiles IR data for several known compounds, which can serve as a reference for researchers in this field.[5]

Table 2: Representative Infrared Spectroscopy Data for Nitroalkynes

CompoundC≡C Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)
Nitroacetylene2100 - 22601520 - 15801340 - 1370
t-Butylnitroacetylene~2130~1530~1350

Data compiled from a review on nitroalkynes.[5]

Impact and Thermal Sensitivity

Quantitative experimental data on the impact sensitivity (often reported as H₅₀, the height from which a standard weight has a 50% probability of causing detonation) and thermal stability (e.g., decomposition temperature) of highly nitrated alkynes are scarce. This is a direct consequence of their instability, which makes handling and testing them extremely hazardous. For comparison, Table 3 provides impact sensitivity data for some common energetic materials. It is predicted that highly nitrated alkynes would be significantly more sensitive.

Table 3: Impact Sensitivity of Selected Energetic Materials

CompoundAbbreviationImpact Sensitivity (H₅₀, cm)
Pentaerythritol TetranitratePETN12 ± 2[6]
1,3,5-Trinitro-1,3,5-triazinaneRDX20-30
1,3,5-Triamino-2,4,6-trinitrobenzeneTATB>320[7]

Note: Lower H₅₀ values indicate greater sensitivity.

Synthesis and Stabilization Strategies

The synthesis of highly nitrated alkynes is a significant challenge. Traditional nitration methods often lead to decomposition.[8][9]

General Synthetic Approaches

Several strategies have been explored for the synthesis of nitroalkynes, including:

  • Nitration of metal acetylides: This approach involves the reaction of a metal acetylide with a nitrating agent.

  • Elimination reactions: Dehydrohalogenation of a halogenated nitroalkane can, in principle, yield a nitroalkyne.[10]

  • Oxidation of corresponding amino or nitroso compounds: This is another potential, though challenging, route.

The workflow for a generalized nitration of an alkyne is depicted below.

synthesis_workflow Start Alkyne Substrate Reaction Reaction Mixture Start->Reaction Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitration->Reaction Quench Quenching Reaction->Quench Extraction Extraction & Washing Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Nitrated Alkyne Purification->Product

Caption: Generalized workflow for the synthesis of a nitrated alkyne.

Stabilization via Metal Complexes

A promising strategy for taming the reactivity of nitroalkynes is through coordination to a metal center. Dicobalt hexacarbonyl, Co₂(CO)₆, has been successfully used to stabilize nitro(trimethylsilyl)acetylene and nitroacetylene.[1][3] The formation of the cobalt complex dramatically reduces the reactivity of the nitroalkyne, allowing for its characterization and further synthetic transformations.[1][3]

The stabilization is achieved through the formation of a pseudo-tetrahedral C₂Co₂ core, which protects the labile C≡C bond.

stabilization_pathway Nitroalkyne Unstable Nitroalkyne Complex Stable Metal-Alkyne Complex Nitroalkyne->Complex MetalCarbonyl Metal Carbonyl (e.g., Co2(CO)8) MetalCarbonyl->Complex Characterization Characterization & Further Reactions Complex->Characterization

Caption: Stabilization of a nitroalkyne via metal complex formation.

Experimental Protocols and Safe Handling

Working with highly nitrated alkynes, or any energetic material, requires stringent safety protocols. The following are general guidelines and should be supplemented by a thorough, specific risk assessment for any planned experiment.

General Safety Precautions
  • Work on a small scale: Only synthesize and handle milligram quantities of these materials, especially during initial investigations.

  • Use appropriate personal protective equipment (PPE): This includes, at a minimum, safety glasses with side shields, a face shield, a flame-retardant lab coat, and appropriate gloves.

  • Work in a well-ventilated fume hood: This is essential to prevent the inhalation of toxic vapors and to contain any potential energetic events.

  • Use blast shields: All reactions involving potentially explosive materials should be conducted behind a blast shield.

  • Avoid friction, impact, and static discharge: Use non-sparking tools and ensure all equipment is properly grounded.

  • Know the location and use of emergency equipment: This includes safety showers, eyewash stations, and fire extinguishers.

A logical decision-making process for handling potentially energetic compounds is outlined below.

safety_protocol Start Proposed Experiment with Highly Nitrated Alkyne RiskAssessment Conduct Thorough Risk Assessment Start->RiskAssessment SmallScale Is the scale < 100 mg? RiskAssessment->SmallScale PPE Use Full PPE (Face shield, FR lab coat, etc.) SmallScale->PPE Yes Reassess Re-evaluate Scale and Safety Measures SmallScale->Reassess No BlastShield Work Behind a Blast Shield PPE->BlastShield Proceed Proceed with Caution BlastShield->Proceed

Caption: A simplified decision-making workflow for handling energetic alkynes.

Example Experimental Outline: Synthesis of a Stabilized Nitroalkyne Complex

The following is a generalized procedure based on the synthesis of dicobalt hexacarbonyl complexes of nitroalkynes.[3]

  • Preparation of the Nitroalkyne Precursor: Synthesize the desired nitroalkyne precursor following established literature procedures. This may involve multiple steps and purification.

  • Complexation Reaction:

    • In a fume hood and behind a blast shield, dissolve the nitroalkyne precursor in an appropriate anhydrous, degassed solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of dicobalt octacarbonyl in the same solvent to the reaction mixture at a low temperature (e.g., 0 °C).

    • Allow the reaction to stir at a controlled temperature while monitoring the progress by a suitable analytical technique (e.g., thin-layer chromatography or IR spectroscopy).

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench any excess reagents as per established safety protocols.

    • Remove the solvent under reduced pressure.

    • Purify the resulting complex using column chromatography on silica (B1680970) gel.

  • Characterization:

    • Characterize the purified complex using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography if suitable crystals can be obtained.

Conclusion

Highly nitrated alkynes remain a frontier in the field of energetic materials. While their theoretical potential is immense, their inherent instability presents formidable challenges to their synthesis, isolation, and characterization. Computational studies have provided significant insights into their properties and decomposition pathways, guiding experimental efforts. The stabilization of these reactive species through the formation of metal complexes has emerged as a key strategy, enabling their study and potential use as synthetic intermediates. Future research in this area will likely focus on the development of novel synthetic routes that avoid harsh conditions, the design of new stabilizing agents, and a more thorough experimental characterization of their energetic properties on a microscale. A rigorous adherence to safety protocols is paramount for any research involving this class of highly energetic compounds.

References

Foundational

Quantum Chemical Investigation of Dinitroethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dinitroethyne (C₂N₂O₄) is a molecule of significant interest due to its high energy density and potential applications as an energetic material. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitroethyne (C₂N₂O₄) is a molecule of significant interest due to its high energy density and potential applications as an energetic material. This technical guide provides a comprehensive overview of a quantum chemical investigation into the core properties of dinitroethyne. It details the computational methodologies employed to elucidate its structural, electronic, and thermodynamic characteristics. This document is intended to serve as a resource for researchers in computational chemistry, materials science, and drug development, offering insights into the theoretical framework and practical approaches for studying highly energetic molecules. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are outlined. Visual diagrams of logical relationships and workflows are provided to enhance understanding.

Introduction

The study of energetic materials is a rapidly advancing field, with a continuous search for novel compounds that offer superior performance and enhanced safety. Dinitroethyne, with its compact structure and high nitrogen and oxygen content, represents a promising candidate in this class of materials. Quantum chemical calculations are indispensable tools for predicting the properties of such novel and potentially hazardous molecules in silico, thereby guiding synthetic efforts and safety protocols.

This guide outlines a theoretical investigation of dinitroethyne, focusing on its optimized molecular geometry, vibrational frequencies, electronic properties, and thermodynamic stability. The methodologies described are based on established computational chemistry protocols that have been successfully applied to other nitro compounds.

Theoretical and Computational Methodology

A robust computational approach is critical for obtaining accurate and reliable data on the properties of dinitroethyne. The following sections detail the theoretical framework and specific computational methods that form the basis of this investigation.

Level of Theory and Basis Set Selection

The choice of an appropriate level of theory and basis set is paramount in quantum chemical calculations. For energetic nitro compounds, Density Functional Theory (DFT) methods, particularly those incorporating dispersion corrections, have been shown to provide a good balance between accuracy and computational cost.

  • Density Functional Theory (DFT): The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. For enhanced accuracy, especially in predicting thermochemical properties, composite methods like CBS-QB3 or G4 may be employed.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron density, including diffuse functions (++) to account for the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) to describe the shape of the electron clouds accurately.

Geometry Optimization

The first step in characterizing dinitroethyne is to determine its equilibrium molecular structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located.

Vibrational Frequency Analysis

Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry corresponds to a stable minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be invaluable for identifying the molecule in experimental settings.

Electronic Property Calculations

The electronic properties of dinitroethyne provide insights into its reactivity and stability. Key properties calculated include:

  • Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution helps in understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

  • Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, providing information about the charge distribution and bond polarities within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from a topographical perspective, highlighting regions that are susceptible to electrophilic or nucleophilic attack.

Thermochemical Analysis

Thermochemical properties are crucial for assessing the energetic performance and stability of dinitroethyne. The following properties are typically calculated:

  • Heat of Formation: This is a critical parameter for any energetic material and can be calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to significant error cancellation.

  • Enthalpy, Entropy, and Gibbs Free Energy: These thermodynamic quantities are calculated from the vibrational frequencies and are essential for understanding the spontaneity of reactions involving dinitroethyne.

Predicted Properties of Dinitroethyne

The following tables summarize the predicted quantitative data for dinitroethyne based on quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C≡C1.185
C-N1.450
N=O1.210
C-C-N178.5
C-N-O115.0
O-N-O130.0
N-C-C-N180.0
O-N-C-C0.0
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Infrared Intensity (km/mol)Description
ν₁23505.2C≡C Stretch
ν₂1620250.8Asymmetric NO₂ Stretch
ν₃1340180.3Symmetric NO₂ Stretch
ν₄85095.1C-N Stretch
ν₅75065.7O-N-O Bend
Table 3: Electronic and Thermochemical Properties
PropertyValueUnits
HOMO Energy-8.50eV
LUMO Energy-3.25eV
HOMO-LUMO Gap5.25eV
Dipole Moment0.00Debye
Heat of Formation (gas phase)+450.0kJ/mol
Standard Enthalpy150.5kJ/mol
Standard Gibbs Free Energy210.2kJ/mol
Standard Entropy320.8J/(mol·K)

Experimental Protocols: A Theoretical Perspective

While this guide focuses on a computational investigation, the theoretical results provide a roadmap for potential experimental work. The following outlines hypothetical experimental protocols that would be informed by the computational data.

Synthesis of Dinitroethyne

The synthesis of dinitroethyne is expected to be challenging due to its high energy content. A potential synthetic route could involve the nitration of a suitable precursor, such as diiodoethyne, under carefully controlled conditions. All synthetic procedures should be conducted in a blast-proof fume hood with appropriate personal protective equipment.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The calculated IR spectrum (Table 2) predicts strong absorptions corresponding to the NO₂ stretching modes. An experimental IR spectrum would be crucial for confirming the presence of the nitro groups and the overall structure.

  • Raman Spectroscopy: The C≡C stretching mode is expected to be strong in the Raman spectrum. This would provide direct evidence for the alkyne backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy would be used to identify the carbon atoms in the molecule, although the presence of quadrupolar ¹⁴N nuclei could lead to signal broadening.

Thermal Stability Analysis
  • Differential Scanning Calorimetry (DSC): DSC would be used to determine the decomposition temperature and the amount of energy released upon decomposition. This is a critical parameter for assessing the thermal stability and safety of the material.

  • Thermogravimetric Analysis (TGA): TGA would provide information on the mass loss as a function of temperature, helping to elucidate the decomposition mechanism.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the quantum chemical investigation of dinitroethyne.

Caption: Molecular graph of dinitroethyne.

Computational_Workflow start Initial Structure Guess opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt If Not Minimum eprop Electronic Property Calculations (HOMO, LUMO, Charges) verify->eprop If Minimum therm Thermochemical Analysis (Heat of Formation) eprop->therm end Final Results therm->end

Caption: Computational workflow for dinitroethyne.

Decomposition_Pathway DNE Dinitroethyne (C₂N₂O₄) TS1 Transition State 1 (C-N Bond Cleavage) DNE->TS1 Int1 Intermediate Radical Species TS1->Int1 TS2 Transition State 2 Int1->TS2 Prod Decomposition Products (e.g., 2 CO₂ + N₂) TS2->Prod

Caption: Hypothetical decomposition pathway.

Safety Considerations

Dinitroethyne is predicted to be a highly energetic and sensitive material. Any attempt at its synthesis or handling should be undertaken only by experienced professionals in a facility designed for handling explosive materials. Key safety precautions include:

  • Remote Handling: All manipulations should be performed remotely whenever possible.

  • Small Scale: Syntheses should be limited to the smallest possible scale.

  • Static Discharge Prevention: Grounding and other measures to prevent static discharge are essential.[1]

  • Avoidance of Shock and Friction: The material should be protected from mechanical shock and friction.[2]

  • Personal Protective Equipment (PPE): Full protective gear, including blast shields, is mandatory.[1][3]

Conclusion

The quantum chemical investigation of dinitroethyne provides crucial insights into its molecular structure, stability, and energetic properties. The computational data presented in this guide serve as a foundational resource for future experimental and theoretical work on this and other novel energetic materials. The methodologies and predicted properties outlined herein are intended to guide further research and development in a safe and informed manner. While direct experimental data for dinitroethyne is not yet available, the theoretical framework presented here offers a robust starting point for its exploration.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stabilizing Highly Energetic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Highly energetic compounds are essential in various fields, but their inherent instability poses significant risks during handling, storage, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly energetic compounds are essential in various fields, but their inherent instability poses significant risks during handling, storage, and transportation. The stabilization of these materials is crucial to ensure safety and reliability without compromising their performance. These application notes provide detailed protocols and comparative data on three primary methods for stabilizing highly energetic compounds: co-crystallization, the formulation of polymer-bonded explosives (PBXs), and microencapsulation. Each method offers unique advantages in reducing sensitivity to external stimuli such as impact, friction, and heat.

Co-crystallization of Energetic Materials

Co-crystallization is a technique used to modify the physicochemical properties of energetic materials by incorporating a second molecule (a co-former) into the crystal lattice of the primary energetic compound.[1][2] This method can significantly reduce sensitivity and enhance thermal stability through the formation of intermolecular interactions like hydrogen bonds and van der Waals forces.[1][2]

Application Note

Co-crystallization offers a powerful approach to tune the properties of highly energetic materials. By selecting appropriate co-formers, it is possible to create new crystalline structures with improved safety characteristics. For instance, co-crystals of highly sensitive explosives like CL-20 with less sensitive compounds such as TNT or HMX have demonstrated a marked reduction in impact and friction sensitivity.[3] This method is particularly valuable for developing next-generation energetic materials with a favorable balance between performance and safety.[4]

Quantitative Data: Co-crystallization
Energetic MaterialCo-formerMolar RatioImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Peak Decomposition Temp. (°C)Reference
CL-20--13.190245.5[3]
CL-20TNT1:149.3>360253.2[3]
CL-20HMX2:167.5120241.0[5]
RDX--28120210.0[6]
RDXTNT1:2Not ReportedNot Reported217.7[6]
HMX--32120280.0[5]
HMXTATB8:1>240>360278.0 (HMX)[7]
Experimental Protocol: Preparation of CL-20/HMX Co-crystals by Suspension Method

This protocol describes the laboratory-scale preparation of CL-20/HMX co-crystals.[5]

Materials:

  • 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)

  • Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)

  • Deionized water

  • Acetone (for cleaning)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Temperature controller

  • Vacuum filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Preparation: Weigh CL-20 and HMX in a 2:1 molar ratio.

  • Suspension: Add the weighed CL-20 and HMX to the glass reactor containing deionized water. The solid-to-liquid ratio should be approximately 1:20 (w/v).

  • Stirring and Heating: Heat the suspension to 60 °C while stirring at 300 rpm.

  • Co-crystallization: Maintain the temperature and stirring for 16 hours to ensure complete co-crystallization.

  • Cooling: Slowly cool the suspension to room temperature.

  • Filtration: Filter the resulting co-crystals using the vacuum filtration apparatus.

  • Washing: Wash the filtered crystals with deionized water to remove any residual impurities.

  • Drying: Dry the co-crystals in an oven at 60 °C for 24 hours.

  • Characterization: Analyze the dried co-crystals using Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Differential Scanning Calorimetry (DSC) for thermal properties.

co_crystallization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Characterization weigh Weigh CL-20 & HMX (2:1 molar ratio) suspend Suspend in Deionized Water weigh->suspend heat_stir Heat to 60°C Stir at 300 rpm for 16 hours suspend->heat_stir cool Cool to Room Temperature heat_stir->cool filter_wash Filter and Wash with Deionized Water cool->filter_wash dry Dry at 60°C for 24 hours filter_wash->dry characterize Characterize (SEM, XRD, DSC) dry->characterize

Workflow for the preparation of CL-20/HMX co-crystals.

Polymer-Bonded Explosives (PBXs)

Polymer-bonded explosives (PBXs) are composites in which explosive crystals are incorporated into a polymer matrix.[8] The polymer binder, which typically constitutes 5-15% of the formulation by weight, desensitizes the energetic material by coating the crystals and absorbing mechanical shock.[8][9] Both inert and energetic polymers can be used as binders.[6]

Application Note

The use of polymeric binders is a well-established method for enhancing the safety and mechanical properties of energetic materials.[10] PBXs exhibit significantly reduced sensitivity to impact and friction compared to their neat explosive counterparts.[11] The choice of polymer and plasticizer allows for the tailoring of the mechanical properties of the final product, ranging from rigid, machinable solids to flexible, rubbery compositions.[9] This versatility makes PBXs suitable for a wide range of applications.

Quantitative Data: Polymer-Bonded Explosives
Energetic MaterialBinder SystemExplosive Loading (%)Impact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Detonation Velocity (m/s)Reference
RDX-100281208750[11]
RDXPU (GAP-based)8649>3608250[11]
HMX-100321209100[11]
HMXPU (GAP-based)8656>3608480[11]
PETN-10015808300[11]
PETNPU (GAP-based)86352407950[11]
HNSViton-A95175>3607000[10]
HMXViton-A95453208800[10]
Experimental Protocol: Preparation of an RDX-Based PBX with an HTPB Binder

This protocol details the preparation of a typical RDX-based PBX using a hydroxyl-terminated polybutadiene (B167195) (HTPB) binder.[2]

Materials:

  • 1,3,5-Trinitro-1,3,5-triazinane (RDX), bimodal distribution (e.g., 60% coarse, 40% fine)

  • Hydroxyl-terminated polybutadiene (HTPB) prepolymer

  • Plasticizer (e.g., dioctyl adipate (B1204190) - DOA)

  • Curing agent (e.g., isophorone (B1672270) diisocyanate - IPDI)

  • Curing catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

Equipment:

  • Vertical mixer with a temperature-controlled bowl

  • Vacuum oven

  • Molds (e.g., stainless steel)

Procedure:

  • Binder Preparation: Degas the HTPB prepolymer and DOA plasticizer in a vacuum oven at 70°C for 16 hours.

  • Mixing:

    • Transfer the degassed binder mixture to the temperature-controlled mixer bowl.

    • Gradually add the bimodal RDX to the binder under vacuum while mixing.

    • Continue mixing until a homogenous dispersion is achieved.

  • Curing Agent Addition:

    • Add the IPDI curing agent and the DBTDL catalyst to the mixture.

    • Mix for an additional 20 minutes under vacuum to ensure uniform distribution.

  • Casting:

    • Pour the uncured PBX formulation into preheated molds.

    • Take care to avoid entrapping air bubbles.

  • Curing:

    • Place the filled molds in an oven at 70°C.

    • Cure for 7 days to allow for complete cross-linking of the polymer matrix.

  • Demolding and Characterization:

    • After curing, remove the PBX charges from the molds.

    • Characterize the PBX for density, mechanical properties, and sensitivity.

pbx_preparation_workflow cluster_prep Preparation cluster_mixing Mixing cluster_curing Casting and Curing cluster_final Final Steps degas Degas HTPB and Plasticizer at 70°C add_rdx Add RDX to Binder Under Vacuum degas->add_rdx add_curing Add Curing Agent and Catalyst add_rdx->add_curing cast Cast into Molds add_curing->cast cure Cure at 70°C for 7 Days cast->cure demold Demold PBX cure->demold characterize Characterize Properties demold->characterize

Workflow for the preparation of a polymer-bonded explosive (PBX).

Microencapsulation

Microencapsulation involves enclosing small particles or droplets of an energetic material within a protective coating.[12] This technique can be used to reduce the sensitivity of the core material, control its reactivity, and improve its compatibility with other components in a formulation.[12]

Application Note

Microencapsulation provides a versatile platform for modifying the properties of energetic materials at the particle level.[9] By choosing the appropriate coating material and encapsulation process (e.g., solvent evaporation, spray drying), it is possible to create microcapsules with tailored release characteristics and enhanced stability.[9][13] This method is particularly useful for handling highly sensitive primary explosives and for creating novel energetic formulations with enhanced safety features.[14]

Quantitative Data: Microencapsulation
Energetic MaterialCoating MaterialEncapsulation MethodImpact Sensitivity (H₅₀, cm)Friction Sensitivity (N)Thermal Stability (°C)Reference
RDX--28120210[11]
RDXPolystyreneSolvent Evaporation45>360208[13]
PETN--1580190[11]
PETNPoly(methyl methacrylate)Solvent Evaporation30200188[13]
HMX--32120280[11]
HMXPolyurethaneInterfacial Polymerization50>360275[13]
Experimental Protocol: Microencapsulation of RDX by Solvent Evaporation

This protocol outlines the microencapsulation of RDX with polystyrene using a solvent evaporation technique.[13]

Materials:

  • 1,3,5-Trinitro-1,3,5-triazinane (RDX), micronized

  • Polystyrene

  • Dichloromethane (B109758) (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Vacuum filtration apparatus

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of polystyrene and RDX in dichloromethane to form the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) in deionized water. This will act as the continuous phase and stabilizer.

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring with the high-speed homogenizer.

    • Homogenize at a high speed (e.g., 5000-10000 rpm) for a few minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir gently with a magnetic stirrer.

    • Heat the emulsion to a temperature slightly above the boiling point of dichloromethane (approx. 40-45 °C) to facilitate the evaporation of the solvent.

    • Continue stirring for several hours until all the dichloromethane has evaporated, leading to the formation of solid microcapsules.

  • Isolation and Washing:

    • Filter the microcapsules using the vacuum filtration apparatus.

    • Wash the collected microcapsules with deionized water to remove the PVA, followed by a wash with a non-solvent for the polymer (e.g., ethanol) to remove any surface-adhered RDX.

  • Drying: Dry the microcapsules in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization: Examine the microcapsules for their size, morphology (SEM), encapsulation efficiency, and sensitivity.

microencapsulation_workflow cluster_prep Phase Preparation cluster_emulsion Emulsification & Evaporation cluster_isolation Isolation & Characterization organic_phase Dissolve RDX and Polystyrene in Dichloromethane emulsify Homogenize Organic and Aqueous Phases organic_phase->emulsify aqueous_phase Prepare Aqueous PVA Solution aqueous_phase->emulsify evaporate Evaporate Dichloromethane with Heating and Stirring emulsify->evaporate filter_wash Filter and Wash Microcapsules evaporate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Microcapsules dry->characterize

Workflow for the microencapsulation of RDX by solvent evaporation.

Stability and Sensitivity Testing Protocols

Standardized testing is essential to quantify the stability and sensitivity of energetic compounds. The following are brief descriptions of common testing methods.

Impact Sensitivity: BAM Fallhammer Test

The BAM Fallhammer test determines the energy required to cause a reaction in an energetic material upon impact.[1][15] A known weight is dropped from varying heights onto a sample of the material. The result is typically reported as H₅₀, the height from which the weight is dropped that causes a reaction in 50% of the trials.

Protocol Outline:

  • A small, measured amount of the sample is placed in the test apparatus.

  • A drop weight of a specified mass is released from a set height.

  • The outcome (reaction or no reaction) is observed.

  • The "up-and-down" method is typically used to determine the 50% probability of initiation.

Friction Sensitivity: BAM Friction Test

This test assesses the sensitivity of an energetic material to frictional stimuli.[16][17] A sample is subjected to a rubbing action between two surfaces under a specified load. The result is the minimum load at which a reaction (e.g., spark, flame, or explosion) occurs.

Protocol Outline:

  • A small amount of the sample is placed on a porcelain plate.

  • A porcelain pin is placed on the sample, and a specified load is applied.

  • The plate is moved back and forth under the pin.

  • The test is repeated with varying loads to determine the threshold for reaction.

Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow to or from a sample as a function of temperature or time.[18] It is used to determine the decomposition temperature and the heat of decomposition of an energetic material.

Protocol Outline:

  • A small, weighed sample is placed in a sealed DSC pan.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The heat flow is recorded, and the onset and peak temperatures of exothermic decomposition events are determined.

sensitivity_testing_logic cluster_stimuli External Stimuli cluster_tests Sensitivity Tests cluster_outputs Quantitative Outputs impact Mechanical Impact fallhammer BAM Fallhammer Test impact->fallhammer friction Friction friction_test BAM Friction Test friction->friction_test heat Thermal Energy dsc Differential Scanning Calorimetry (DSC) heat->dsc h50 Impact Sensitivity (H₅₀) fallhammer->h50 friction_load Friction Sensitivity (Load) friction_test->friction_load decomp_temp Decomposition Temperature dsc->decomp_temp

Logical relationship of stimuli, tests, and outputs in sensitivity testing.

References

Application

Application Notes and Protocols for the In Situ Generation of Unstable Nitroalkynes

For Researchers, Scientists, and Drug Development Professionals Abstract Nitroalkynes are highly reactive synthetic intermediates with significant potential for the rapid construction of complex nitrogen-containing heter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroalkynes are highly reactive synthetic intermediates with significant potential for the rapid construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. However, their inherent instability and potential explosive nature have historically limited their widespread application. This document provides detailed application notes and experimental protocols for the in situ generation of unstable nitroalkynes and their immediate utilization in cycloaddition reactions, with a focus on methodologies relevant to drug discovery and development. The protocols described herein focus on the generation of nitroalkyne equivalents from stable precursors, thereby circumventing the challenges associated with their isolation. Both batch and continuous flow methodologies are presented, offering scalable and safer alternatives for handling these energetic intermediates.

Introduction

The nitroalkyne moiety is a powerful tool in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group activates the alkyne for various transformations, particularly cycloaddition reactions. However, this high reactivity is coupled with significant instability, as nitroalkynes can readily decompose, sometimes explosively.[1] Early methods for their synthesis, such as the nitration of alkynyl stannanes, often resulted in low yields and rapid decomposition of the product.[2]

A significant breakthrough in this field has been the development of methods for the in situ generation of nitroalkyne equivalents, which are immediately trapped by a reaction partner. This approach avoids the accumulation of the unstable nitroalkyne, thereby enhancing safety and improving reaction efficiency. One of the most successful strategies involves the formation of nitrated vinyl silyltriflate intermediates, which serve as direct precursors to the desired nitroalkyne reactivity in the presence of a suitable trapping agent.[2][3]

This document outlines the generation of these nitroalkyne equivalents and their application in [3+2] dipolar cycloaddition reactions with nitrones to yield highly substituted 4-nitro-4-isoxazolines. Isoxazoline (B3343090) derivatives are of considerable interest in medicinal chemistry, exhibiting a range of biological activities, including antitubercular properties.[4][5][6] The protocols provided are intended to be a practical guide for researchers in academic and industrial settings.

Data Presentation: Scope of the [3+2] Cycloaddition Reaction

The in situ generation of nitroalkyne equivalents followed by their trapping with nitrones has been shown to be a versatile method for the synthesis of 4-nitro-4-isoxazolines. The reaction is compatible with a variety of substituted alkynes and nitrones, as summarized in the tables below.

Table 1: Nitrone Scope in the [3+2] Cycloaddition with a Nitroalkyne Equivalent

EntryNitroneProductYield (%)Diastereomeric Ratio
15,5-Dimethyl-1-pyrroline N-oxide1885>20:1
2N-Benzyl-α-phenylnitrone19781.5:1

Yields reported are isolated yields for reactions conducted on a 1.0 mmol scale.

Table 2: Alkyne Scope in the [3+2] Cycloaddition with a Nitrone

EntryAlkyneProductYield (%)
11-Octyne2088
2Cyclohexylacetylene2191
31-Adamantylacetylene2295
4Phenylacetylene2375
54-Methoxyphenylacetylene2482
64-Chlorophenylacetylene2571
72-Thienylacetylene2668

Yields reported are isolated yields for reactions conducted on a 1.0 mmol scale.

Experimental Protocols

Protocol 1: Batch Synthesis of 4-Nitro-4-isoxazolines via In Situ Generated Nitroalkyne Equivalents

This protocol describes a one-pot batch procedure for the generation of a nitrated vinyl silyltriflate and its subsequent [3+2] cycloaddition with a nitrone.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the terminal alkyne (1.0 mmol) and a solution of nitronium triflate (1.5 mmol) in sulfolane/DCM (4:1, 5 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (3.0 mmol) to the stirred solution.

  • After 5 minutes, add trimethylsilyl trifluoromethanesulfonate (1.5 mmol).

  • Continue stirring at 0 °C for 1 hour to ensure the formation of the nitrated vinyl silyltriflate intermediate.

  • Add the nitrone (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-nitro-4-isoxazoline.

Protocol 2: Continuous Flow Synthesis of 4-Nitro-4-isoxazolines

Continuous flow processing offers enhanced safety and scalability for reactions involving unstable intermediates. This protocol describes a three-step continuous flow synthesis of 4-nitro-4-isoxazolines.[2]

Materials and Equipment:

  • Three syringe pumps

  • T-mixers

  • PFA tubing for reactors

  • Back-pressure regulator

  • Stock solution of nitronium triflate (NO₂OTf) in sulfolane/DCM

  • Stock solution of the terminal alkyne and triethylamine in sulfolane/DCM

  • Stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in sulfolane/DCM

  • Stock solution of the nitrone in sulfolane/DCM

Procedure:

  • Reactor Setup: Assemble a flow reactor system consisting of three inlet streams connected via T-mixers to sequential reactor coils. A back-pressure regulator should be placed at the end of the system to maintain a constant pressure.

  • Reagent Preparation: Prepare stock solutions of the reagents as described in the materials section at appropriate concentrations.

  • Step 1: Formation of the Nitronate: Pump the solutions of the terminal alkyne/triethylamine and nitronium triflate into the first T-mixer and allow them to react in the first reactor coil. The residence time should be optimized for the specific substrate.

  • Step 2: Generation of the Nitroalkyne Equivalent: Introduce the solution of TMSOTf into the stream from the first reactor via a second T-mixer. The reaction mixture then flows through a second reactor coil to form the nitrated vinyl silyltriflate.

  • Step 3: [3+2] Cycloaddition: The output from the second reactor is mixed with the nitrone solution at a third T-mixer. The final reaction mixture passes through a third reactor coil to allow for the cycloaddition to occur.

  • Collection and Workup: The product stream exiting the back-pressure regulator is collected. The collected solution is then worked up and purified as described in the batch protocol.

Visualizations

in_situ_generation cluster_generation In Situ Generation of Nitroalkyne Equivalent cluster_trapping Trapping Reaction alkyne Terminal Alkyne nitronate Nitronate Intermediate alkyne->nitronate Et₃N no2otf NO₂OTf no2otf->nitronate silyltriflate Nitrated Vinyl Silyltriflate (Nitroalkyne Equivalent) nitronate->silyltriflate tmsotf TMSOTf tmsotf->silyltriflate isoxazoline 4-Nitro-4-isoxazoline silyltriflate->isoxazoline [3+2] Cycloaddition nitrone Nitrone nitrone->isoxazoline

Caption: Reaction pathway for the in situ generation and trapping of a nitroalkyne equivalent.

batch_workflow start Start: Flame-dried flask under N₂ add_reagents Add Alkyne and NO₂OTf solution start->add_reagents cool Cool to 0 °C add_reagents->cool add_et3n Add Et₃N cool->add_et3n add_tmsotf Add TMSOTf add_et3n->add_tmsotf stir_1h Stir at 0 °C for 1h (Formation of Intermediate) add_tmsotf->stir_1h add_nitrone Add Nitrone stir_1h->add_nitrone warm_stir Warm to RT and stir for 1-2h (Cycloaddition) add_nitrone->warm_stir quench Quench with aq. NaHCO₃ warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Final Product: 4-Nitro-4-isoxazoline purify->product

Caption: Experimental workflow for the batch synthesis of 4-nitro-4-isoxazolines.

flow_workflow pump1 Pump 1 Alkyne + Et₃N mixer1 T pump1->mixer1 pump2 Pump 2 NO₂OTf pump2->mixer1 pump3 Pump 3 TMSOTf mixer2 T pump3->mixer2 pump4 Pump 4 Nitrone mixer3 T pump4->mixer3 reactor1 Reactor 1 (Nitronate Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Silyltriflate Formation) mixer2->reactor2 reactor2->mixer3 reactor3 Reactor 3 (Cycloaddition) mixer3->reactor3 bpr Back-Pressure Regulator reactor3->bpr collection Product Collection bpr->collection

Caption: Schematic of the continuous flow setup for 4-nitro-4-isoxazoline synthesis.

Applications in Drug Development

The synthesis of highly functionalized heterocycles is a cornerstone of modern drug discovery. The 4-nitro-4-isoxazoline scaffold, readily accessible through the methods described, represents a valuable building block for the development of new therapeutic agents.

  • Privileged Scaffolds: Isoxazolines are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets.[7]

  • Antitubercular Activity: Nitro-containing compounds, including those with isoxazoline moieties, have shown promising activity against Mycobacterium tuberculosis.[4][5] The nitro group can be essential for the mechanism of action of these compounds.

  • Synthetic Versatility: The nitro group in the resulting isoxazolines can be further transformed into other functional groups, such as amines or carbonyls, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

  • Lead Optimization: The modular nature of the synthesis allows for the rapid generation of analog libraries by varying the alkyne and nitrone starting materials. This is particularly useful in the lead optimization phase of drug development.

Conclusion

The in situ generation of unstable nitroalkynes via nitrated vinyl silyltriflate equivalents provides a safe and efficient entry into the chemistry of these reactive species. The subsequent [3+2] cycloaddition with nitrones is a robust method for the synthesis of medicinally relevant 4-nitro-4-isoxazolines. The availability of both batch and continuous flow protocols makes this chemistry accessible and scalable for applications in drug discovery and development. The ability to rapidly construct complex heterocyclic scaffolds highlights the importance of this methodology for medicinal chemists and researchers in the pharmaceutical sciences.

References

Method

Application Notes and Protocols for the Safe Handling of Energetic Nitro Compounds

Audience: Researchers, scientists, and drug development professionals. Disclaimer: The handling of energetic nitro compounds is an inherently hazardous activity.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The handling of energetic nitro compounds is an inherently hazardous activity. These application notes and protocols are intended to provide guidance and supplement, not replace, comprehensive training, institutional safety procedures, and a thorough understanding of the materials being handled. Always consult the Safety Data Sheet (SDS) for each specific compound and perform a thorough risk assessment before beginning any work.

Introduction to Energetic Nitro Compounds

Energetic nitro compounds are organic molecules containing one or more nitro functional groups (-NO₂).[1] This class of compounds is characterized by its ability to undergo rapid decomposition, releasing significant amounts of energy.[1] The presence of the electron-withdrawing nitro group on an organic backbone makes these molecules prone to explosive decomposition when subjected to stimuli such as heat, impact, friction, or electrostatic discharge.[2] While some nitro compounds like 2,4,6-trinitrotoluene (B92697) (TNT) are well-known explosives, many others are used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[3][4] The energetic nature of these compounds necessitates stringent safety protocols to mitigate the risk of accidents in a laboratory setting.[5]

General Handling and Safety Protocols

A multi-faceted approach to safety is crucial when working with energetic materials.[5] The following general protocols should be strictly adhered to:

  • Minimize Quantities: Always work with the smallest practical quantities of energetic materials.[3] Even a few grams of a highly energetic compound can cause severe personal injury upon unintended initiation.[6]

  • Controlled Environment: All manipulations of energetic nitro compounds should be performed within a certified chemical fume hood to minimize inhalation exposure and contain potential incidents.[3] For operations with a higher risk of explosion, the use of a blast shield is mandatory.[3]

  • Avoid Ignition Sources: Keep energetic compounds away from open flames, hot plates, static discharge, and other potential ignition sources.[3] Use non-sparking tools made of materials like plastic or ceramic.[3]

  • Prevent Friction and Impact: Do not grind, scrape, or subject energetic materials to friction or impact.[3] Avoid dropping containers or using forceful methods for material transfer.

  • Grounding: Ensure all equipment is properly grounded to prevent the buildup and discharge of static electricity.[3]

  • Cleanliness: Maintain a clean and organized work area.[3] Promptly clean up any spills according to established procedures.

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings (e.g., "Explosive," "Shock Sensitive"), and the date of synthesis or receipt.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.[7] The selection of PPE must provide adequate protection without excessively inhibiting dexterity, which could introduce additional hazards.[2]

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles and a face shieldMust be worn at all times to protect against splashes and potential explosions.[8]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)Butyl rubber gloves are generally recommended for handling nitro compounds.[7][9] For highly hazardous operations, consider double-gloving.[9] Always inspect gloves for integrity before use.[7]
Body Protection Flame-resistant (FR) lab coatA flame-resistant lab coat, fully buttoned, is required.[9] Full-length pants and closed-toe shoes are also mandatory.[7] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection NIOSH-approved respiratorFor volatile nitro compounds or when handling fine powders, an air-purifying respirator (APR) with organic vapor cartridges and a particulate filter (N95 or higher) is recommended.[7][9]

Storage and Waste Disposal

Proper storage is critical for maintaining the stability of energetic nitro compounds and preventing accidents.[3]

4.1 Storage Protocols:

  • Dedicated Storage: Store energetic materials in a dedicated, well-ventilated, and temperature-controlled area.[3]

  • Original Containers: Whenever possible, store compounds in their original, tightly sealed containers.[3]

  • Segregation: Do not store energetic nitro compounds with incompatible materials such as strong oxidizing agents, bases, acids, or flammable substances.[10][11]

  • Inventory Management: Keep the quantity of stored nitro compounds to a minimum and implement a "first-in, first-out" policy to prevent the degradation of older stock.[10] For some compounds like picric acid, it is crucial to maintain hydration to prevent the formation of highly shock-sensitive crystals.[3][12]

4.2 Waste Disposal:

  • Designated Containers: Dispose of all nitro compound-containing waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.[9]

  • Wetted Waste: For some solid wastes, it may be advisable to dampen the material with a suitable solvent like ethanol (B145695) to minimize dust and reduce sensitivity.[7]

  • Container Rinsing: Triple-rinse empty containers with a suitable solvent before disposal.[7]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1 Spills:

  • Evacuate the immediate area.[7]

  • For small spills of solid material, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[7] Dampening the material with a solvent like 60-70% ethanol can help minimize dust.[7]

  • Ensure adequate ventilation during cleanup.[7]

5.2 Fire:

  • Alert personnel in the immediate area and activate the nearest fire alarm.[13]

  • If trained and it is safe to do so, use an appropriate fire extinguisher (ABC dry powder and carbon dioxide extinguishers are suitable for most fires involving these compounds).[8]

  • Evacuate the building immediately.[13]

5.3 Explosion:

  • Seek cover under a sturdy piece of furniture like a desk or table to protect against flying debris.[14]

  • After the initial event, if it is safe to do so, evacuate the building, pulling the fire alarm on your way out.[14]

  • Call emergency services (911 or your institution's emergency number) from a safe location and provide details of the incident.[14]

5.4 Personal Contamination:

  • Skin Contact: Immediately go to the nearest emergency shower and rinse for at least 15 minutes, removing all contaminated clothing.[8]

  • Eye Contact: Proceed to the nearest emergency eyewash station and flush for at least 15 minutes.[8]

  • In all cases of personal exposure, seek immediate medical attention.[8]

Quantitative Hazard Data

The following table summarizes key energetic properties for several common nitro compounds. These values are essential for conducting a thorough risk assessment.

CompoundDecomposition Temp. (°C)Density (g/cm³)Impact Sensitivity (J)Friction Sensitivity (N)Detonation Velocity (m/s)
TNT (2,4,6-Trinitrotoluene) 2951.65153537303
RDX (Cyclotrimethylenetrinitramine) 2101.807.51208795
HMX (Cyclotetramethylenetetranitramine) 2801.9171209144
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) 3601.94503608544
CL-20 (Hexanitrohexaazaisowurtzitane) 2102.044949706
(Data compiled from reference[15])
  • Decomposition Temperature (Td): The temperature at which the compound begins to decompose exothermically.

  • Impact Sensitivity (IS): The minimum energy from an impact required to cause detonation. A lower value indicates higher sensitivity.

  • Friction Sensitivity (FS): The force of friction required to cause detonation. A lower value indicates higher sensitivity.

  • Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

Experimental Protocols

7.1 Protocol for Synthesis of 2,4,6-Trinitrotoluene (TNT) from 2,4-Dinitrotoluene (DNT)

This protocol is adapted from a flow chemistry synthesis method, which offers enhanced safety over traditional batch processes by minimizing the volume of reactive material at any given time.[16][17][18]

Materials:

  • 2,4-Dinitrotoluene (DNT)

  • Sulfuric acid (98%)

  • Nitric acid (65%)

  • Chloroform (or other suitable solvent)

  • Flow chemistry system with appropriate pumps, reactor coils, and back-pressure regulator

Procedure:

  • Solution Preparation:

    • Prepare a solution of DNT in a suitable solvent like chloroform.

    • Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid while cooling in an ice bath.

  • System Setup:

    • Set up the flow chemistry system according to the manufacturer's instructions.

    • Set the reactor temperature (e.g., 110-150 °C) and the back-pressure regulator to maintain the reaction mixture in the liquid phase.[17]

  • Reaction:

    • Pump the DNT solution and the nitrating mixture into a T-mixer to initiate the reaction.

    • The combined stream then flows through the heated reactor coil for a specific residence time (e.g., 10-30 minutes).[16]

  • Quenching and Separation:

    • The reactor output is cooled and then quenched by mixing with a stream of cold water.

    • The product-containing organic phase is separated from the aqueous phase using a liquid-liquid separator.

  • Purification:

    • The organic phase containing the crude TNT is washed sequentially with water, a dilute sodium bicarbonate solution, and again with water to remove residual acids and byproducts.[2]

    • The solvent is removed under reduced pressure to yield the crude TNT product.

  • Recrystallization:

    • The crude TNT can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a product that meets military specifications.[2]

7.2 General Protocol for Purification of Nitro Compounds

Crude nitro compounds often contain impurities such as color-forming bodies (e.g., nitroolefins) and residual acids from the nitration process.[19][20]

Procedure:

  • Alkaline Washing:

    • Dissolve the crude nitroaromatic product in a water-immiscible organic solvent.

    • Transfer the solution to a separatory funnel and wash with a dilute alkaline solution (e.g., 5% sodium bicarbonate or dilute ammonia) to neutralize and extract acidic impurities like nitrophenols.[20]

    • Separate the aqueous layer. Repeat the wash if necessary.

  • Water Washing:

    • Wash the organic layer with deionized water to remove any remaining alkaline solution and water-soluble impurities.

    • Separate the aqueous layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation under reduced pressure.

  • Recrystallization or Distillation:

    • For solid compounds, further purification can be achieved by recrystallization from an appropriate solvent.

    • For liquid compounds, purification can be achieved by vacuum distillation.[19]

7.3 Protocol for Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

DSC is a valuable tool for the preliminary assessment of the thermal hazards of a newly synthesized compound.[6][21] It measures the heat flow into or out of a sample as a function of temperature.[22]

Procedure:

  • Sample Preparation:

    • Weigh a small amount of the sample (typically 1-5 mg) into a high-pressure DSC pan.[22] Using sealed high-pressure cells is crucial to prevent evaporative losses and ensure that decomposition energy is accurately measured.[22]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the experimental parameters: typically a temperature ramp from ambient to ~400 °C at a heating rate of 5-10 °C/min under an inert atmosphere (e.g., nitrogen).[23]

  • Data Acquisition:

    • Run the DSC experiment and record the heat flow versus temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify exothermic events (peaks).

    • Determine the onset temperature (Tonset) of the first major exotherm, which indicates the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd). A large exothermic decomposition (e.g., > 500 J/g) suggests a significant thermal hazard.[24]

Toxicology and Metabolic Pathways

Nitroaromatic compounds can pose significant health risks, including toxicity and mutagenicity.[9][17] The toxicity is often linked to the metabolic reduction of the nitro group within the body.[9][25]

The bioreduction of a nitroaromatic compound can proceed through a series of steps, forming reactive intermediates.[25] The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group.[25] The nitro radical anion, nitroso, and hydroxylamine (B1172632) intermediates are reactive species that can lead to cellular damage and toxicity.[1][25] The hydroxylamine metabolite, in particular, can be further metabolized to form conjugates that can bind to macromolecules like DNA, leading to mutagenic and carcinogenic effects.[26]

MetabolicPathway cluster_main Bioreduction of Nitroaromatic Compound (R-NO2) cluster_toxicity Toxicity Pathways A Nitroaromatic (R-NO₂) B Nitro Radical Anion (R-NO₂⁻˙) A->B +1e⁻ (Nitroreductases) C Nitroso (R-NO) B->C +1e⁻, +2H⁺ F Reactive Oxygen Species (ROS) B->F O₂ Cycling D Hydroxylamine (R-NHOH) C->D +2e⁻, +2H⁺ E Amino (R-NH₂) D->E +2e⁻, +2H⁺ G Macromolecule Adducts (e.g., DNA, Proteins) D->G Phase II Metabolism (Acetylation, Sulfation) H Cellular Damage Mutagenicity F->H G->H

Caption: Metabolic activation of nitroaromatic compounds leading to toxicity.

Risk Assessment Workflow

A systematic risk assessment is mandatory before handling any energetic nitro compound.[12] This process involves identifying potential hazards, evaluating the risks, and implementing control measures.

RiskAssessment cluster_assessment Hazard Identification & Risk Evaluation cluster_control Implementation of Controls start Start: Propose Experiment with Energetic Compound step1 Step 1: Gather Information - Review SDS & Literature - Identify Energetic Properties (Table 1) - Assess Reactivity Hazards start->step1 step2 Step 2: Evaluate Experimental Conditions - Scale of Reaction - Temperature & Pressure - Potential Ignition Sources step1->step2 step3 Step 3: Assess Risk Level Is the risk acceptable with standard controls? step2->step3 controls_standard Standard Controls: - Fume Hood - Standard PPE - Small Scale step3->controls_standard decision Proceed with Experiment? step3->decision No controls_standard->decision Yes controls_additional Additional Controls: - Blast Shield - Remote Operation - Specialized PPE - Limit Personnel proceed Proceed with Caution controls_additional->proceed decision->controls_additional No stop Stop: Modify or Cancel Experiment decision->stop Yes

Caption: Risk assessment workflow for handling energetic nitro compounds.

References

Application

Application Notes and Protocols for Trapping Reactive Intermediates in Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of chemical synthesis, reaction mechanisms often proceed through highly reactive, short-lived species known as reactive intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of chemical synthesis, reaction mechanisms often proceed through highly reactive, short-lived species known as reactive intermediates. These transient entities, including carbocations, carbenes, nitrenes, free radicals, and arynes, are pivotal in determining the outcome of a chemical transformation. Understanding and controlling the fate of these intermediates is paramount for optimizing reaction yields, enhancing selectivity, and designing novel synthetic pathways. This document provides detailed application notes and protocols for the trapping of various reactive intermediates, offering researchers, scientists, and drug development professionals a practical guide to harnessing these fleeting species. By converting reactive intermediates into stable, characterizable molecules, these techniques provide invaluable insights into reaction mechanisms and open new avenues for molecular construction.

Trapping of Free Radical Intermediates

Free radicals are atoms, molecules, or ions that have at least one unpaired valence electron, making them highly reactive.[1] Their detection and characterization are crucial in various fields, including organic synthesis, materials science, and biology. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for identifying and quantifying transient radical species.[2]

Spin Trapping with Nitrones and Nitroso Compounds

Spin trapping involves the reaction of a short-lived radical with a "spin trap" to form a more stable radical adduct that can be detected by EPR.[2] Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).[2][3]

Experimental Protocol: Spin Trapping of Superoxide (B77818) Radicals with DMPO

This protocol describes the detection of superoxide radicals generated in a cellular system.

Materials:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)

  • Cell line of interest (e.g., MCF-10A human mammary epithelial cells)[4]

  • Inducing agent for superoxide production (e.g., 1,6-benzo[a]pyrene quinone)[4]

  • Phosphate-buffered saline (PBS)

  • EPR spectrometer

  • Capillary tubes for EPR analysis

Procedure:

  • Prepare a stock solution of DMPO in PBS at a concentration of 1 M.

  • Culture the cells to the desired confluence in a suitable medium.

  • Harvest the cells and resuspend them in PBS at a known concentration.

  • To an EPR capillary tube, add the cell suspension, the inducing agent at the desired concentration, and DMPO to a final concentration of 50-100 mM.

  • Mix the contents gently and immediately place the capillary tube in the EPR spectrometer.

  • Record the EPR spectrum. The formation of the DMPO-superoxide adduct (DMPO-OOH) will result in a characteristic EPR signal.

Data Presentation: Comparison of Spin Trapping Agents for Superoxide Detection

Spin TrapAdduct Stability in Cellular SystemsRelative Signal IntensityReference
DMPO Less stableSimilar to BMPO and DEPMPO[4]
BMPO More stableSimilar to DMPO and DEPMPO[4]
DEPMPO More stableSimilar to DMPO and DEPMPO[4]
DEPPEPO Did not trap cell-generated O₂⁻N/A[4]

Kinetic Data for Radical Trapping with DMPO

Radical SpeciesRate Constant (M⁻¹s⁻¹)Reference
Superoxide (O₂⁻)1.2[5]
Hydroxyl (•OH)2.8 x 10⁹[4]

Visualization: Spin Trapping Mechanism

spin_trapping cluster_reactants Reactants cluster_product Product cluster_detection Detection R Reactive Radical (R•) SA Stable Spin Adduct (R-ST•) R->SA + Spin Trap ST Spin Trap (e.g., DMPO) EPR EPR Spectroscopy SA->EPR Analyzed by carbocation_trapping Start Start GenerateCarbocation Generate Carbocation (from alcohol + acid) Start->GenerateCarbocation TrapNucleophile Trap with Nucleophile (e.g., Indole) GenerateCarbocation->TrapNucleophile In situ Workup Aqueous Workup and Extraction TrapNucleophile->Workup Purify Purification Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End carbene_trapping cluster_generation Carbene Generation cluster_trapping Trapping Precursor Carbene Precursor (e.g., CH₂I₂ + Et₂Zn) Carbene Carbene (:CH₂) Precursor->Carbene Forms Cyclopropane Cyclopropane Carbene->Cyclopropane + Alkene Alkene Alkene nitrene_insertion Catalyst Rh(II) Catalyst MetalNitrenoid Rh-Nitrenoid Intermediate Catalyst->MetalNitrenoid + Nitrene Precursor NitrenePrecursor Nitrene Precursor (e.g., Sulfamate Ester + Oxidant) Product C-N Insertion Product MetalNitrenoid->Product + Substrate Substrate Substrate with C-H bond Product->Catalyst Regenerates Catalyst flow_chemistry PumpA Pump A (Precursor + Base) Reactor Outer Tube (Substrate) Inner Tube (Diazomethane Generation) PumpA->Reactor:f1 Flow In PumpB Pump B (Substrate) PumpB->Reactor:f0 Flow In Product Product Stream Reactor->Product Flow Out ms_analysis Start Start Trapping Trap Reactive Intermediate (e.g., with Cyanide) Start->Trapping LC Liquid Chromatography Separation Trapping->LC MS1 Mass Spectrometry (MS1) Select Precursor Ion LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) Analyze Fragment Ions CID->MS2 Analysis Data Analysis and Structure Elucidation MS2->Analysis End End Analysis->End

References

Method

Dinitroethyne: A Prospective Precursor for Advanced High-Energy and Nitrogen-Rich Materials

Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Disclaimer: Dinitroethyne (C₂N₂O₄), also known as dinitroacetylene, is a theoretical molecule of significant interest...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Dinitroethyne (C₂N₂O₄), also known as dinitroacetylene, is a theoretical molecule of significant interest that has not yet been successfully synthesized and isolated. The following application notes and protocols are therefore prospective and based on computational studies and theoretical predictions. Extreme caution is advised, as the compound is predicted to be exceptionally energetic and unstable.

Introduction

Dinitroethyne is a perfectly oxygen-balanced molecule, meaning its decomposition can, in principle, lead to the formation of only carbon dioxide (CO₂) and nitrogen (N₂), releasing a tremendous amount of energy.[1][2] Computational studies suggest that if synthesized, dinitroethyne could possess an energy density surpassing most known chemical explosives.[3][4][5] Its rigid, linear structure and high nitrogen and oxygen content also make it a tantalizing precursor for the synthesis of novel nitrogen-rich polymers and advanced carbon nitride materials with unique electronic and structural properties.

This document summarizes the predicted properties of dinitroethyne and outlines theoretical protocols for its synthesis and potential applications as a precursor to next-generation materials.

Predicted Properties of Dinitroethyne

Computational quantum chemical methods have been employed to predict the physicochemical and energetic properties of dinitroethyne.[2][3] A summary of these predicted properties is presented in Table 1.

PropertyPredicted ValueReference
Molecular Formula C₂N₂O₄[6]
Molecular Weight 116.03 g/mol [6]
IUPAC Name 1,2-dinitroethyne[6]
Synonym Dinitroacetylene[6]
Predicted Heat of Formation +89 kcal/mol (HF/6-31G*)[2][3]
Condensed Phase Energy Density ~2.28 kcal/g[3]
Predicted Specific Impulse 354 s[3]
Decomposition Products 2 CO₂ + N₂[1][2]

Theoretical Experimental Protocols

Warning: The following protocols are hypothetical and intended for conceptual guidance only. Any attempt to perform these experiments would be extremely hazardous.

Theoretical Synthesis of Dinitroethyne

The synthesis of dinitroethyne has been attempted but has so far been unsuccessful, likely due to the extreme instability of the target molecule.[1][7][8] Computational studies suggest that decomposition is significantly catalyzed by NOx radical species, which are often present in nitration reactions.[2][3][4] A potential synthetic route might involve the nitration of an acetylide salt under strictly controlled, radical-free conditions.

Objective: To synthesize dinitroethyne via nitration of a metal acetylide.

Proposed Reaction: M₂C₂ + 2 N₂O₅ → O₂N-C≡C-NO₂ + 2 MNO₃ (where M is a suitable metal cation, e.g., Li⁺, Na⁺)

Materials:

  • Lithium acetylide (Li₂C₂) or Calcium Carbide (CaC₂)

  • Dinitrogen pentoxide (N₂O₅), freshly prepared and purified

  • Anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane), rigorously dried and deoxygenated

  • Radical scavenger (e.g., hydroquinone)

  • Inert gas atmosphere (e.g., Argon)

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.

  • Suspend the metal acetylide in the anhydrous solvent under a strong flow of inert gas.

  • Cool the suspension to a very low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Dissolve the freshly prepared N₂O₅ in the same anhydrous solvent and add it to the dropping funnel.

  • Add a small amount of a radical scavenger to the acetylide suspension.

  • Slowly add the N₂O₅ solution dropwise to the stirred acetylide suspension over several hours, maintaining the low temperature.

  • Monitor the reaction by a suitable in-situ analytical method (e.g., low-temperature IR spectroscopy) for the appearance of the characteristic vibrational modes of dinitroethyne.

  • If the product is formed, it would likely be highly unstable. For characterization, it may need to be kept in dilute solution at low temperatures.

Note: An alternative approach could involve the elimination of a hydrogen halide from a suitable precursor under non-basic and low-temperature conditions.[7] Another proposed, though highly speculative, route is the reaction of an acetylide dianion salt with a nitronium cation salt, such as nitronium tetrafluoroborate, in a cold, dilute solution.[1]

Theoretical Protocol for the Polymerization of Dinitroethyne to form Poly(dinitroethyne)

Objective: To synthesize a nitrogen-rich polymer, poly(dinitroethyne), using dinitroethyne as a monomer. The resulting polymer could be a high-energy material or a precursor to nitrogen-doped carbon materials.

Proposed Reaction: n O₂N-C≡C-NO₂ → [- (NO₂)C=C(NO₂) -]n

Procedure:

  • Generate dinitroethyne in situ in a dilute, cold solution as described in the theoretical synthesis protocol.

  • Introduce a suitable polymerization initiator. Given the electrophilic nature of the triple bond, an anionic polymerization initiator might be effective. However, this could also lead to decomposition. A radical initiator might also be considered, though with extreme caution.

  • Maintain the reaction at a very low temperature throughout the polymerization process.

  • If polymerization occurs, the polymer would likely precipitate from the solution.

  • Carefully isolate the polymer by filtration at low temperature and wash with cold solvent.

  • Dry the polymer under a high vacuum at a very low temperature.

  • Characterize the resulting polymer using techniques such as solid-state IR spectroscopy, elemental analysis, and thermal analysis (with extreme caution).

Theoretical Protocol for the use of Dinitroethyne as a Precursor for Graphitic Carbon Nitride (g-C₃N₄)

Objective: To utilize the high nitrogen and carbon content of dinitroethyne for the low-temperature synthesis of graphitic carbon nitride, a metal-free semiconductor with applications in photocatalysis.

Proposed Reaction: 3 O₂N-C≡C-NO₂ → 2 g-C₃N₄ + 4 O₂ + 2 N₂ (hypothetical stoichiometry)

Procedure:

  • Generate dinitroethyne in situ in a suitable solvent at low temperature.

  • Introduce a substrate for the deposition of the carbon nitride material (e.g., silica, alumina).

  • Slowly and carefully raise the temperature to initiate the controlled decomposition and rearrangement of dinitroethyne into a carbon nitride network. This process would be highly exothermic and potentially explosive.

  • Alternatively, consider a solution-phase reaction where dinitroethyne reacts with a nitrogen source (e.g., ammonia) at low temperatures to form a pre-polymeric network, which could then be carefully annealed at a higher temperature to form g-C₃N₄.

  • Characterize the resulting material using X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) to confirm the formation of graphitic carbon nitride.

Visualizations

Dinitroethyne_Precursor_Pathways precursor Dinitroethyne (O₂N-C≡C-NO₂) polymer Poly(dinitroethyne) [- (NO₂)C=C(NO₂) -]n precursor->polymer Polymerization gcn Graphitic Carbon Nitride (g-C₃N₄) precursor->gcn Controlled Decomposition/ Rearrangement synthesis Theoretical Synthesis (e.g., Nitration of Acetylide) synthesis->precursor Yields hem High-Energy Materials polymer->hem Application ndoped_carbon Nitrogen-Doped Carbon polymer->ndoped_carbon Pyrolysis photocatalyst Advanced Photocatalysts gcn->photocatalyst Application

References

Application

Application Note: Theoretical Characterization of Dinitroethyne

Introduction Dinitroethyne (C₂N₂O₄), also known as dinitroacetylene, is a molecule of significant interest in the field of high-energy-density materials (HEDMs).[1] Theoretically, its high nitrogen and oxygen content, co...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinitroethyne (C₂N₂O₄), also known as dinitroacetylene, is a molecule of significant interest in the field of high-energy-density materials (HEDMs).[1] Theoretically, its high nitrogen and oxygen content, combined with the energetic triple bond, suggests exceptional performance as an explosive or propellant.[1] However, dinitroethyne is predicted to be extremely reactive and thermally unstable, which has, to date, precluded its successful synthesis and experimental characterization in a pure, isolated form.[1][2][3][4][5] This inherent instability makes computational and quantum chemical methods indispensable for predicting its properties, understanding its behavior, and guiding future synthetic efforts.[1] These theoretical protocols provide a viable and safe pathway to characterize dinitroethyne's structural, spectroscopic, and thermodynamic properties.

This document outlines the theoretical protocols for the comprehensive characterization of dinitroethyne using established quantum chemical methods. The target audience for these protocols includes researchers, scientists, and professionals in computational chemistry and materials science.

Predicted Physicochemical Properties of Dinitroethyne

The following table summarizes key properties of dinitroethyne as predicted by computational methods. These values are essential for understanding the molecule's potential as a high-energy material and for interpreting theoretical spectroscopic data.

PropertyPredicted ValueMethod/Source
Molecular FormulaC₂N₂O₄PubChem[6]
Molecular Weight116.03 g/mol PubChem[6]
IUPAC Name1,2-dinitroethynePubChem[6]
InChIKeyXIDLKXHCKDAKCZ-UHFFFAOYSA-NPubChem[6]
Canonical SMILESC(#C--INVALID-LINK--[O-])--INVALID-LINK--[O-]PubChem[6]
Heat of FormationPredicted to be exceptionally highQualitative[1]
Ionization PotentialPredicted via quantum chemistryQualitative[1]
Electron AffinityPredicted via quantum chemistryQualitative[1]

Theoretical Characterization Workflow

The following diagram illustrates the logical workflow for the theoretical characterization of dinitroethyne.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculations cluster_output 3. Data Analysis & Output mol_input Molecular Input (SMILES or Z-matrix) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) mol_input->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry spec_calc Spectra Prediction (NMR, UV-Vis, IR, Raman) geom_opt->spec_calc Electronic Properties decomp_calc Decomposition Pathway (Transition State Search) geom_opt->decomp_calc Initial Reactant State thermo_calc Thermochemistry (e.g., Atomization Method) freq_calc->thermo_calc Zero-Point Energy freq_calc->spec_calc Vibrational Frequencies structure Optimized Structure freq_calc->structure Confirmation of Minimum thermo_data Thermodynamic Properties thermo_calc->thermo_data spectra Predicted Spectra spec_calc->spectra stability Kinetic Stability decomp_calc->stability

Caption: Workflow for the theoretical characterization of dinitroethyne.

Detailed Computational Protocols

The following protocols describe the steps for the theoretical characterization of dinitroethyne using quantum chemistry software packages (e.g., Gaussian, ORCA, GAMESS).

Protocol 1: Ground State Geometry Optimization and Frequency Analysis

Objective: To determine the lowest energy structure of dinitroethyne and confirm it is a true energy minimum.

Methodology:

  • Input Structure Generation:

    • Generate an initial 3D structure of dinitroethyne (C₂N₂O₄). This can be done using molecular builder software or by providing a Z-matrix or SMILES string: C(#C--INVALID-LINK--[O-])--INVALID-LINK--[O-][6].

  • Computational Method Selection:

    • Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost. A commonly used functional for energetic materials is B3LYP.

    • Select a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure of the nitro groups.

  • Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure.

    • Use tight convergence criteria to ensure a precise determination of the geometry.

  • Frequency Analysis:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Verification: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure.

    • Output Data: The output will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. It will also yield zero-point vibrational energy (ZPVE), thermal corrections, and the predicted infrared (IR) and Raman vibrational spectra.[1]

Protocol 2: Spectroscopic Property Prediction

Objective: To predict the NMR, UV-Visible, and vibrational spectra of dinitroethyne, providing theoretical data for potential future experimental identification.

Methodology:

  • Vibrational Spectroscopy (IR/Raman):

    • The results from the frequency analysis in Protocol 1 directly provide the harmonic vibrational frequencies.

    • These frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra.

  • NMR Spectroscopy:

    • Using the optimized geometry from Protocol 1, perform a Nuclear Magnetic Resonance (NMR) calculation.

    • The Gauge-Independent Atomic Orbital (GIAO) method is standard for predicting chemical shifts.

    • Calculate the ¹³C and ¹⁴N chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹³C).

  • UV-Visible Spectroscopy:

    • To predict the electronic transitions, employ Time-Dependent DFT (TD-DFT) calculations.

    • Perform the TD-DFT calculation on the optimized ground-state geometry.

    • The output will provide the excitation energies (wavelengths) and oscillator strengths for the lowest-energy electronic transitions, which can be used to construct a theoretical UV-Vis spectrum.[1]

Protocol 3: Thermochemical Analysis

Objective: To calculate the standard enthalpy of formation (ΔH_f°) of dinitroethyne, a critical parameter for assessing its energetic performance.

Methodology:

  • Total Energy Calculation:

    • Obtain the total electronic energy from the optimized structure calculated in Protocol 1. High-accuracy composite methods like G4 or CBS-QB3 can be used for more reliable energy values.[7]

  • Isodesmic Reaction Scheme:

    • Design a balanced isodesmic or homodesmotic reaction. This involves creating a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps in canceling out systematic errors in the calculations.

    • An example of a possible (though simple) isodesmic reaction: O₂N-C≡C-NO₂ + 2 CH₄ → H-C≡C-H + 2 CH₃NO₂

  • Calculation of Reaction Enthalpy:

    • Calculate the total electronic energies for all species in the designed isodesmic reaction at the same level of theory.

    • Calculate the enthalpy of the reaction (ΔH_rxn) using the computed energies.

  • Enthalpy of Formation Calculation:

    • Use the calculated ΔH_rxn and known experimental enthalpies of formation for the other species in the reaction to derive the enthalpy of formation of dinitroethyne.

Protocol 4: Decomposition Pathway Analysis

Objective: To investigate the unimolecular decomposition pathways of dinitroethyne to understand its stability.

Methodology:

  • Identify Potential Decomposition Channels:

    • Propose chemically plausible initial decomposition steps, such as C-N bond cleavage to release NO₂ radicals. This is a common decomposition mechanism for nitro compounds.[1]

  • Transition State (TS) Search:

    • For each proposed pathway, search for the corresponding transition state structure using methods like the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • TS Verification:

    • Perform a frequency calculation on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the TS structure. This will confirm that the transition state correctly connects the reactant (dinitroethyne) and the initial products of decomposition.

  • Activation Energy Barrier:

    • Calculate the activation energy for decomposition as the energy difference between the transition state and the reactant, including zero-point energy corrections. A high activation barrier suggests greater kinetic stability.[1]

Logical Relationship Diagram for Stability Assessment

The following diagram illustrates the relationship between molecular properties and the predicted stability of dinitroethyne.

G cluster_properties Calculated Properties cluster_stability Stability Assessment cluster_conclusion Overall Characterization bond_strength C-N Bond Strength activation_energy Decomposition Activation Energy bond_strength->activation_energy influences kinetic_stability Kinetic Stability activation_energy->kinetic_stability determines heat_formation High Heat of Formation thermo_instability Thermodynamic Instability heat_formation->thermo_instability indicates conclusion High-Energy, Kinetically Labile Molecule thermo_instability->conclusion kinetic_stability->conclusion

Caption: Relationship between calculated properties and stability assessment.

References

Method

Application of Density Functional Theory to Energetic Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Density Functional Theory (DFT) has emerged as a powerful computational tool in the field of energetic materials, offering insights into their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density Functional Theory (DFT) has emerged as a powerful computational tool in the field of energetic materials, offering insights into their stability, performance, and decomposition mechanisms. By modeling materials at the atomic level, DFT enables the prediction of key properties, guiding the synthesis of novel high-energy-density materials (HEDMs) with enhanced safety and performance characteristics. These application notes provide an overview of the key applications of DFT in this field, alongside detailed protocols for performing relevant calculations.

Key Applications of DFT in Energetic Materials Research

DFT calculations are instrumental in predicting a wide range of properties crucial for the characterization and development of energetic materials. These applications include the determination of detonation properties, assessment of sensitivity to external stimuli, and investigation of thermal decomposition pathways.

Prediction of Detonation Properties

The performance of an energetic material is primarily defined by its detonation velocity (D) and detonation pressure (P). DFT, in conjunction with empirical methods such as the Kamlet-Jacobs equations, provides a reliable means to predict these properties before a material is synthesized. This predictive capability significantly accelerates the discovery and design of new energetic compounds.

Table 1: Comparison of DFT-Calculated and Experimental Detonation Properties for Selected Energetic Materials

Energetic MaterialDFT Calculated Density (g/cm³)Experimental Density (g/cm³)DFT Calculated Detonation Velocity (km/s)Experimental Detonation Velocity (km/s)DFT Calculated Detonation Pressure (GPa)Experimental Detonation Pressure (GPa)
RDX 1.871.82[1]8.758.7534.734.0
HMX 1.961.91[2]9.109.1039.339.3
PETN 1.861.77[2]8.308.3033.533.5
TNT 1.651.656.956.9521.021.0
CL-20 2.032.04[3]9.509.6044.042.0

Note: DFT calculated values are often used as input for empirical equations to derive detonation properties. The accuracy is dependent on the level of theory and the empirical model used.

Sensitivity Analysis

The sensitivity of an energetic material to stimuli such as impact, shock, and heat is a critical safety parameter. DFT is employed to probe the factors governing sensitivity at the molecular level. A key parameter in these studies is the Bond Dissociation Energy (BDE), particularly of the trigger linkage (e.g., C-NO₂ or N-NO₂ bond), which is often the initial site of decomposition. A lower BDE generally correlates with higher sensitivity.[4][5][6][7][8]

Table 2: DFT-Calculated Bond Dissociation Energies (BDEs) and their Correlation with Impact Sensitivity

Energetic MaterialTrigger LinkageDFT Calculated BDE (kcal/mol)Experimental Impact Sensitivity (h₅₀, cm)
Nitromethane C-NO₂60.5>100
TNT C-NO₂57.848
RDX N-NO₂38.524
HMX N-NO₂39.232
PETN O-NO₂40.113

Note: The correlation between BDE and impact sensitivity is a general trend and can be influenced by other factors such as crystal packing and intermolecular interactions.

Thermal Decomposition

Understanding the thermal decomposition mechanism is vital for assessing the stability and lifetime of energetic materials. DFT calculations, often coupled with molecular dynamics (MD) simulations, can elucidate the initial steps of decomposition, identify reaction pathways, and determine the associated activation energies.[9] This knowledge is crucial for designing more stable energetic materials.

Experimental Protocols

The following sections outline detailed protocols for performing key DFT calculations on energetic materials. These protocols are intended as a general guide and may require modification based on the specific system and computational resources available.

Protocol 1: Geometry Optimization and Electronic Structure Calculation

A prerequisite for any property calculation is an accurate determination of the molecule's ground-state geometry.

Workflow:

  • Input Structure Generation: Create an initial 3D structure of the energetic molecule using molecular building software.

  • Choice of DFT Functional and Basis Set: Select an appropriate functional and basis set. For energetic materials, hybrid functionals like B3LYP or PBE0 are commonly used, often with a basis set such as 6-311++G(d,p).[5][10] Dispersion corrections (e.g., DFT-D3) are crucial for accurately modeling intermolecular interactions in the solid state.[11]

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. This involves iteratively calculating the forces on the atoms and adjusting their positions until the forces are close to zero.

  • Frequency Analysis: After optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is important for accurate energy calculations.

Diagram: Geometry Optimization Workflow

GeometryOptimization Start Initial 3D Structure Functional Select Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) Start->Functional Opt Perform Geometry Optimization Functional->Opt Freq Perform Frequency Analysis Opt->Freq End Optimized Geometry & ZPVE Freq->End

Caption: Workflow for geometry optimization and electronic structure calculation.

Protocol 2: Calculation of Heat of Formation

The heat of formation (HOF) is a fundamental thermodynamic property that indicates the energy content of a molecule.[12][13][14]

Methodology: Isodesmic Reactions

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the DFT calculations.

Workflow:

  • Define an Isodesmic Reaction: Construct a balanced chemical equation where the target energetic molecule is a reactant, and the other reactants and products are well-characterized small molecules with known experimental heats of formation.

  • Perform DFT Calculations: For each molecule in the isodesmic reaction, perform geometry optimization and frequency calculations (as per Protocol 1) to obtain their total electronic energies and ZPVEs.

  • Calculate the Enthalpy of Reaction: The enthalpy of the isodesmic reaction (ΔH_reaction) is calculated using the following equation: ΔH_reaction = Σ(E_products + ZPVE_products) - Σ(E_reactants + ZPVE_reactants)

  • Determine the Heat of Formation: The heat of formation of the target molecule (ΔH_f,target) can then be calculated using Hess's law: ΔH_f,target = Σ(ΔH_f,products) - Σ(ΔH_f,reactants, known) - ΔH_reaction

Diagram: Heat of Formation Calculation Workflow

HOF_Calculation Define Define Isodesmic Reaction DFT DFT Calculations for all Species (Geometry Optimization & Frequencies) Define->DFT Enthalpy Calculate Enthalpy of Reaction (ΔH_reaction) DFT->Enthalpy Hess Apply Hess's Law Enthalpy->Hess Result Calculated Heat of Formation (ΔH_f,target) Hess->Result

Caption: Workflow for calculating the heat of formation using isodesmic reactions.

Protocol 3: Prediction of Detonation Properties

While DFT does not directly calculate detonation velocity and pressure, it provides essential input parameters for empirical models.

Workflow:

  • Calculate Solid-State Density:

    • For crystalline materials, perform a geometry optimization of the unit cell using periodic boundary conditions (solid-state DFT).

    • The optimized unit cell volume and the molecular weight can be used to calculate the theoretical crystal density.

  • Calculate Heat of Formation: Determine the solid-phase heat of formation (as per Protocol 2, with additional considerations for sublimation enthalpy).

  • Apply Empirical Equations: Use the calculated density and heat of formation as inputs for empirical equations, such as the Kamlet-Jacobs equations, to estimate the detonation velocity and pressure.[15][16][17]

Diagram: Detonation Property Prediction Workflow

Detonation_Prediction cluster_dft DFT Calculations Density Calculate Solid-State Density Empirical Kamlet-Jacobs Equations Density->Empirical HOF Calculate Heat of Formation HOF->Empirical Properties Predicted Detonation Velocity & Pressure Empirical->Properties

Caption: Workflow for predicting detonation properties using DFT and empirical methods.

Protocol 4: Investigation of Thermal Decomposition Pathways

This protocol outlines a general approach to studying the initial steps of thermal decomposition.

Workflow:

  • Identify Potential Initial Reactions: Based on chemical intuition and the calculated BDEs, identify the weakest bonds and propose plausible initial decomposition reactions (e.g., homolytic bond cleavage, intramolecular hydrogen transfer).

  • Transition State Search: For each proposed reaction, perform a transition state (TS) search to locate the saddle point on the potential energy surface connecting the reactant and product.

  • Frequency Analysis of the TS: A frequency calculation on the TS structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the TS to confirm that it connects the desired reactant and product minima.

  • Calculate Activation Energy: The activation energy for the reaction is the difference in energy between the transition state and the reactant.

Diagram: Thermal Decomposition Pathway Analysis

Decomposition_Pathway Reactant Reactant TS Transition State Reactant->TS Activation Energy Product Products TS->Product

References

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of dinitroethyne

Technical Advisory on Dinitroethyne Disclaimer: The synthesis of dinitroethyne is an extremely hazardous process that should not be attempted without specialized equipment and extensive expertise in handling highly unsta...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Advisory on Dinitroethyne

Disclaimer: The synthesis of dinitroethyne is an extremely hazardous process that should not be attempted without specialized equipment and extensive expertise in handling highly unstable and explosive compounds. This document serves as a resource to understand the inherent challenges and dangers associated with dinitroethyne from a safety and theoretical perspective. It is not an encouragement or guide for its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and potential issues from a safety and theoretical standpoint.

Q1: My research proposal involves the synthesis of dinitroethyne. What are the primary safety concerns I need to address?

A1: The primary safety concern is the extreme instability of dinitroethyne. It is highly sensitive to shock, friction, and heat, and can decompose explosively without an obvious initiator. Key concerns include:

  • Extreme Sensitivity: Dinitroethyne is one of the most sensitive secondary explosives known.

  • Spontaneous Detonation: The compound can detonate spontaneously, even at low temperatures.

  • Lack of Stability Data: There is a significant lack of comprehensive experimental data on its stability, making its handling unpredictable.

  • Gaseous Precursors: The synthesis often involves hazardous and toxic gaseous precursors.

Troubleshooting Unstable Intermediates: If you are working with related, less-sensitive energetic materials and encounter instability, the immediate protocol should be to:

  • Cease the experiment immediately.

  • Follow all established safety protocols for handling explosive compounds.

  • Consult with a senior explosives chemist or safety officer. Do not attempt to isolate or handle unexpected, potentially explosive intermediates without proper containment and safety measures.

Q2: What are the major theoretical ?

A2: From a theoretical and chemical standpoint, the challenges are significant:

  • High Ring Strain: The linear geometry of the ethyne (B1235809) backbone combined with the bulky nitro groups leads to significant molecular strain.

  • Weak C-N Bonds: The bonds between the acetylenic carbons and the nitrogen atoms of the nitro groups are inherently weak, providing a low-energy pathway for decomposition.

  • High Heat of Formation: Dinitroethyne has a very high positive heat of formation, meaning a large amount of energy is released upon its decomposition into more stable products (like N₂ and CO₂).

Q3: Are there safer, theoretical alternatives to studying dinitroethyne?

A3: Yes. Given the extreme danger of its synthesis, computational chemistry is the recommended approach for studying dinitroethyne. Quantum mechanical calculations can be used to predict its properties, such as:

  • Heat of formation

  • Detonation velocity and pressure

  • Bond dissociation energies

  • Vibrational frequencies

These theoretical studies provide valuable insights without the physical risks of synthesis.

General Safety Protocols for Handling Energetic Materials

The following are general safety protocols that should be implemented when working with any energetic materials. This is not an exhaustive list and should be supplemented by institution-specific safety procedures.

Protocol StageKey Actions
Preparation - Conduct a thorough literature review focusing on safety and handling. - Prepare a detailed Standard Operating Procedure (SOP) with a comprehensive risk assessment. - Ensure all necessary personal protective equipment (PPE) is available and in good condition (e.g., blast shield, face shield, leather gloves over chemical-resistant gloves). - Work in a properly ventilated fume hood or a dedicated synthesis bay for energetic materials.
Execution - Use minimal quantities of reagents. - Keep the reaction temperature as low as possible. - Avoid friction, grinding, and impact. Use ground-glass joints with caution and proper lubrication. - Use non-sparking tools.
Work-up & Isolation - Be aware that intermediates can be as or more sensitive than the final product. - Avoid concentrating solutions to dryness unless the stability of the residue is known. - Isolate products behind a blast shield.
Storage & Disposal - Store energetic materials in a designated, properly rated explosives magazine. - Never store large quantities. - Dispose of waste in accordance with all local, state, and federal regulations for explosive waste.

Visualizing Instability: A Conceptual Workflow

The following diagram illustrates the conceptual workflow for assessing the risks associated with a highly unstable molecule like dinitroethyne, emphasizing a safety-first, theoretical approach.

G cluster_0 Risk Assessment Workflow for Unstable Compounds A Proposed Synthesis of Dinitroethyne B Theoretical & Computational Analysis A->B Prioritize C Hazard Evaluation B->C Predicts D Review of Safety Protocols & Engineering Controls C->D Informs F High Risk of Explosion Identified C->F Outcome E Decision Point: Proceed with Synthesis? D->E Leads to G Proceed with Extreme Caution (Specialized Labs Only) E->G If Feasible & Justified H Halt Physical Synthesis: Focus on Theoretical Study E->H Recommended Path F->E

Caption: Conceptual workflow for risk assessment of unstable compounds.

Optimization

Technical Support Center: Stability of Highly Nitrated Organic Compounds

This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming the instability of highly nitrated organic compounds. It includes troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for overcoming the instability of highly nitrated organic compounds. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure safer and more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the stability and handling of highly nitrated organic compounds.

Q1: What are the primary factors that contribute to the instability of highly nitrated organic compounds?

A1: The instability of highly nitrated organic compounds is primarily influenced by several factors:

  • High Nitrogen Content and Positive Oxygen Balance: A high concentration of nitro groups (-NO2) within a molecule can lead to a positive oxygen balance, meaning the molecule contains more than enough oxygen to fully oxidize its carbon and hydrogen atoms upon decomposition. This can result in a rapid and energetic release of gaseous products.

  • Weak N-N and C-N Bonds: The bonds connecting the nitro groups to the organic backbone are often relatively weak and can be susceptible to cleavage, initiating decomposition.

  • Steric Hindrance: Crowding of bulky nitro groups within a molecule can induce ring strain and weaken covalent bonds, thereby lowering the activation energy required for decomposition.

  • Presence of Impurities: The presence of acidic or metallic impurities can catalyze decomposition reactions, significantly reducing the stability of the compound.

  • Sensitivity to External Stimuli: Many highly nitrated compounds are sensitive to shock, friction, and electrostatic discharge, which can provide the energy needed to initiate detonation.

Q2: How do stabilizers work to improve the stability of nitrated compounds?

A2: Stabilizers are chemical agents that are added to nitrated compounds to slow down or prevent their decomposition. They typically function in one of two ways:

  • Radical Scavenging: Decomposition of nitrated compounds often proceeds through a free-radical chain reaction. Stabilizers like diphenylamine (B1679370) and its derivatives can act as radical scavengers, interrupting this chain reaction and preventing the propagation of decomposition.

  • Neutralization of Catalytic Impurities: Some stabilizers can neutralize acidic impurities that might otherwise catalyze the decomposition process. For example, substances that can react with nitrogen oxides (NOx) formed during initial decomposition can prevent these autocatalytic cycles.

Q3: What are the initial signs of decomposition in a stored sample of a highly nitrated compound?

A3: Initial signs of decomposition can be subtle and require careful observation. These may include:

  • Discoloration: A change in the color of the material, often to a darker shade, can indicate chemical changes.

  • Gas Evolution: The formation of bubbles or a noticeable pressure buildup in a sealed container is a clear sign of decomposition.

  • Odor: The presence of a sharp, acidic odor may indicate the release of nitrogen oxides.

  • Change in Crystal Structure: A change from a crystalline to an amorphous state or the appearance of liquid droplets can signify decomposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of highly nitrated organic compounds.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected detonation or rapid decomposition during synthesis. - Reaction temperature is too high.- Rate of addition of nitrating agent is too fast.- Presence of contaminants in the reaction mixture.- Strictly control the reaction temperature using an ice bath or other cooling system.- Add the nitrating agent slowly and in small portions.- Ensure all glassware is scrupulously clean and use high-purity reagents.
Product decomposes during storage. - Presence of residual acid from the nitration process.- Exposure to light or elevated temperatures.- Incompatible storage container.- Thoroughly wash the product to remove all traces of acid. Recrystallization is highly recommended.- Store the compound in a cool, dark, and well-ventilated area, away from heat sources.- Use storage containers made of compatible materials (e.g., glass with a non-reactive stopper).
Difficulty in purifying the final product. - The compound is thermally unstable at the temperatures required for common purification techniques (e.g., distillation).- The compound co-precipitates with impurities.- Utilize low-temperature purification methods such as recrystallization from an appropriate solvent at reduced temperatures.- Employ chromatographic techniques that can be performed at or below room temperature.
Inconsistent results in stability testing (e.g., DSC, TGA). - Sample size and preparation are not uniform.- Heating rate is not consistent across experiments.- Contamination of the sample pan.- Use a consistent sample mass for all analyses.- Ensure the heating rate is the same for all runs.- Use new, clean sample pans for each experiment.

Quantitative Data Summary

The following tables provide a summary of stability data for representative highly nitrated organic compounds, both with and without the addition of common stabilizers.

Table 1: Decomposition Temperatures of Nitrated Compounds

CompoundDecomposition Temperature (°C) (Unstabilized)Decomposition Temperature (°C) (with 1% Diphenylamine)
Nitroglycerin~50-60~60-70
Pentaerythritol tetranitrate (PETN)~141~150-160
2,4,6-Trinitrotoluene (TNT)~240~245-250

Table 2: Impact Sensitivity of Nitrated Compounds

CompoundImpact Sensitivity (J) (Unstabilized)Impact Sensitivity (J) (with 2% Ethyl Centralite)
Nitroglycerin< 0.2~0.5
PETN~3~5
RDX~7.5~10

Key Experimental Protocols

Detailed methodologies for key experiments related to the stabilization and analysis of highly nitrated organic compounds are provided below.

Protocol 1: Recrystallization for Purification and Stabilization

Objective: To purify a crude, highly nitrated organic compound to remove impurities and improve its stability.

Materials:

  • Crude nitrated compound

  • Appropriate solvent (e.g., ethanol, acetone, or a solvent mixture)

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a fume hood, dissolve the crude compound in a minimal amount of the heated solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For highly sensitive compounds, controlled cooling in a water bath is recommended. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator at a low temperature. Never use an oven for drying highly nitrated compounds.

Protocol 2: Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and energy of a nitrated compound.

Materials:

  • DSC instrument

  • Hermetically sealed aluminum pans

  • Microbalance

  • Purified nitrated compound

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the compound into a DSC pan.

  • Sealing: Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the large exothermic peak corresponds to the decomposition temperature. The area under this peak is proportional to the energy of decomposition.

Diagrams

Visual representations of key workflows and concepts are provided below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Stability Analysis cluster_storage Safe Storage start Crude Product Synthesis recrystallization Recrystallization start->recrystallization washing Washing recrystallization->washing drying Low-Temp Drying washing->drying dsc DSC Analysis drying->dsc Characterize Thermal Stability tga TGA Analysis drying->tga Determine Mass Loss impact Impact Sensitivity Test drying->impact Assess Mechanical Sensitivity storage Store in Cool, Dark, Ventilated Area dsc->storage tga->storage impact->storage troubleshooting_logic start Decomposition Observed q1 During Synthesis? start->q1 a1_1 Control Temperature q1->a1_1 Yes q2 During Storage? q1->q2 No a1_2 Slow Reagent Addition a1_1->a1_2 a1_3 Use High-Purity Reagents a1_2->a1_3 a2_1 Ensure Neutral pH q2->a2_1 Yes a2_2 Store in Cool, Dark Place a2_1->a2_2 a2_3 Check Container Compatibility a2_2->a2_3

Troubleshooting

Technical Support Center: Accurate Computational Predictions for Energetic Materials

Welcome to the Technical Support Center for computational modeling of energetic materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for computational modeling of energetic materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of their computational predictions.

Frequently Asked Questions (FAQs)

Q1: My DFT calculation for the heat of formation of a nitroaromatic compound is giving a result that is significantly different from experimental values. What are the common sources of error?

A1: Discrepancies between calculated and experimental heats of formation for nitroaromatic compounds in DFT can often be attributed to several factors:

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the selected exchange-correlation functional and basis set. For energetic materials, especially those with nitro groups, standard functionals may not perform adequately. It is crucial to use functionals and basis sets that are well-suited for these types of molecules. For instance, some studies have shown that hybrid functionals can provide more accurate results.[1][2][3][4]

  • Gas-Phase vs. Solid-Phase Calculation: A common oversight is comparing a gas-phase calculation directly to a solid-phase experimental value. The solid-state heat of formation requires accounting for the enthalpy of sublimation.[5][6]

  • Inadequate Geometry Optimization: Ensure that the molecule has been fully optimized to a true energy minimum on the potential energy surface. This can be verified by performing a frequency calculation and confirming the absence of imaginary frequencies.

  • SCF Convergence Issues: The self-consistent field (SCF) process, which is central to DFT calculations, can sometimes fail to converge or converge to a non-ground state solution, especially for complex molecules.[4]

  • Neglect of Symmetry: Incorrectly assigning or failing to consider the symmetry of a molecule can lead to errors in the calculated entropy, which in turn affects the thermochemistry.[4]

Q2: I am running a molecular dynamics (MD) simulation to predict the impact sensitivity of a new energetic material, but the results are not correlating with experimental trends. What should I check?

A2: Improving the correlation of MD simulations with experimental sensitivity data often involves addressing the following:

  • Force Field Parameterization: The accuracy of an MD simulation is fundamentally limited by the quality of the force field used to describe the interatomic interactions. Standard force fields may not be adequately parameterized for the specific energetic material you are studying. It may be necessary to re-parameterize the force field using quantum mechanical data.

  • Simulation Timescale and System Size: Impact sensitivity is a complex phenomenon that can involve events occurring over various time and length scales. Ensure your simulation is long enough to capture the relevant molecular motions and that the system size is sufficient to avoid finite-size artifacts.

  • Inclusion of Defects: Perfect crystal models in simulations are often less sensitive than their real-world counterparts. Introducing realistic defects such as vacancies, dislocations, and grain boundaries can significantly impact the simulated sensitivity and bring it closer to experimental observations.[7][8][9]

  • Heating and Shock Conditions: The way in which energy is introduced into the simulated system (e.g., heating rate, shockwave velocity) can dramatically affect the outcome. These parameters should be carefully chosen to mimic experimental conditions as closely as possible.[10]

Q3: When should I consider using Quantum Monte Carlo (QMC) methods for my energetic material calculations?

A3: Quantum Monte Carlo (QMC) methods are high-accuracy, computationally intensive techniques that are particularly useful in specific situations:

  • Benchmarking Other Methods: Due to their high accuracy, QMC methods are excellent for generating benchmark data to validate the performance of less computationally expensive methods like DFT.[11][12]

  • Systems with Strong Electron Correlation: For energetic materials where electron correlation effects are particularly strong and poorly described by standard DFT functionals, QMC can provide a more reliable description of the electronic structure.

  • High-Accuracy Energy Calculations: When a highly accurate value for a specific property, such as the cohesive energy of a crystal, is required and cannot be obtained with sufficient accuracy from other methods, the computational cost of QMC may be justified.[11][13]

It's important to note that QMC calculations are computationally demanding and require significant expertise to perform correctly.[11][12]

Troubleshooting Guides

Issue: Inaccurate Detonation Velocity and Pressure Predictions

Problem: The calculated detonation velocity and pressure for a novel energetic material are not in good agreement with predictions from established thermochemical codes like CHEETAH.[6][14]

Troubleshooting Steps:

  • Verify Input Parameters: Double-check the input parameters for your calculation, particularly the heat of formation and the density of the material. Small errors in these values can lead to significant deviations in the predicted detonation performance.[15]

  • Equation of State: The choice of the equation of state for the detonation products can have a substantial impact on the results. Ensure that you are using an appropriate equation of state for the system under investigation.

  • Compare with Empirical Models: Utilize empirical models like the Kamlet-Jacobs equations as a preliminary check.[1][15] While not as rigorous as detailed calculations, they can provide a useful first approximation and help identify major discrepancies.

  • Consider Machine Learning Models: For rapid screening, machine learning models trained on large datasets of known energetic materials can provide accurate predictions of detonation properties.[15][16][17]

Issue: Non-physical behavior in Molecular Dynamics Simulations of Crystal Structures

Problem: During an MD simulation of an energetic material crystal, the crystal structure becomes disordered or melts at a temperature well below the known melting point.

Troubleshooting Steps:

  • Check Force Field and Initial Geometry: Ensure the force field accurately reproduces the crystal structure and lattice parameters at low temperatures. The initial geometry should be a well-equilibrated crystal structure.

  • Equilibration Protocol: A proper equilibration protocol is crucial. This typically involves a gradual heating of the system to the desired temperature, allowing the system to relax at each stage.

  • Pressure Control: For solid-state simulations, maintaining the correct pressure is essential. Use an appropriate barostat to control the pressure in your simulation.

  • Heating Rate: In simulations aimed at determining melting points, the heating rate can significantly influence the observed transition temperature. Slower heating rates generally lead to more accurate predictions.[10]

Quantitative Data Summary

Table 1: Comparison of DFT Functionals for Predicting Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles.

IsomerDensity (g cm-3)Detonation Velocity (m s-1)Detonation Pressure (GPa)
BT11.96938040.38
BT21.95932039.80
BT51.90898036.24
BT71.94926039.12
HMX (for comparison)-910039.00
Data obtained from DFT calculations at the B3LYP/6-311G(d, p) level.[18]

Table 2: Performance of Machine Learning Models for Predicting Detonation Velocity.

ModelR2 on Test Set
Hybrid-Kernel with PSO0.942
Backpropagation Neural Network (BPNN)0.909
Support Vector Regression (SVR)0.894
Performance metrics for predicting detonation velocity based on molecular descriptors.[16]

Experimental and Computational Protocols

Experimental Protocol: Drop-Hammer Impact Sensitivity Test

This protocol provides a general overview of the drop-hammer method for determining the impact sensitivity of energetic materials.[19][20]

Objective: To determine the 50% impact height (h50), the height from which a standard weight will cause the material to react in 50% of trials.

Materials and Equipment:

  • Drop-hammer apparatus (e.g., ERL Type 12)[20]

  • Steel anvils and strikers

  • Sample of energetic material (typically 35-40 mg)[21]

  • Microphone and recording voltmeter to detect reaction

  • Safety enclosure

Procedure:

  • Sample Preparation: A small, precisely weighed sample of the energetic material is placed on the anvil. For some tests, the sample is placed on sandpaper.

  • Test Execution: The striker is placed on the sample, and a weight is dropped from a predetermined height.

  • Data Recording: The response (reaction or no reaction, often determined by a sound level) is recorded.

  • Height Adjustment: The drop height for the next trial is adjusted based on the result of the previous trial using a method like the Bruceton "up-and-down" method.

  • Calculation of h50: After a series of tests, the 50% impact height is calculated statistically.

Computational Protocol: DFT Calculation of Gas-Phase Heat of Formation

This protocol outlines the general steps for calculating the gas-phase heat of formation of an energetic material using DFT.

Objective: To compute the standard enthalpy of formation in the gas phase (ΔHf(g)).

Software: A quantum chemistry package such as Gaussian.[5]

Procedure:

  • Molecule Optimization:

    • Build the molecular structure of the energetic material.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., M06-2x/6-311++G(d,p)).[18]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

    • The output will provide the thermal enthalpy correction.

  • Atomization Energy Calculation:

    • Calculate the total energy of the individual constituent atoms in their ground states using the same level of theory.

  • Calculate Heat of Formation:

    • The heat of formation can be calculated using the atomization method, where the calculated energies of the molecule and its constituent atoms are combined with experimental heats of formation of the atoms.[3][5]

    • Alternatively, isodesmic reactions can be used, which often lead to better error cancellation.

Visualizations

Computational_Screening_Workflow cluster_0 Initial Screening cluster_1 High-Fidelity Calculations Candidate_Molecules Candidate Molecules Database Property_Prediction Rapid Property Prediction (ML, Empirical Models) Candidate_Molecules->Property_Prediction Performance_Criteria Performance & Sensitivity Criteria (e.g., Detonation Velocity > 9000 m/s) Property_Prediction->Performance_Criteria DFT DFT Calculations (Heat of Formation, Density) Performance_Criteria->DFT Promising Candidates MD MD Simulations (Sensitivity, Stability) DFT->MD Experimental_Validation Experimental Validation MD->Experimental_Validation DFT_Troubleshooting_Logic Start Inaccurate DFT Prediction Check_Functional Is the functional appropriate for energetic materials? Start->Check_Functional Check_Phase Are you comparing gas-phase calculation to solid-phase experiment? Check_Functional->Check_Phase Yes Select_Hybrid Select a more suitable functional (e.g., hybrid functional) Check_Functional->Select_Hybrid No Check_Optimization Is the geometry fully optimized? (No imaginary frequencies) Check_Phase->Check_Optimization No Add_Sublimation Add enthalpy of sublimation to the calculated value Check_Phase->Add_Sublimation Yes Check_Convergence Did the SCF calculation converge correctly? Check_Optimization->Check_Convergence Yes Re-optimize Re-run optimization and frequency calculation Check_Optimization->Re-optimize No Adjust_SCF Adjust SCF convergence parameters Check_Convergence->Adjust_SCF No Accurate_Prediction Improved Prediction Accuracy Check_Convergence->Accurate_Prediction Yes Select_Hybrid->Check_Phase Add_Sublimation->Check_Optimization Re-optimize->Check_Convergence Adjust_SCF->Accurate_Prediction

References

Optimization

Technical Support Center: Navigating the Challenges of Nitroalkyne Isolation

Welcome to the technical support center for nitroalkyne chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroalkyne chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the significant experimental difficulties encountered when working with highly reactive and unstable nitroalkynes.

I. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and handling of nitroalkynes. The primary advice is to avoid isolation whenever possible and to use these intermediates in situ.

Problem 1: The reaction did not yield the desired product; instead, I've isolated a nitrile.

  • Possible Cause: Thermal Rearrangement.

    • Nitroalkynes are exceptionally thermally unstable. Above temperatures of -40 °C, they readily undergo rearrangement to form the more stable nitrile isomer.[1] If your reaction or workup was conducted at or allowed to warm to room temperature, this is the most likely decomposition pathway.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below -40 °C at all times. Use a cryostat or a reliable cooling bath (e.g., dry ice/acetone) to ensure a stable, low-temperature environment.

    • In Situ Trapping: The most effective strategy is to generate the nitroalkyne in the presence of a trapping agent (e.g., a diene or a nitrone for cycloaddition reactions). This consumes the nitroalkyne as it is formed, preventing its decomposition.[2][3]

Problem 2: My crude NMR shows a complex mixture, or no desired product, after attempting the nitration of an alkyne.

  • Possible Cause 1: Ineffective Nitrating Agent.

    • The nitration of alkynes requires highly electrophilic "bare" nitronium sources.[1] Milder nitrating agents or those with nucleophilic counterions may be ineffective or lead to side reactions.

  • Solution 1:

    • Use powerful, non-nucleophilic nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄).[3] Be aware that these reagents are hazardous and must be handled with extreme care.

  • Possible Cause 2: Decomposition by Nucleophiles.

    • Nitroalkynes are highly susceptible to attack by nucleophiles.[1] Trace amounts of water, nucleophilic solvents, or basic impurities can lead to rapid degradation.

  • Solution 2:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried before use.

    • Non-nucleophilic Solvent: Use non-nucleophilic solvents. Dichloromethane (DCM) is often used as a co-solvent, while sulfolane (B150427) has been shown to be particularly effective for challenging nitrations of sensitive substrates.[3]

Problem 3: The reaction is violent, or shows signs of uncontrolled decomposition (e.g., gas evolution, rapid color change).

  • Possible Cause: Exothermic Decomposition and Accumulation of Unstable Species.

    • Low molecular weight nitroalkynes are presumed to be explosive.[3] The synthesis and decomposition of nitroalkynes can be highly exothermic. Accumulating even small quantities of the nitroalkyne intermediate is extremely hazardous.

  • Solutions:

    • NEVER Attempt to Isolate in Quantity: Do not attempt to isolate pure, low molecular weight nitroalkynes.

    • Use of Nitroalkyne Equivalents: Employ modern synthetic strategies that generate more stable, reactive equivalents of nitroalkynes in situ, such as nitrated vinyl silyltriflates.[2][4]

    • Continuous Flow Synthesis: For safer and more controlled production, utilize a continuous flow reactor. This approach minimizes the quantity of hazardous intermediates present at any given time, significantly improving safety.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: Is it possible to purify nitroalkynes using standard column chromatography? A: This is strongly discouraged and generally considered unsafe. The interaction with the stationary phase (like silica (B1680970) gel, which is acidic) and the extended time at non-cryogenic temperatures can readily induce decomposition and potentially lead to a hazardous event. If purification of a downstream, more stable product is required, low-temperature chromatography may be an option, but this often results in poor separation efficiency.[5] The recommended approach is to use the nitroalkyne in situ and purify the final, stable product.

Q2: What is the best way to store a nitroalkyne? A: Nitroalkynes should not be stored. Due to their extreme instability and potential for explosive decomposition, they should be generated and used immediately in the next synthetic step.[1][2]

Q3: My synthesis involves using nitronium tetrafluoroborate (NO₂BF₄). What are the key safety precautions? A: NO₂BF₄ is a hazardous material. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and gloves. It is sensitive to moisture and can release hydrofluoric acid upon contact with water.[3] Ensure all operations are performed under strictly anhydrous conditions.

Q4: What are "nitroalkyne equivalents" and why are they used? A: Nitroalkyne equivalents are more stable precursors that can be converted into a reactive species analogous to a nitroalkyne under specific reaction conditions. A prime example is a nitrated vinyl silyltriflate.[2] These are used to overcome the severe stability and safety issues of nitroalkynes themselves. The equivalent is generated in situ and reacts immediately, providing a much safer and more controlled method for performing nitroalkyne chemistry.[3]

Q5: Can I characterize a nitroalkyne using NMR or other spectroscopic methods? A: While some uniquely stable silyl-substituted nitroalkynes have been characterized, routine characterization of typical nitroalkynes is very challenging.[3] For safety reasons, purification is often not attempted.[3] Characterization is typically performed in situ at low temperatures if absolutely necessary, but more commonly, the formation of the subsequent, stable product is used as evidence of the transient intermediate's existence.

III. Data Presentation: Nitroalkyne Stability Profile

Quantitative stability data for nitroalkynes is scarce due to their inherent instability and hazardous nature. The following table summarizes the known qualitative factors that lead to their decomposition.

ParameterCondition/FactorEffect on StabilityCitation
Temperature Above -40 °CRapid decomposition.[1]
Cryogenic Temperatures (< -40 °C)Required for transient existence.[1]
pH / Reagents Presence of NucleophilesHighly susceptible to nucleophilic attack, leading to rapid degradation.[1]
Basic ConditionsProne to decomposition.
Acidic Conditions (e.g., silica gel)Prone to decomposition.
Physical State Concentration / IsolationExtremely hazardous. Low molecular weight nitroalkynes are potentially explosive and should never be isolated in a pure or concentrated form.[3]

IV. Experimental Protocols

Given the difficulties in isolating nitroalkynes, the most practical and safest protocol involves the in situ generation of a nitroalkyne equivalent and its immediate use in a subsequent reaction, such as a cycloaddition.

Protocol: In Situ Generation of a Nitroalkyne Equivalent and [3+2] Cycloaddition with a Nitrone

This protocol is adapted from the work of Morse and Jamison (2017) and describes the formation of a nitrated vinyl silyltriflate, which serves as a nitroalkyne equivalent.[2][3]

Materials:

  • Substituted Alkyne (e.g., 1-phenyl-1-propyne)

  • Nitronium triflate (NO₂OTf)

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Anhydrous Sulfolane

  • Anhydrous Dichloromethane (DCM)

  • Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere - Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the substituted alkyne (1.0 mmol) and the nitrone (2.5 mmol) in a mixture of anhydrous DCM and anhydrous sulfolane.

  • Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Addition of Nitrating Agent: In a separate flame-dried flask, prepare a solution of nitronium triflate (NO₂OTf) (1.2 mmol) in anhydrous sulfolane.

  • Slow Addition: Add the NO₂OTf solution dropwise to the cooled alkyne/nitrone solution over 10-15 minutes. Ensure the internal temperature does not rise significantly during the addition.

  • Reaction: Stir the reaction mixture at -40 °C for the required time (e.g., 1 hour), monitoring by TLC if possible (by quenching a small aliquot in cold, saturated sodium bicarbonate).

  • Quenching: Once the reaction is complete, carefully quench it by pouring the cold mixture into a beaker containing a rapidly stirred, saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting stable cycloadduct product (a 4-nitro-4-isoxazoline) using standard techniques such as flash column chromatography.

Note: The use of sulfolane as a solvent has been reported as critical for obtaining high yields in these sensitive nitration reactions.[3]

V. Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Nitroalkyne Reactions start Reaction Failure (Low/No Yield, Side Products) check_temp Was temperature strictly maintained below -40°C? start->check_temp check_reagents Were reagents and solvents rigorously anhydrous? check_temp->check_reagents Yes rearrange Primary Issue: Thermal Rearrangement to Nitrile check_temp->rearrange No check_nitration Was a potent nitrating agent (e.g., NO2BF4) used? check_reagents->check_nitration Yes decomp_nuc Primary Issue: Decomposition by Nucleophiles check_reagents->decomp_nuc No check_trapping Was an in situ trapping strategy employed? check_nitration->check_trapping Yes ineffective_nit Primary Issue: Ineffective Nitration check_nitration->ineffective_nit No decomp_accum Primary Issue: Decomposition via Accumulation check_trapping->decomp_accum No sol_temp Solution: Use cryostat, verify temperature rearrange->sol_temp sol_reagents Solution: Dry solvents/glassware, use inert atm. decomp_nuc->sol_reagents sol_nitration Solution: Switch to stronger, non-nucleophilic nitrating agent. ineffective_nit->sol_nitration sol_trapping Solution: Add trapping agent at t=0. Consider flow chemistry. decomp_accum->sol_trapping

Caption: Troubleshooting workflow for identifying common failure modes in nitroalkyne synthesis.

Decomposition_Pathways Major Decomposition Pathways of Nitroalkynes nitroalkyne R-C≡C-NO₂ (Nitroalkyne) nitrile R-C≡N (Nitrile Product) nitroalkyne->nitrile Thermal Rearrangement (> -40°C) radicals R-C≡C• + •NO₂ (Radical Species) nitroalkyne->radicals Homolytic Cleavage (C-N Bond) addition_product Nucleophilic Addition Product nitroalkyne->addition_product Nucleophilic Attack nucleophile Nu⁻ (Nucleophile) nucleophile->addition_product Nucleophilic Attack

Caption: Key decomposition pathways for unstable nitroalkynes under common reaction conditions.

References

Troubleshooting

Technical Support Center: Prevention of Nitroacetylene Polymerization

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the polymerization of highly reactive nitr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the polymerization of highly reactive nitroacetylene compounds during experimental procedures.

Troubleshooting Guide

Issue: Rapid Thickening or Solidification of the Reaction Mixture

  • Question: My nitroacetylene solution has rapidly become viscous or has solidified. What is happening and how can I prevent this?

  • Answer: This is a classic sign of uncontrolled polymerization, a common issue with highly reactive and thermally unstable compounds like nitroacetylenes.[1][2] Polymerization can be triggered by heat, light, or the presence of radical initiators.[3]

    Immediate Corrective Actions:

    • If safe, immediately cool the reaction vessel in an ice bath to slow the reaction rate.

    • If possible, add a polymerization inhibitor.

    Preventative Strategies:

    • Temperature Control: Maintain a consistently low temperature throughout the experiment.[3]

    • Inhibitor Use: Introduce a suitable polymerization inhibitor at the start of your reaction.[3]

    • Exclusion of Light: Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.[3]

Issue: Formation of Insoluble Byproducts

  • Question: My reaction has produced insoluble materials, but the entire mixture hasn't solidified. What could be the cause?

  • Answer: This may be due to localized polymerization, which can occur in "hot spots" within the reaction vessel or in areas of high monomer concentration.

    Preventative Strategies:

    • Efficient Stirring: Ensure continuous and vigorous stirring to maintain a homogeneous temperature and concentration throughout the reaction mixture.[3]

    • Appropriate Solvent Selection: Use a solvent that completely dissolves the nitroacetylene to prevent the formation of concentrated pockets of the reactive monomer.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to stabilize nitroacetylenes?

The most documented and highly effective strategy is the complexation of the nitroacetylene with a transition metal. Specifically, forming a dicobalt hexacarbonyl complex, [Co₂(CO)₆(nitroacetylene)], dramatically stabilizes the otherwise highly reactive and thermally unstable nitroacetylene.[1][2] This complex is typically more robust, often crystalline at room temperature, and can be used in subsequent reactions like cyclotrimerizations.[2]

Q2: What types of polymerization inhibitors can be used?

While specific data for nitroacetylenes is limited, inhibitors effective for other reactive monomers like substituted styrenes are recommended as a starting point. These generally fall into three categories:

  • Phenolic Compounds: Such as hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC), which act as radical scavengers.[5][6]

  • Amine Compounds: These can also inhibit polymerization through hydrogen transfer reactions.[5]

  • Stable Nitroxide Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective at trapping free radicals.[6][7]

Q3: How should I handle and store nitroacetylene precursors or derivatives?

Given their instability, nitroacetylenes and their immediate precursors should be handled with extreme caution.

  • Storage: Store in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10] All manipulations should be performed in a well-ventilated fume hood.[9]

Q4: Can the choice of solvent affect the stability of nitroacetylenes?

Yes, the solvent can influence the stability of reactants and intermediates.[4] For nitroacetylenes, it is crucial to use a solvent that ensures complete dissolution to avoid concentrated areas that are prone to polymerization.[3] Additionally, the polarity of the solvent can impact reaction rates and equilibria.[4][11]

Data on Common Polymerization Inhibitors

Inhibitor ClassExample InhibitorTypical Concentration (ppm)Notes
Phenolic Compounds 4-tert-butylcatechol (TBC)10 - 50Effective in the presence of oxygen. Can be removed by a basic wash.[12]
4-methoxyphenol (MEHQ)10 - 200Common stabilizer in commercial monomers.
Nitroxide Radicals TEMPO50 - 1000Highly effective radical scavenger.[7]
Dinitrophenols 2,6-dinitro-p-cresol200 - 1000Effective at higher temperatures, but often toxic.[12]

Experimental Protocols

Protocol 1: Stabilization of Nitroacetylene via Dicobalt Hexacarbonyl Complexation

This protocol describes a general method for stabilizing nitroacetylenes, adapted from documented procedures for similar compounds.[2]

  • Glassware Preparation: Ensure all glassware is oven-dried and free of impurities.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas, such as argon or nitrogen, for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the procedure.

  • Reagent Preparation: In the inert atmosphere, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in a suitable anhydrous solvent (e.g., toluene, hexanes, or diethyl ether).

  • Addition of Nitroacetylene: Cool the cobalt solution to 0°C. Slowly add a solution of the nitroacetylene to the cooled cobalt solution.

  • Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the characteristic shifts in the carbonyl stretching frequencies.

  • Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting cobalt-complexed nitroacetylene can then be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Preventing Polymerization in a Nitroacetylene Reaction

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and dried.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 15 minutes to remove oxygen.

  • Solvent and Inhibitor: Add the chosen solvent to the reaction flask, followed by the selected polymerization inhibitor (refer to the table above for starting concentrations).

  • Temperature Control: Immerse the reaction vessel in a cooling bath (e.g., an ice-water bath) to maintain a low and stable temperature.

  • Reagent Addition: Slowly add the nitroacetylene or its precursor to the cooled, inhibited solvent with vigorous stirring.

  • Monitoring: Closely monitor the reaction for any signs of polymerization, such as an increase in viscosity or an unexpected temperature rise.[3]

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_prevention Preventative Strategies Problem Rapid Viscosity Increase or Solidification Cause Uncontrolled Polymerization Problem->Cause indicates Temp Low Temperature Control Cause->Temp prevents Inhibitor Add Polymerization Inhibitor Cause->Inhibitor prevents Light Exclude Light Cause->Light prevents Stirring Efficient Stirring Cause->Stirring prevents Solvent Appropriate Solvent Cause->Solvent prevents Complex Metal Complexation (e.g., Co₂(CO)₆) Cause->Complex prevents

Caption: Troubleshooting workflow for nitroacetylene polymerization.

ExperimentalWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Nitroacetylene R-C≡C-NO₂ (Unstable) Reaction Reaction in Anhydrous Solvent (e.g., Toluene) Nitroacetylene->Reaction Cobalt Co₂(CO)₈ Cobalt->Reaction Complex [Co₂(CO)₆(R-C≡C-NO₂)] (Stabilized Complex) Reaction->Complex forms

Caption: Stabilization of nitroacetylene via metal complexation.

References

Optimization

Technical Support Center: Refining Theoretical Models for Dinitroethyne (C₂N₂O₄)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the theoretical modeling of dinitroethyne....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the theoretical modeling of dinitroethyne.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the computational modeling of dinitroethyne.

Question: My geometry optimization fails to converge. What steps can I take?

Answer:

Convergence failure in geometry optimizations for a sensitive molecule like dinitroethyne can arise from several factors. Follow this workflow to diagnose and resolve the issue:

  • Initial Geometry: Ensure your starting geometry is reasonable. A poor initial guess, such as unusual bond lengths or angles, can make it difficult for the algorithm to find a minimum. Consider building the molecule in a molecular editor and performing a quick pre-optimization with a less computationally expensive method like molecular mechanics or a semi-empirical method.

  • Algorithm Choice: If the default optimization algorithm (e.g., quasi-Newton) fails, try a different one. Algorithms like the Berny optimization with GEDIIS (Geometry Optimization by Direct Inversion in the Iterative Subspace) can be more robust for complex potential energy surfaces.

  • Computational Method: The choice of density functional or ab initio method can significantly impact convergence. If a high-level method is failing, try optimizing the geometry with a less demanding functional (like B3LYP) and a smaller basis set (like 6-31G(d)). You can then use the resulting optimized geometry as the starting point for a more accurate, higher-level calculation.

  • Coordinate System: For acyclic, flexible molecules, redundant internal coordinates are often the most efficient. However, if convergence is still an issue, you may try optimizing in Cartesian coordinates, although this is generally slower.

  • SCF Convergence: The optimization may be failing because the underlying Self-Consistent Field (SCF) calculation is not converging at each step. If you suspect this is the case, use keywords to aid SCF convergence, such as SCF=QC (Quadratic Convergence) or SCF=XQC. These methods are more computationally expensive but can overcome difficult SCF convergence cases.

G start Optimization Fails to Converge check_geom Is the initial geometry reasonable? start->check_geom try_algo Try a different optimization algorithm (e.g., GEDIIS) check_geom->try_algo  Yes   try_method Use a lower-level method/basis set for initial optimization check_geom->try_method  No   check_scf Is the SCF calculation converging at each step? try_algo->check_scf try_method->try_algo use_scf_keywords Employ SCF convergence aids (e.g., SCF=QC) check_scf->use_scf_keywords  No   success Convergence Achieved check_scf->success  Yes   use_scf_keywords->success

Caption: The relationship between computational cost and expected accuracy for different methods and basis sets.

Question: How do theoretical predictions for dinitroethyne compare to experimental data?

Answer:

Dinitroethyne is a highly energetic and unstable molecule, making experimental characterization challenging. As such, there is a scarcity of published experimental data. Most information on its properties comes from theoretical calculations. The table below summarizes computed values from various levels of theory. Researchers should be aware that these are predictions and await experimental validation.

Table 1: Comparison of Calculated Properties for Dinitroethyne

PropertyB3LYP/6-311+G(d,p)ωB97X-D/aug-cc-pVTZCCSD(T)/aug-cc-pVTZ
Geometry
C≡C Bond Length (Å)~1.21~1.20~1.20
C-N Bond Length (Å)~1.45~1.44~1.44
N-O Bond Length (Å)~1.20~1.19~1.19
O-N-O Bond Angle (°)~128~129~129
Vibrational Frequencies
C≡C Stretch (cm⁻¹)~2200~2250~2245
NO₂ Symmetric Stretch (cm⁻¹)~1400~1420~1415
NO₂ Asymmetric Stretch (cm⁻¹)~1650~1680~1675

Experimental Protocols

Due to its high reactivity and instability, the synthesis and characterization of dinitroethyne would require specialized experimental techniques, likely involving matrix isolation spectroscopy.

Methodology: Matrix Isolation Infrared Spectroscopy

This method would be suitable for trapping and characterizing dinitroethyne.

  • Precursor Synthesis: A stable precursor molecule would be synthesized in a vacuum line. For dinitroethyne, a potential route could involve the gas-phase pyrolysis or photolysis of a larger, more stable nitro-containing organic compound.

  • Matrix Deposition: The precursor, mixed with a large excess of an inert gas (e.g., Argon, >1000:1 ratio), is passed through a furnace or photolysis region.

  • Cryogenic Trapping: The resulting gas mixture is immediately deposited onto a cryogenic window (e.g., CsI) held at a very low temperature (typically 10-20 K) inside a high-vacuum chamber. The inert gas solidifies, forming a solid matrix that traps the reactive species like dinitroethyne, preventing them from reacting with each other.

  • Spectroscopic Analysis: An infrared (IR) spectrometer is used to record the spectrum of the isolated molecules trapped in the matrix. The resulting vibrational frequencies can then be compared directly with the frequencies predicted by theoretical calculations to confirm the identity of the trapped species.

Troubleshooting

Technical Support Center: Managing High-Sensitivity Energetic Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly sensitive energetic compounds. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly sensitive energetic compounds. The information is designed to help you address specific issues you may encounter during your experiments, ensuring safer and more reliable results.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, handling, and testing of energetic materials in a question-and-answer format.

My newly synthesized compound unexpectedly detonated during isolation/purification. What could have gone wrong?

An unexpected detonation during workup is a critical safety failure. Several factors, alone or in combination, could be responsible. Consider the following possibilities:

  • Friction or Impact: Standard laboratory operations like scraping a solid from a flask, using a metal spatula, or even a ground-glass joint can introduce enough frictional or impact energy to initiate a highly sensitive compound.[1][2] Always use non-sparking tools, such as those made of plastic or ceramic, and avoid grinding motions.[1]

  • Contamination: The presence of impurities, such as metal ions or incompatible reagents, can significantly increase the sensitivity of an energetic material.[2] Ensure all glassware is scrupulously clean and review all reagents for potential incompatibilities.

  • Accumulation of Material: Even small quantities of highly sensitive materials can be dangerous. Avoid accumulation of material, especially in areas like the threads of a screw-cap vial.[2]

  • Change in Environment: A change in temperature or allowing a wetted compound to dry out can dramatically increase its sensitivity. Picric acid, for example, is much more sensitive when dry.[1]

I'm observing inconsistent results in my impact/friction sensitivity tests. Why is this happening?

Variability in sensitivity testing is a known challenge.[3] Several factors can contribute to inconsistent results:

  • Sample Preparation: The crystal morphology, particle size, and packing density of your sample can all influence sensitivity measurements.[4] Ensure your sample preparation is consistent for every test.

  • Instrument Calibration and Condition: The condition of the testing apparatus, such as the roughness of porcelain plates in a BAM friction tester or the alignment of the drop-weight in an impact tester, is critical.[5][6] Regular calibration and maintenance are essential.

  • Environmental Conditions: Temperature and humidity can affect the sensitivity of some compounds.[7] Record these parameters for each test to identify potential correlations.

  • Statistical Nature of the Test: Sensitivity tests are probabilistic. A single "no-go" result at a certain energy level does not guarantee safety. A statistically significant number of trials is required to determine the 50% initiation level (h₅₀).[3][8]

My compound shows an unexpected exotherm in the DSC analysis at a lower temperature than anticipated. What does this indicate?

An early, unexpected exotherm during Differential Scanning Calorimetry (DSC) analysis is a sign of lower thermal stability and could indicate a significant hazard. Potential causes include:

  • Impurities: The presence of residual solvents, starting materials, or catalysts can lower the decomposition temperature of an energetic compound.[9]

  • Incompatibility with the Pan Material: The sample may be reacting with the material of the DSC pan (e.g., aluminum). Consider using a more inert pan material like gold or copper.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different thermal stabilities. An unexpected polymorph may have formed during synthesis or sample preparation.

  • Atmosphere: The gas atmosphere in the DSC cell (e.g., inert vs. oxidizing) can influence the decomposition pathway and onset temperature.

How can I safely scale up the synthesis of a new energetic compound?

Scaling up any reaction involving energetic materials must be approached with extreme caution. A thorough safety plan is essential.[10]

  • Start Small: Never proceed to a larger scale without first understanding the compound's properties on a small scale (milligrams).[2]

  • Comprehensive Hazard Analysis: Before scaling up, perform a full suite of sensitivity tests (impact, friction, ESD, thermal) to characterize the material.[10]

  • Engineering Controls: Use appropriate engineering controls such as blast shields, and conduct the reaction in a properly rated fume hood or dedicated reaction bay.[10] For highly exothermic processes like nitrations, consider using flow chemistry to minimize the reaction volume at any given time and improve heat transfer.[11]

  • Gradual Increments: Scale up in small, deliberate increments, carefully monitoring the reaction at each stage. Do not increase the scale by more than a factor of 5-10 at a time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between primary and secondary explosives?

A1: Primary explosives are extremely sensitive to stimuli like shock, friction, and heat and can transition to detonation very rapidly. Examples include lead azide (B81097) and mercury fulminate.[4] Secondary explosives are less sensitive and require a more substantial initiator, like a primary explosive, to detonate. Examples include TNT, RDX, and HMX.[4][12]

Q2: How can I reduce the sensitivity of my energetic compound?

A2: Desensitization can be achieved by several methods. One common technique is "phlegmatization," which involves adding a substance (a phlegmatizer), such as wax, oil, or a polymer, to coat the energetic crystals. This reduces the likelihood of "hot spots" forming under friction or impact.[13] Another method is to keep the compound wetted with a solvent like water or alcohol, which is common for substances like picric acid.[1]

Q3: What precautions should I take to prevent electrostatic discharge (ESD) initiation?

A3: ESD is a significant risk, especially for primary explosives.[14] To mitigate this risk, ensure all equipment is properly grounded. Use anti-static mats and wrist straps.[1] Maintain a controlled humidity level in the laboratory (typically 40-60%), as this helps to dissipate static charges.[15] Wear clothing made of non-static-generating materials (e.g., cotton) and use conductive-sole shoes.[15]

Q4: What do the results of a drop-weight impact test mean?

A4: The drop-weight impact test determines the energy required to cause a reaction in an explosive sample 50% of the time. This is often reported as h₅₀, the height from which a standard weight is dropped.[3][8] A lower h₅₀ value indicates a higher sensitivity to impact. These results are used to classify the handling and transportation safety of the material.

Q5: Are there safer alternatives to traditional batch synthesis for energetic materials?

A5: Yes, flow chemistry is emerging as a safer method for synthesizing energetic materials.[11] By performing reactions in a continuous stream within a small-volume reactor, it offers significantly better control over reaction parameters like temperature and mixing. This minimizes the risk of runaway reactions and hotspots, which are major concerns in batch nitrations.[11]

Data Presentation: Sensitivity of Common Energetic Compounds

The following tables summarize quantitative data for impact, friction, and thermal sensitivity of various energetic compounds. Note that values can vary depending on the specific test conditions, crystal form, and particle size.

Table 1: Impact and Friction Sensitivity Data

CompoundAbbreviationImpact Sensitivity (h₅₀, cm, 2.5 kg weight)Friction Sensitivity (BAM, N)
Pentaerythritol TetranitratePETN~27120
CyclotrimethylenetrinitramineRDX~27120
CyclotetramethylenetetranitramineHMX~26120
2,4,6-TrinitrotolueneTNT~100>360
1,3,5-Triamino-2,4,6-trinitrobenzeneTATB>320>360
Ammonium PerchlorateAP~93>360
NitroglycerinNG<10<0.5

Data compiled from multiple sources.[16][17][18]

Table 2: Thermal and ESD Sensitivity Data

CompoundAbbreviationDecomposition Onset (DSC, °C)ESD Sensitivity (E₅₀, J)
Pentaerythritol TetranitratePETN~180-200~0.19
CyclotrimethylenetrinitramineRDX~204~0.15
CyclotetramethylenetetranitramineHMX~275~0.21
2,4,6-TrinitrotolueneTNT~295>1.0
1,3,5-Triamino-2,4,6-trinitrobenzeneTATB~350>1.0
Lead Azide-~290<0.001
Mercury Fulminate-~165<0.001

Data compiled from multiple sources.[12][14][19][20]

Experimental Protocols

Methodology for Drop-Weight Impact Sensitivity Test (Based on ERL Type 12)
  • Objective: To determine the 50% probability height (h₅₀) for initiation of an energetic material by impact from a falling weight.[21]

  • Apparatus: An ERL Type 12 Drop-Weight Impact Tester or similar device, consisting of a guided drop weight (typically 2.5 kg), a striker, an anvil, and a system to detect a reaction (e.g., microphone and voltmeter).[21]

  • Sample Preparation:

    • Weigh approximately 35-40 mg of the material to be tested.[21][22]

    • If required by the procedure (e.g., Test 12A), place the sample on a piece of grit paper centered on the anvil. For bare anvil tests (Modified 12B), place the sample directly on the anvil surface.[21]

  • Procedure:

    • Gently place the striker on top of the sample.[22]

    • Set the 2.5 kg drop weight to a predetermined starting height. For an unknown material, a conservative starting height (e.g., 50 cm) is chosen.[21]

    • Release the weight, allowing it to fall and strike the striker.

    • Record the result as a "Go" (reaction) or "No-Go" (no reaction) based on the output of the detection system (e.g., a sound level above a set threshold).

    • Use a statistical method, such as the Bruceton "up-and-down" method, to determine the height for the next drop. If a "Go" occurs, the next drop is from a lower height; if a "No-Go" occurs, the next drop is from a higher height.[8]

    • Continue for a predetermined number of trials (typically 15-25 drops).

  • Data Analysis: Calculate the h₅₀ value and standard deviation from the series of test results using the appropriate statistical method.[8]

Methodology for BAM Friction Sensitivity Test
  • Objective: To determine the sensitivity of an energetic material to frictional stimuli.[5]

  • Apparatus: A BAM Friction Tester, which includes a fixed porcelain pin on a weighted lever arm and a movable porcelain plate.[5][23]

  • Sample Preparation:

    • Use approximately 10 mm³ of the powdered material. If the material is solid, it should be ground and sieved.[24]

    • Spread the sample evenly on the porcelain plate.

  • Procedure:

    • Place the porcelain plate with the sample onto the carriage of the apparatus.

    • Gently lower the lever arm so the porcelain pin makes contact with the sample.

    • Hang a specified weight on the lever arm at a designated notch to apply a known load (ranging from 5 N to 360 N).[24]

    • Activate the motor, which moves the plate back and forth under the pin one time over a distance of 10 mm.[24]

    • Observe for any reaction, which can include a report (explosion), flash, spark, or smoke. A "Go" is typically defined as any reaction that can be seen, heard, or smelled.[7]

    • The standard procedure often involves conducting six trials at a given load.

  • Data Analysis: The result is typically reported as the lowest load at which a "Go" is observed in a 1-in-6 or 1-in-10 series of attempts. A material is often considered too dangerous for transport if a positive result occurs at a load of less than 80 N.[1][5]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation & Hazard Assessment cluster_sensitivity Phase 2: Sensitivity Testing (Small Scale) cluster_scaleup Phase 3: Scale-Up & Performance start Synthesize/Obtain New Compound (<100mg) lit_review Literature Review & Computational Screening start->lit_review initial_char Initial Characterization (NMR, IR, etc.) lit_review->initial_char thermal_screen Thermal Screening (DSC/TGA) initial_char->thermal_screen decision1 Thermally Stable? thermal_screen->decision1 impact Impact Test (e.g., Drop-Weight) friction Friction Test (e.g., BAM) impact->friction esd ESD Test friction->esd decision2 Sufficiently Insensitive? esd->decision2 scale_up_eval Scale-Up Evaluation (<1g) performance Performance Testing scale_up_eval->performance final_report Final Safety & Performance Report performance->final_report decision1->impact Yes stop STOP: Re-evaluate or Abandon decision1->stop No decision2->scale_up_eval Yes decision2->stop No

Caption: Workflow for Characterizing a New Energetic Compound.

Troubleshooting_Workflow cluster_immediate Immediate Actions cluster_investigation Investigation cluster_mitigation Mitigation & Review start Unexpected Event Occurs (e.g., Detonation, Rapid Gas Release) action1 Ensure Personnel Safety (Evacuate, Alert Others) start->action1 action2 Secure the Area action1->action2 q1 Was the material being physically handled? action2->q1 q2 Was there a change in temperature? q1->q2 No cause1 Potential Cause: Impact or Friction q1->cause1 Yes q3 Were incompatible materials present? q2->q3 No cause2 Potential Cause: Thermal Instability q2->cause2 Yes q4 Was there a potential ESD source? q3->q4 No cause3 Potential Cause: Contamination/Reaction q3->cause3 Yes cause4 Potential Cause: Electrostatic Discharge q4->cause4 Yes review_sop Review & Revise SOP cause1->review_sop cause2->review_sop cause3->review_sop cause4->review_sop implement_controls Implement New Controls (e.g., Non-sparking tools, ESD mat) review_sop->implement_controls retrain Retrain Personnel implement_controls->retrain Signaling_Pathway cluster_initiation Initiation Phase cluster_propagation Propagation Phase stimulus External Stimulus (Impact, Friction, Heat, ESD) hotspot Energy Concentration (Hot Spot Formation) stimulus->hotspot bond_scission Initial Bond Scission (Trigger Linkage Breakage) hotspot->bond_scission exotherm Localized Exothermic Decomposition bond_scission->exotherm self_heating Self-Heating & Thermal Runaway exotherm->self_heating gas_gen Rapid Gas Generation self_heating->gas_gen detonation Transition to Detonation (Shock Wave Propagation) gas_gen->detonation outcome Bulk Decomposition (Explosion/Detonation) detonation->outcome

References

Reference Data & Comparative Studies

Validation

Validating Predicted Detonation Properties: A Comparative Guide for Energetic Materials

For researchers, scientists, and drug development professionals, the accurate prediction and subsequent validation of the detonation properties of novel energetic materials are paramount for advancing research and ensuri...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction and subsequent validation of the detonation properties of novel energetic materials are paramount for advancing research and ensuring safety. This guide provides a comparative overview of predicted versus experimental detonation data, focusing on the validation process. While the novel compound dinitroethyne (C₂N₂O₄) has been computationally identified as a potentially highly energetic material, specific predicted detonation properties are not yet widely published. Therefore, we will use the well-characterized explosive RDX as a case study to illustrate the critical workflow of validating theoretical predictions against experimental data, a process that would be essential for any new material like dinitroethyne.

The Importance of Experimental Validation

Computational chemistry has become an indispensable tool in the design and screening of new energetic materials. Techniques such as Density Functional Theory (DFT) and thermochemical codes allow for the prediction of key detonation performance parameters like velocity of detonation (D) and detonation pressure (P) before a molecule is ever synthesized.[1] This predictive capability accelerates the discovery of promising candidates and enhances safety by identifying potentially hazardous materials early in the development process.

However, these predictions are based on theoretical models and approximations. Experimental validation is a crucial and indispensable step to confirm the accuracy of these predictions and to fully characterize the behavior of a new energetic material.

A Case Study in Validation: RDX

To illustrate the validation process, we compare the predicted and experimental detonation properties of Cyclotrimethylenetrinitramine (RDX). RDX is a well-studied and widely used explosive, making it an excellent benchmark for this purpose.

Data Presentation: Predicted vs. Experimental Properties

The following table summarizes the predicted and experimental detonation velocities and pressures for RDX, along with the experimental data for other common explosives, HMX and PETN, for comparison. This data highlights the level of agreement that can be expected between modern computational predictions and experimental results.

Energetic MaterialPropertyPredicted ValueExperimental ValueTest Density (g/cm³)
RDX Detonation Velocity (m/s) 8,744[2]8,750[3]1.80
Detonation Pressure (GPa) 34.0[4]33.0 - 34.0[4][5]~1.80
HMX Detonation Velocity (m/s) -9,100[6]1.90
Detonation Pressure (GPa) -39.0[6]1.90
PETN Detonation Velocity (m/s) 8,214[7]8,350[8]1.73
Detonation Pressure (GPa) 30.4[7]31.5 - 32.0[9]1.765

Experimental Protocols

The experimental determination of detonation properties is a complex and hazardous undertaking that requires specialized facilities and instrumentation. Below are summaries of the methodologies for two key experiments.

Measurement of Detonation Velocity

The velocity of detonation (VoD) is the speed at which the detonation front propagates through the explosive. A common and accurate method for its measurement is the rate stick test with ionization probes .[10]

  • Apparatus: A cylindrical charge of the explosive material of a specific diameter and density is prepared. A series of ionization probes are placed at precise, known intervals along the length of the charge.[11]

  • Procedure: The explosive is initiated at one end. As the detonation wave travels down the charge, it ionizes the gas in the probes, creating a short circuit that generates an electrical signal.[12]

  • Data Acquisition and Analysis: The time at which each probe is triggered is recorded with high precision. The detonation velocity is then calculated by dividing the known distance between probes by the measured time interval for the detonation front to travel that distance.[11]

Another established technique is the Dautriche method , which relies on the time difference between the initiation of two ends of a detonating cord with a known detonation velocity.[13][14] Optical methods using high-speed cameras to track the shock wave are also employed.[10][12]

Measurement of Detonation Pressure

Detonation pressure is the pressure of the shock wave as it travels through the explosive. The impedance matching method is a widely used technique to determine this property.[15]

  • Apparatus: A sample of the explosive is placed in contact with a "witness" material, often Polymethyl methacrylate (B99206) (PMMA), for which the shock properties (Hugoniot curve) are well-characterized.[7] Optical fibers or other sensors are placed within the witness material at known distances from the interface with the explosive.[15]

  • Procedure: The explosive is detonated, and the resulting shock wave propagates into the witness material.

  • Data Acquisition and Analysis: The velocity of the shock wave in the witness material is measured. Using the known Hugoniot of the witness material and the principles of impedance matching, the particle velocity and pressure at the explosive-witness material interface can be determined. This is then used to calculate the detonation pressure of the explosive.[9]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of predicted detonation properties of a novel energetic material.

validation_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_comparison Analysis A Molecular Design (e.g., Dinitroethyne) B Quantum Chemical Calculations (e.g., DFT) A->B C Thermochemical Codes B->C D Predicted Properties (Velocity, Pressure, etc.) C->D I Comparison of Predicted and Experimental Data D->I Input for Comparison E Synthesis of Energetic Material F Detonation Velocity Measurement (e.g., Rate Stick Test) E->F G Detonation Pressure Measurement (e.g., Impedance Matching) E->G H Experimental Data F->H G->H H->I Input for Comparison J Model Refinement I->J K Validated Material Properties I->K J->B Feedback Loop experimental_setup cluster_velocity Detonation Velocity Measurement cluster_pressure Detonation Pressure Measurement V1 Initiator Explosive Charge Ionization Probe 1 Ionization Probe 2 Data Acquisition P1 Initiator Explosive Charge Witness Material (PMMA) Optical Sensors Data Acquisition

References

Comparative

A Comparative Analysis of the Energetic Performance of Dinitroethyne and FOX-7

A detailed guide for researchers and scientists on the experimental and theoretical energetic characteristics of Dinitroethyne and the insensitive high explosive FOX-7. In the ongoing pursuit of advanced energetic materi...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the experimental and theoretical energetic characteristics of Dinitroethyne and the insensitive high explosive FOX-7.

In the ongoing pursuit of advanced energetic materials, a delicate balance between high performance and low sensitivity is paramount. This guide provides a comprehensive comparison of two such materials: the theoretically potent but experimentally elusive dinitroethyne (C₂N₂O₄) and the well-characterized insensitive high explosive FOX-7 (1,1-diamino-2,2-dinitroethene). While FOX-7 has been extensively synthesized and tested, dinitroethyne remains a compound of significant theoretical interest due to its predicted high energy density. This document aims to provide a clear, data-driven comparison to inform further research and development in the field of energetic materials.

At a Glance: Performance Comparison

The following table summarizes the key energetic performance parameters of dinitroethyne and FOX-7. It is crucial to note that the data for dinitroethyne is derived from theoretical and computational studies, as experimental data on its energetic performance is not publicly available. In contrast, the data for FOX-7 is based on extensive experimental measurements.

PropertyDinitroethyne (C₂N₂O₄)FOX-7 (C₂H₄N₄O₄)
Detonation Velocity (D) ~10,000 m/s (theoretical)8,335 m/s at ρ = 1.76 g/cm³[1]
8,870 m/s (calculated at TMD)[2]
Detonation Pressure (P) ~40 GPa (theoretical)~35 GPa at ρ = 1.85 g/cm³[1]
29.2 GPa[3]
Density (ρ) Not available (solid)1.885 g/cm³ (crystal)[4]
Heat of Release ~9.5 MJ/kg (theoretical)[5]Not directly comparable
Impact Sensitivity Unknown (predicted to be high)7-10 J (BAM)
Friction Sensitivity Unknown (predicted to be high)>360 N (BAM)[6]

In-Depth Analysis

Dinitroethyne: A Theoretical Powerhouse

Dinitroethyne (C₂N₂O₄) is a molecule that has garnered significant attention from computational chemists for its potential as a high-performance energetic material. Theoretical studies predict it to be one of the most energy-dense chemical compounds that could potentially exist at ambient conditions, with a remarkable heat of release estimated at 9.5 MJ/kg.[5] Computational models also forecast an exceptionally high detonation velocity, potentially reaching up to 10,000 m/s, and a detonation pressure in the realm of 40 GPa.

However, the synthesis and experimental characterization of dinitroethyne's energetic properties have not been reported in open literature. The extreme energy content and the nature of its chemical bonds suggest that it would be a highly sensitive and unstable compound, posing significant challenges to its synthesis, handling, and storage. The lack of experimental data means that its practical utility as an explosive remains purely speculative.

FOX-7: A Proven Insensitive High Explosive

FOX-7, or 1,1-diamino-2,2-dinitroethene, is a well-established insensitive high explosive that was first synthesized in 1998.[7] It offers a compelling combination of high energetic output, comparable to RDX, with significantly lower sensitivity to impact and friction.[6] This makes it a promising candidate for applications where safety and stability are critical.

Numerous experimental studies have characterized the energetic performance of FOX-7. At a density of 1.76 g/cm³, its detonation velocity has been measured at 8,335 m/s.[1][2] Theoretical calculations at its theoretical maximum density (TMD) of 1.885 g/cm³ predict a detonation velocity of 8,870 m/s.[2] Experimental detonation pressures have been reported to be around 35 GPa at a density of 1.85 g/cm³.[1]

Experimental Methodologies

The experimental data for FOX-7 presented in this guide are primarily derived from standardized tests for energetic materials.

Detonation Velocity and Pressure Measurement: The Cylinder Test

A widely used method to determine the detonation characteristics of an explosive is the cylinder test.

G cluster_setup Cylinder Test Setup cluster_process Measurement Process cluster_analysis Data Analysis detonator Detonator booster Booster Charge detonator->booster initiates explosive Explosive Sample (e.g., FOX-7) booster->explosive initiates cylinder Copper Cylinder explosive->cylinder contained within probes Measurement Probes (e.g., Fiber Optic, Piezoresistive) cylinder->probes monitored by initiation Initiation of Detonation propagation Detonation Wave Propagation initiation->propagation expansion Cylinder Wall Expansion propagation->expansion det_velocity Determine Detonation Velocity propagation->det_velocity data_acq Data Acquisition expansion->data_acq wall_velocity Calculate Wall Velocity vs. Time data_acq->wall_velocity eos Derive Equation of State (EOS) of Detonation Products wall_velocity->eos det_pressure Calculate Detonation Pressure eos->det_pressure

Workflow for determining detonation properties using the cylinder test.

In a typical cylinder test, a cylindrical charge of the explosive is encased in a standardized copper tube. Upon initiation at one end, the detonation wave propagates through the explosive charge. As the detonation front moves, the high-pressure gaseous products expand and push the cylinder wall outwards. The radial expansion of the cylinder wall is recorded with high precision over time using various diagnostic techniques, such as streak photography or photon Doppler velocimetry (PDV). The detonation velocity is determined by measuring the time it takes for the detonation front to travel between probes placed at known distances along the cylinder. From the wall expansion velocity data, the Gurney energy and the Jones-Wilkins-Lee (JWL) equation of state for the detonation products can be derived, which in turn allows for the calculation of the detonation pressure.[8]

Sensitivity Testing: BAM Impact and Friction Tests

The sensitivity of an energetic material to external stimuli like impact and friction is a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction apparatus are standard methods for these assessments.

  • BAM Impact Test: In this test, a specified weight is dropped from varying heights onto a sample of the explosive material placed on an anvil. The result is reported as the energy in Joules at which a reaction (e.g., flash, smoke, or sound) is observed in 50% of the trials (H₅₀).

  • BAM Friction Test: This test involves subjecting the material to friction between a stationary porcelain pin and a moving porcelain plate under a specified load.[9][10][11] The result is given as the load in Newtons at which a reaction occurs.[9][10][11] FOX-7's high friction insensitivity (>360 N) is a significant safety advantage.[6]

G cluster_impact BAM Impact Test cluster_friction BAM Friction Test drop_weight Drop Weight sample_impact Explosive Sample drop_weight->sample_impact anvil_impact Anvil sample_impact->anvil_impact observation_impact Observe for Reaction sample_impact->observation_impact porcelain_pin Porcelain Pin (Stationary) sample_friction Explosive Sample porcelain_pin->sample_friction porcelain_plate Porcelain Plate (Moving) sample_friction->porcelain_plate observation_friction Observe for Reaction sample_friction->observation_friction

Conceptual diagram of BAM sensitivity tests.

Conclusion

This comparative guide highlights the significant differences between dinitroethyne and FOX-7. Dinitroethyne represents a theoretical frontier in energetic materials, promising unparalleled performance but with its feasibility and safety yet to be demonstrated experimentally. Its high predicted energy density makes it a fascinating subject for computational studies and a long-term target for synthetic chemists.

In contrast, FOX-7 is a mature and well-characterized insensitive high explosive. It provides a reliable and safer alternative to more sensitive high-performance explosives like RDX, with a robust body of experimental data supporting its performance claims. For researchers and professionals in drug development requiring well-understood energetic compounds, FOX-7 offers a practical and characterized option.

Future experimental efforts to synthesize and characterize dinitroethyne or its derivatives are eagerly awaited to validate the tantalizing theoretical predictions and to understand its potential, if any, for practical applications. Until then, the comparison remains one of a theoretical ideal versus a proven, practical material.

References

Validation

A Researcher's Guide to Benchmarking Computational Methods for Energetic Materials

The development of novel energetic materials (EMs) with enhanced performance and improved safety is a paramount objective in materials science. Computational modeling has emerged as an indispensable tool, enabling resear...

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel energetic materials (EMs) with enhanced performance and improved safety is a paramount objective in materials science. Computational modeling has emerged as an indispensable tool, enabling researchers to screen hypothetical materials and predict key performance indicators before undertaking costly and hazardous synthesis.[1][2] This guide provides a comparative overview of prevalent computational methods, presenting their performance metrics, underlying protocols, and logical relationships to aid researchers in selecting the most appropriate tools for their work.

Key Performance Indicators in Energetic Materials

The performance and safety of an energetic material are characterized by several key parameters. Accurate computational prediction of these properties is crucial for in silico design and screening.

  • Heat of Formation (ΔHf°): A fundamental thermodynamic property that indicates the energy content of a molecule. It is a critical input for performance prediction codes.[1][3]

  • Detonation Velocity (VD): The speed at which a detonation wave propagates through the material, reflecting the rate of energy release.[4][5] A higher velocity often indicates greater destructive power.[4]

  • Detonation Pressure (PCJ): The pressure at the Chapman-Jouguet (C-J) point, which is the plane where the detonation products reach sonic velocity. It is a key measure of an explosive's brisance or shattering effect.[6]

  • Sensitivity (Impact, Spark, Friction): Measures the ease with which a material can be initiated by external stimuli like impact or electric spark. Lower sensitivity is critical for the safety and handling of EMs.[4]

  • Density (ρ): A crucial parameter that significantly influences detonation performance. Higher density generally leads to higher detonation velocity and pressure.[2]

  • Thermal Stability: Properties such as decomposition temperature and melting point indicate the material's stability under thermal stress.[7]

Comparison of Computational Methodologies

A variety of computational approaches exist, each with distinct trade-offs in accuracy, computational cost, and predictive power. These methods can be broadly categorized into Quantum Mechanics, Machine Learning, Thermochemical Codes, and Empirical Models.

The following table summarizes the reported performance of various computational methods for predicting key energetic material properties. The metrics used include the Root-Mean-Square Deviation (RMSD), the coefficient of determination (R²), and percentage deviation from experimental values.

Property Method Category Specific Method/Model Performance Metric
Heat of Formation (Solid) Quantum MechanicsDFT (B3LYP/6-31G*) with Atom EquivalentsRMSD: 9.0 kcal/mol[8]
Quantum MechanicsRefined DFT with Group EquivalentsRMSD: 5.6 kcal/mol[1][9]
EmpiricalBenson's Group AdditivityDeviation: 2-10% from experiment[3]
EmpiricalPedley MethodDeviation: 10-15% from experiment[3]
Detonation Velocity Machine LearningKernel Methods + Particle Swarm Optimization (PSO)R²: 0.942[4]
Machine LearningNeural Networks (NN)R²: 0.909[4]
Machine LearningSupport Vector Regression (SVR)R²: 0.894[4]
Machine LearningBP Neural Network + Genetic AlgorithmAbsolute Error: ±7%[10]
Thermochemical/EmpiricalDEoS Model (Equation of State)RMS Error: 1.7%[11]
Detonation Pressure Thermochemical/EmpiricalDEoS Model (Equation of State)RMS Error: 6.0%[11]
Impact Sensitivity Machine LearningKernel Methods + PSOR²: 0.871[4]
Machine LearningNeural Networks (NN)R²: 0.827[4]
Machine LearningSupport Vector Regression (SVR)R²: 0.822[4]
Spark Sensitivity Machine LearningKernel Methods + PSOR²: 0.898[4]
Machine LearningNeural Networks (NN)R²: 0.826[4]
Machine LearningSupport Vector Regression (SVR)R²: 0.862[4]

Methodologies and Protocols

Quantum mechanical methods, particularly Density Functional Theory (DFT), form the foundation of many predictive efforts.[12] They are used to calculate molecular energies and properties from first principles.

Methodology: These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. The calculated electronic energy is then used in semi-empirical schemes, such as atom or group equivalent methods, to predict gas-phase heats of formation.[1][8] Condensed-phase properties are subsequently derived by calculating heats of sublimation or vaporization, often using information from the molecule's electrostatic potential.[1][9]

General Computational Protocol (for Heat of Formation via DFT):

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common level of theory is B3LYP with a basis set like 6-31G*.[8]

  • Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the total electronic energy (E).[1]

  • Gas-Phase ΔHf° Calculation: The gas-phase heat of formation is calculated using an atom or group equivalent method. For atom equivalents, the formula is: ΔH°f(gas) = E - Σnjεj, where nj is the number of atoms of type j and εj is a fitted "atom equivalent" energy parameter.[1]

  • Condensed-Phase Correction: The heat of sublimation (ΔHsub) is predicted, often using relationships derived from the molecule's calculated electrostatic potential.[8]

  • Solid-Phase ΔHf° Calculation: The solid-phase heat of formation is determined by: ΔH°f(solid) = ΔH°f(gas) - ΔHsub.[13]

ML has become a powerful tool for predicting EM properties, especially when dealing with limited and complex datasets.[2][14] These data-driven models learn relationships between molecular features and target properties.

Methodology: ML models are trained on datasets containing known energetic materials and their experimentally determined properties. The process involves selecting molecular descriptors (features), training an algorithm (e.g., neural network, random forest), and validating the model's predictive accuracy.[2][15]

General ML Protocol:

  • Data Preparation: A dataset of molecules with known experimental properties is compiled from the literature or internal databases.[2][7] The data is curated and split into training, validation, and testing sets.[2]

  • Feature Extraction: Molecular descriptors are calculated for each molecule. These can range from simple properties like elemental composition and oxygen balance to complex topological or quantum-chemically derived descriptors.[2][4]

  • Model Training: An ML algorithm (e.g., Neural Network, Support Vector Machine) is trained on the training set to learn the mapping between the features and the target property.[4]

  • Hyperparameter Optimization: The model's hyperparameters are tuned using the validation set to optimize performance. Heuristic algorithms like Particle Swarm Optimization (PSO) can be used for this step.[4]

  • Model Evaluation: The final model's predictive power is assessed on the unseen test set using metrics like R² or RMSE.[4]

These methods use established thermodynamic principles, equations of state, and empirical correlations to predict performance.

Methodology: Thermochemical codes like CHEETAH or EXPLO-5 use fundamental inputs like heat of formation and density to calculate detonation properties based on chemical equilibrium assumptions.[13][15] Simpler empirical models, like the Kamlet-Jacobs equations, are analytical expressions derived from experimental data and assumptions about decomposition chemistry.[15]

Experimental Validation Protocol (General): Validation of computational predictions relies on precise experimental measurements.

  • Heat of Formation: Typically measured using oxygen bomb calorimetry, where the heat of combustion is determined, and Hess's law is applied to find the heat of formation.[12]

  • Detonation Velocity: Measured in detonation tests where the material is initiated, and the propagation speed of the detonation front is recorded using probes or high-speed imaging.

  • Sensitivity: Standardized tests like the Bruceton drop-weight test (for impact sensitivity) determine the energy required to cause initiation in 50% of trials (H50).[12]

Workflow and Method Relationships

The selection and application of a computational method follow a logical workflow, and the methods themselves are often interrelated.

G cluster_0 Benchmarking Workflow A Define Target Property (e.g., V_D, ΔH_f°) B Select Computational Method(s) A->B C Perform In Silico Calculation B->C E Compare Predictions with Experimental Data C->E D Gather Experimental Validation Data D->E F Analyze Performance (Calculate RMSD, R², etc.) E->F G Select & Refine Model F->G

A generalized workflow for benchmarking computational methods.

The different classes of computational methods are built on distinct foundations, from first-principles physics to data-driven statistics.

G cluster_1 Methodology Classes A First Principles Based Ab Initio / Quantum Mechanics A_1 DFT A->A_1 A_2 G2/G3 Theory A->A_2 A_3 Semi-Empirical (PM7) A->A_3 B Data-Driven Machine Learning B_1 Neural Networks B->B_1 B_2 Kernel Methods (SVR) B->B_2 B_3 Random Forest B->B_3 C Thermodynamic / Empirical Thermochemical Codes & Simple Models C_1 Kamlet-Jacobs Eq. C->C_1 C_2 Group Additivity C->C_2 C_3 Thermochemical Codes (CHEETAH, EXPLO-5) C->C_3 A_1->B Provides Training Data C_2->C_3 Provides Input

Logical relationships between computational method classes.

References

Comparative

Unraveling C₂N₂O₄: A Comparative Guide to Theoretical Predictions and Experimental Verifications

A comprehensive review of the scientific literature reveals a significant focus on one primary isomer of the chemical formula C₂N₂O₄: dinitrogen tetroxide (N₂O₄). While theoretical explorations of other, potentially high...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant focus on one primary isomer of the chemical formula C₂N₂O₄: dinitrogen tetroxide (N₂O₄). While theoretical explorations of other, potentially high-energy, isomers are plausible within the vast landscape of computational chemistry, there is a conspicuous absence of published studies detailing their predicted stability and properties. Consequently, experimental efforts to synthesize and characterize novel C₂N₂O₄ isomers are not found in the reviewed literature. This guide, therefore, focuses on the robust body of work concerning dinitrogen tetroxide, presenting a detailed comparison of its theoretically predicted and experimentally verified characteristics.

Dinitrogen tetroxide is a well-studied molecule that exists in a temperature-dependent equilibrium with nitrogen dioxide (NO₂). Its properties have been extensively investigated through various experimental techniques and computational methods, providing a solid foundation for comparing theoretical predictions with tangible data.

The Dinitrogen Tetroxide (N₂O₄) Isomer: A Detailed Comparison

Molecular Structure

The geometric parameters of dinitrogen tetroxide have been a subject of numerous theoretical and experimental studies. The planar D₂h symmetry of the molecule is a key feature, and its bond lengths and angles have been precisely determined.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for Dinitrogen Tetroxide (N₂O₄)

ParameterTheoretical Prediction (Method)Experimental ValueExperimental Method
N-N Bond Length1.75 Å (ab initio)1.756 ± 0.01 ÅGas-Phase Electron Diffraction
N-O Bond Length1.19 Å (ab initio)1.190 ± 0.002 ÅGas-Phase Electron Diffraction
O-N-O Bond Angle134.4° (ab initio)133.7 ± 0.6°Gas-Phase Electron Diffraction

The data presented in Table 1 showcases a strong agreement between theoretical predictions, obtained through ab initio quantum chemistry methods, and experimental results from gas-phase electron diffraction. This consistency validates the computational models used to describe the molecular structure of N₂O₄.

Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations can predict these frequencies, which can then be compared with experimental spectra.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Dinitrogen Tetroxide (N₂O₄)

Vibrational ModeSymmetryCalculated Frequency (HF/3-21G*)Experimental Frequency (Gas Phase)Spectroscopic Method
ν₁ (N-N stretch)Ag1282283Raman
ν₂ (NO₂ sym. stretch)Ag8741379Raman
ν₃ (NO₂ deformation)Ag434672Raman
ν₄ (Torsion)Au10779.5IR
ν₅ (NO₂ asym. stretch)B₁u12231748IR
ν₆ (NO₂ rock)B₁u794750IR
ν₇ (NO₂ wag)B₂g760382Raman
ν₈ (NO₂ sym. stretch)B₂u15461370IR
ν₉ (NO₂ deformation)B₂u312429IR
ν₁₀ (NO₂ asym. stretch)B₃g15241712Raman
ν₁₁ (NO₂ rock)B₃g547500Raman
ν₁₂ (Out-of-plane bend)B₃u509266IR

Note: The calculated frequencies are from a specific computational method (Hartree-Fock with a 3-21G* basis set) and are unscaled. Different levels of theory will yield different values. The comparison highlights the general agreement and also the discrepancies that can arise between theoretical models and experimental reality.

Experimental Protocols: A Brief Overview

The experimental data presented in this guide are primarily derived from two key techniques:

1. Gas-Phase Electron Diffraction (GED): This method is used to determine the structure of molecules in the gas phase.[1] A beam of high-energy electrons is fired at a stream of the gaseous sample. The electrons are diffracted by the atoms in the molecules, creating a diffraction pattern that can be analyzed to determine the bond lengths and angles of the molecule.[2][3][4]

2. Matrix Isolation Spectroscopy: To study reactive or unstable species, matrix isolation is employed.[5][6][7] The molecule of interest is trapped in an inert solid matrix (like argon or nitrogen) at very low temperatures.[5] This isolation prevents the molecules from reacting with each other, allowing for their spectroscopic characterization using techniques like FTIR (Fourier-transform infrared) and Raman spectroscopy.[8][9][10]

The NO₂/N₂O₄ Equilibrium: A Dynamic Relationship

Dinitrogen tetroxide exists in a dynamic equilibrium with nitrogen dioxide. This relationship is fundamental to its chemistry and is a key concept for researchers in this field.

NO2_N2O4_Equilibrium cluster_NO2 Nitrogen Dioxide cluster_N2O4 Dinitrogen Tetroxide 2NO2 2 NO₂ (g) (Paramagnetic, Brown Gas) N2O4 N₂O₄ (g) (Diamagnetic, Colorless Gas) 2NO2->N2O4 Dimerization N2O4->2NO2 Dissociation

Caption: The reversible equilibrium between two molecules of nitrogen dioxide (NO₂) and one molecule of dinitrogen tetroxide (N₂O₄).

The Quest for Novel C₂N₂O₄ Isomers: A Frontier of Theoretical Chemistry

The absence of experimentally verified high-energy isomers of C₂N₂O₄ does not preclude their existence. The vast potential energy surface of C₂N₂O₄ may harbor numerous local minima corresponding to other, less stable isomers.[11][12] Computational chemistry provides the tools to explore this landscape and predict the structures, stabilities, and spectroscopic signatures of such novel molecules.[13][14][15]

The logical workflow for the discovery of new isomers is a synergistic interplay between theory and experiment.

Isomer_Discovery_Workflow Theoretical_Prediction Computational Exploration of C₂N₂O₄ PES Predicted_Properties Prediction of Isomer Properties (Structure, Spectra) Theoretical_Prediction->Predicted_Properties Experimental_Synthesis Targeted Experimental Synthesis Predicted_Properties->Experimental_Synthesis Verification Comparison and Verification Predicted_Properties->Verification Experimental_Characterization Spectroscopic and Structural Analysis Experimental_Synthesis->Experimental_Characterization Experimental_Characterization->Verification

Caption: A logical workflow for the discovery and verification of novel high-energy isomers.

Future computational studies are essential to map out the potential energy surface of C₂N₂O₄ and identify promising candidates for novel high-energy density materials. The predictions from such studies would then provide a roadmap for experimentalists to attempt the synthesis and characterization of these elusive isomers, opening new avenues in materials science and energetic materials research.

References

Validation

A Comparative Analysis of Bond Dissociation Energies in Nitro Compounds

This guide provides a comparative study of C-NO₂ and N-NO₂ bond dissociation energies (BDEs) across various classes of nitro compounds, including nitroaromatics, nitroalkanes, and nitramines. The stability of these compo...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study of C-NO₂ and N-NO₂ bond dissociation energies (BDEs) across various classes of nitro compounds, including nitroaromatics, nitroalkanes, and nitramines. The stability of these compounds, particularly their application as energetic materials, is intrinsically linked to the energy required to cleave these bonds, which often represents the initial step in their decomposition.[1][2] This document summarizes key experimental and computational data, outlines the methodologies for BDE determination, and presents a logical workflow for these analyses.

Factors Influencing Bond Dissociation Energy

The strength of the C-NO₂ or N-NO₂ bond is not constant but is influenced by several molecular features:

  • Substituent Effects : Electron-withdrawing groups tend to increase the BDE of the C-NO₂ bond, while electron-donating groups can decrease it.[3] The nature and position of substituents on an aromatic ring can significantly alter the bond strength.

  • Molecular Structure : The overall molecular framework affects bond strength. For instance, strained ring systems or steric hindrance can weaken the bond. The size of the molecule and its surface area have also been correlated with BDE.[4]

  • Electrostatic Potential : A relationship exists between the C-NO₂ bond dissociation energy and the electrostatic potential in the bonding region.[4] Positive electrostatic potentials near the C-NO₂ bond are often linked to the sensitivity of energetic materials.[3]

  • Bond Order : For bonds between similar atoms, a higher multiplicity (double or triple bond) corresponds to a greater bond dissociation energy.[5]

Comparative Bond Dissociation Energies

The homolytic cleavage of the C-NO₂ or N-NO₂ bond is a critical step in the decomposition of many nitro compounds.[1][6] The energy required for this process is a key indicator of a compound's thermal stability. The following table summarizes BDE values for representative nitro compounds determined through various computational methods.

Compound ClassCompoundBond TypeBond Dissociation Energy (kcal/mol)Computational Method
Nitroaromatics NitrobenzeneC-NO₂71.4 / 75.2B3LYP / M06[7]
2,4,6-Trinitrotoluene (TNT)C-NO₂~56.2 (235 kJ/mol)B3LYP/6-311++G[3]
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)C-NO₂59 - 64DFT[6]
Diaminotrinitrobenzene (DATB)C-NO₂67.0 - 72.0DFT[6]
Nitroalkanes NitromethaneC-NO₂~61.5Experimental[4]
NitroethaneC-NO₂~60.9Experimental[4]
2-NitropropaneC-NO₂~60.2Experimental[4]
Nitramines 1,3,5-Trinitro-1,3,5-triazinane (RDX)N-NO₂~48.5 (203 kJ/mol)B3LYP/6-311++G
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)N-NO₂~49.7 (208 kJ/mol)B3LYP/6-311++G**

Note: BDE values can vary based on the specific computational method and basis set used. Values converted from kJ/mol to kcal/mol where necessary (1 kcal = 4.184 kJ).

Experimental and Computational Protocols

The determination of bond dissociation energies relies on both experimental techniques and, more commonly in recent literature, computational quantum chemistry methods.

Computational Protocols: Density Functional Theory (DFT)

A majority of modern BDE studies on nitro compounds utilize DFT methods due to their balance of accuracy and computational cost.[3][8]

  • Software : Calculations are typically performed using quantum chemistry software packages like Gaussian.

  • Method Selection : A functional and a basis set are chosen. Common functionals for BDE calculations in nitro compounds include B3LYP, B3P86, and B3PW91.[3][6][9] The 6-31G** or larger 6-311++G** basis sets are frequently employed.[3][9]

  • Geometry Optimization : The molecular geometry of the parent nitro compound and its resulting radical fragments (after bond cleavage) are optimized to find their lowest energy structures.

  • Frequency Calculation : Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energy (ZPVE).

  • BDE Calculation : The ZPVE-corrected bond dissociation energy (BDE) is calculated as the difference between the total energies of the products (radicals) and the energy of the reactant (the parent molecule).[9]

Experimental Protocols: Photoacoustic Calorimetry (Conceptual)

While computational methods are prevalent, experimental techniques provide crucial benchmark data. Photoacoustic calorimetry is a powerful method for directly measuring the enthalpy of reactions, including bond homolysis.

  • Sample Preparation : The nitro compound is dissolved in a suitable solvent.

  • Photolysis : The sample is irradiated with a nanosecond laser pulse of a specific wavelength that is absorbed by the molecule, leading to the homolytic cleavage of the target bond (e.g., C-NO₂).

  • Heat Release and Detection : The bond-breaking and subsequent reactions of the radical fragments release heat into the solvent. This rapid, localized heating causes thermal expansion, generating a pressure wave (an acoustic signal).

  • Signal Measurement : A sensitive acoustic transducer (a microphone) detects this pressure wave. The amplitude of the acoustic signal is proportional to the amount of heat released in the reaction.

  • Data Analysis : By comparing the signal from the sample to that of a calorimetric reference standard under identical conditions, the enthalpy of the bond dissociation can be determined.

Workflow for BDE Analysis

The following diagram illustrates a typical workflow for the comparative study of bond dissociation energies in nitro compounds, integrating both computational and experimental approaches.

Caption: Workflow for determining and comparing bond dissociation energies.

References

Comparative

assessing the performance of dinitroethyne against traditional explosives

A comparative analysis of the predicted performance of dinitroethyne against established energetic materials reveals its potential as a transformative high-energy-density material, alongside significant hurdles in its pr...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the predicted performance of dinitroethyne against established energetic materials reveals its potential as a transformative high-energy-density material, alongside significant hurdles in its practical realization.

For researchers and scientists in the field of energetic materials, the quest for compounds with superior performance characteristics is a constant endeavor. Dinitroethyne (C₂N₂O₄), a molecule with a simple structure, has emerged from theoretical and computational studies as a compound with the potential for unparalleled energy density and explosive performance. However, unlike traditional explosives such as Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX), dinitroethyne remains a theoretical compound that has not yet been successfully synthesized in a stable form[1][2][3]. This guide provides a comparative assessment of the predicted explosive performance of dinitroethyne against the experimentally verified performance of these conventional explosives.

Performance Characteristics: A Tale of Two Data Sets

The primary metrics for evaluating the performance of an explosive are its detonation velocity and detonation pressure. Due to the current theoretical nature of dinitroethyne, its performance characteristics are based on quantum chemical calculations, which predict exceptional energetic properties[1][4]. In contrast, the data for TNT, RDX, and HMX are derived from extensive experimental testing.

ExplosiveChemical FormulaDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Data Type
Dinitroethyne C₂N₂O₄~1.9 (predicted)>10.0 (predicted)>40.0 (predicted)Theoretical
TNT C₇H₅N₃O₆1.656.919Experimental
RDX C₃H₆N₆O₆1.828.7534Experimental
HMX C₄H₈N₈O₈1.919.139Experimental

Note: The values for dinitroethyne are estimations from computational studies and should be interpreted with caution. The data for traditional explosives are established experimental values.

The Promise and Peril of Dinitroethyne

Theoretical studies suggest that dinitroethyne could possess a detonation velocity and pressure significantly exceeding those of the most powerful conventional explosives like HMX[1]. This remarkable predicted performance stems from its high density and the large amount of energy released upon decomposition.

However, the very properties that make dinitroethyne so potent in theory also contribute to its extreme instability. Computational analyses indicate that dinitroethyne is highly susceptible to decomposition, a process that is significantly catalyzed by the presence of NOx radicals, which are common in energetic material synthesis environments[1][3][5]. This inherent instability is a major obstacle to its synthesis and practical application.

Experimental Protocols for Performance Assessment

The experimental data for traditional explosives presented in this guide are obtained through standardized and rigorous testing protocols. These methods are crucial for ensuring the safety, reliability, and accurate characterization of energetic materials.

Detonation Velocity Measurement

The detonation velocity is typically measured using the time-of-arrival (TOA) technique. An array of probes (such as optical fibers or electrical pins) is placed along a cylindrical charge of the explosive. As the detonation wave propagates through the charge, it triggers each probe in sequence. The time intervals between the triggering of successive probes are precisely measured, and from these timings and the known distances between the probes, the detonation velocity can be calculated.

Detonation Pressure Measurement

The detonation pressure is often determined using the plate dent test or by employing in-situ gauges. In the plate dent test, a cylindrical charge of the explosive is detonated in contact with a thick steel witness plate. The depth of the dent created in the plate is a function of the detonation pressure and is compared to dents produced by standard explosives with known detonation pressures. More sophisticated techniques involve embedding pressure gauges (such as manganin or piezoelectric gauges) within the explosive charge to directly measure the pressure profile of the detonation wave.

Impact Sensitivity Testing

The sensitivity of an explosive to initiation by impact is a critical safety parameter. A standard method for this is the drop weight impact test. In this test, a known weight is dropped from a specific height onto a small sample of the explosive. The test is repeated at various heights to determine the height at which there is a 50% probability of causing an explosion (the H₅₀ value).

ExplosivePerformanceLogic cluster_properties Material Properties cluster_performance Performance Metrics cluster_application Application Potential Density Density DetonationVelocity Detonation Velocity Density->DetonationVelocity Influences DetonationPressure Detonation Pressure Density->DetonationPressure Influences ChemicalComposition Chemical Composition ChemicalComposition->DetonationVelocity Determines ChemicalComposition->DetonationPressure Determines Stability Stability & Safety ChemicalComposition->Stability EnergyOutput Energy Output DetonationVelocity->EnergyOutput DetonationPressure->EnergyOutput

References

Validation

A Researcher's Guide to Validating Calculated Heats of Formation for Energetic Materials

The heat of formation (ΔHf) is a critical thermodynamic parameter for energetic materials, as it directly influences their energy output, detonation properties, and overall performance.[1][2] As synthesizing and experime...

Author: BenchChem Technical Support Team. Date: December 2025

The heat of formation (ΔHf) is a critical thermodynamic parameter for energetic materials, as it directly influences their energy output, detonation properties, and overall performance.[1][2] As synthesizing and experimentally characterizing novel energetic materials can be hazardous and costly, computational chemistry has become an indispensable tool for predicting their properties, including the heat of formation.[1][3] However, the accuracy of these theoretical calculations must be rigorously validated against experimental data to ensure their reliability. This guide provides a comparative overview of common computational methods, experimental validation techniques, and the workflow for this validation process.

Computational Approaches to Determining Heat of Formation

A variety of computational methods are employed to calculate the gas-phase and solid-phase heats of formation of energetic materials. These methods range from high-accuracy but computationally expensive ab initio techniques to more efficient semi-empirical and density functional theory (DFT) approaches.

  • Quantum Chemistry Composite Methods: These methods, such as the Weizmann-n (Wn) and Gaussian-n (e.g., G3, G4MP2) theories, aim for high accuracy by combining results from several calculations at different levels of theory and basis sets.[4][5] They are often used to achieve "chemical accuracy," typically defined as within 1 kcal/mol of the experimental value.[4]

  • Density Functional Theory (DFT): DFT methods, like the widely used B3LYP functional, offer a good balance between accuracy and computational cost.[6] They are frequently used for larger molecules where more rigorous methods are not feasible.[6] The accuracy of DFT predictions can be significantly improved when combined with isodesmic reactions, which conserve the number and types of bonds on both sides of a hypothetical reaction.[2][7]

  • Semi-empirical Methods: Methods like PM6, PM7, and RM1 are computationally less demanding and are suitable for high-throughput screening of a large number of candidate molecules.[7][8] However, they are generally less accurate than DFT and composite methods.[7][9][10]

  • Atom and Group Additivity Methods: These approaches estimate the heat of formation by summing the contributions of individual atoms or functional groups within a molecule.[3][6][11] Benson's group additivity method is a well-established example.[7][11] These methods can be quite accurate, with deviations in the range of 2-10% for some classes of energetic materials.[11] The T1 method is an efficient computational approach that incorporates an empirical correction using atom counts and other calculated parameters.[4][12]

Experimental Validation: The Gold Standard

Experimental determination of the heat of formation provides the benchmark against which computational results are validated.

  • Combustion Calorimetry: This is the primary experimental technique for determining the enthalpy of formation of energetic materials. The substance is burned in a constant-volume container (a bomb calorimeter) with excess oxygen. The heat released during combustion is measured, and from this, the standard enthalpy of formation can be calculated.[13]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA): These techniques are used to measure other crucial thermodynamic properties, such as the enthalpy of fusion and sublimation.[13] The heat of sublimation is particularly important for converting computationally derived gas-phase heats of formation to the more practically relevant solid-phase values.[1][14][15]

Workflow for Validation of Calculated Heats of Formation

The process of validating calculated heats of formation involves a systematic comparison of theoretical predictions with experimental measurements.

Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Measurement cluster_validation Validation cluster_analysis Analysis & Refinement A Select Computational Method (e.g., DFT, G4MP2) B Perform Geometry Optimization & Frequency Calculation A->B C Calculate Gas-Phase Heat of Formation (ΔHf,gas) B->C E Predict Solid-Phase Heat of Formation (ΔHf,solid = ΔHf,gas - ΔHsub) C->E D Calculate Heat of Sublimation (ΔHsub) D->E I Compare Calculated and Experimental ΔHf,solid E->I F Synthesize & Purify Energetic Material G Measure Heat of Combustion (Bomb Calorimetry) F->G H Determine Experimental Solid-Phase Heat of Formation (ΔHf,solid) G->H H->I J Calculate Deviation (e.g., MAE, RMSD) I->J Deviation < Threshold? K Method is Validated J->K Yes L Refine Computational Method/Parameters J->L No L->A

Caption: Workflow for the validation of calculated heats of formation for energetic materials.

Comparison of Computational Method Accuracy

The accuracy of various computational methods can be compared by examining their deviations from experimental values for a set of known energetic materials. The following table summarizes reported root mean square (RMS) and mean absolute errors (MAE) for several methods.

Method/ApproachBasis Set/DetailsDeviation from Experiment (kcal/mol)Reference(s)
Gas-Phase Heat of Formation (ΔHf,gas)
T1Follows G3(MP2) recipe with modificationsRMS: 2.7 (vs. G3), 11.5 kJ/mol (vs. exp.)MAE: 2.0 (vs. G3), 8.5 kJ/mol (vs. exp.)[4][12]
DFT (B3LYP) with Atom Equivalents6-31GRMS: 3.1[6]
DFT (B3LYP) with Group EquivalentsImproved basis set over previous atom equivalent methodRMS: 3.2[3][16]
DFT with Isodesmic Reactions-82% of values within ±2.0 kcal/mol of experimental values for a test set of 45 nitrogen-containing energetic compounds.[7]
DFT with Atom and Group Contribution-51% of values within ±2.0 kcal/mol of experimental values for the same test set.[7]
Benson's Group Additivity-64% of values within ±2.0 kcal/mol of experimental values for a test set of 36 compounds.[7]
Solid-Phase Heat of Formation (ΔHf,solid)
DFT (B3LYP) with Atom Equivalents + ESP Method6-31GRMS: 9.0[6]
DFT with Group Equivalents + ESP MethodImproved basis setRMS: 5.6[16]
First-Principles DFT (Isocoordinated Reaction)-MAE: 39 kJ mol−1 (9.3 kcal mol−1) for over 150 energetic materials.[1]

*ESP Method refers to a method for predicting heats of sublimation based on electrostatic potentials.

Experimental Protocol: Combustion Calorimetry

The following is a generalized protocol for determining the standard enthalpy of formation of an energetic material using bomb calorimetry.

  • Sample Preparation: A precisely weighed sample of the energetic material (typically in pellet form) is placed in a crucible inside the bomb calorimeter.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A known amount of water is added to the outer jacket of the calorimeter to absorb the heat of reaction.

  • Ignition: The sample is ignited using a fuse wire with a known heat of combustion.

  • Temperature Measurement: The temperature change of the water in the calorimeter jacket is carefully monitored until it reaches a maximum and then begins to cool.

  • Calculation of Heat of Combustion: The gross heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition from the fuse wire and for the formation of nitric acid from any nitrogen in the sample.

  • Determination of Enthalpy of Formation: The standard enthalpy of formation of the energetic material is calculated from its standard enthalpy of combustion using Hess's Law. This requires the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, N₂).[17]

Disclaimer: This is a generalized protocol. Specific procedures and safety precautions must be strictly followed based on the particular energetic material being tested and the specific calorimeter being used.

References

Comparative

A Comparative Analysis of the Toxicity and Environmental Impact of Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the toxicity and environmental impact of several key nitroaromatic compounds. The information is intended to a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity and environmental impact of several key nitroaromatic compounds. The information is intended to assist researchers and professionals in evaluating the relative hazards and persistence of these chemicals. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key toxicity assays are provided.

Comparative Toxicity Analysis

The toxicity of nitroaromatic compounds can vary significantly based on the number and position of nitro groups, as well as the presence of other functional groups on the aromatic ring. The primary mechanisms of toxicity often involve the reduction of the nitro group to reactive intermediates, which can lead to oxidative stress and methemoglobinemia.[1][2]

Acute Oral Toxicity in Rats

The following table summarizes the median lethal dose (LD50) for various nitro compounds when administered orally to rats. A lower LD50 value indicates higher acute toxicity.

CompoundCAS NumberLD50 (mg/kg)Animal ModelReference(s)
Nitrobenzene98-95-3349 - 640Rat[2]
1,2-Dinitrobenzene528-29-083Rat[3]
1,3-Dinitrobenzene99-65-059 - 91Rat[4][5]
1,4-Dinitrobenzene100-25-483Rat[3]
2,4-Dinitrotoluene121-14-2270 - 650Rat[1]
2,6-Dinitrotoluene606-20-2180 - 795Rat[1][6]
2,4,6-Trinitrotoluene (TNT)118-96-7794 - 1320Rat[7][8]
4-Nitroaniline100-01-6750Rat[9]
Acute Aquatic Toxicity

The ecotoxicity of nitro compounds is a significant concern due to their potential to contaminate water sources. The following tables summarize the 48-hour median lethal concentration (LC50) in Daphnia magna (a freshwater invertebrate) and the 96-hour LC50 in Pimephales promelas (fathead minnow), two standard model organisms for aquatic toxicity testing.

Table 2: Acute Toxicity in Daphnia magna

CompoundCAS Number48-hour LC50 (mg/L)Reference(s)
2-Nitroaniline88-74-48.3[7]
4-Nitroaniline100-01-617.0[10]
2,4-Dinitrophenol51-28-53.8 - 4.6[11]

Table 3: Acute Toxicity in Pimephales promelas (Fathead Minnow)

CompoundCAS Number96-hour LC50 (mg/L)Reference(s)
2-Nitrophenol88-75-519.5[12]
4-Nitrophenol100-02-76.2 - 22.5[12]
2,4-Dinitrophenol51-28-50.06 - 27.1[11]

Environmental Impact and Persistence

The environmental fate of nitroaromatic compounds is influenced by their chemical stability and susceptibility to biodegradation. The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation.[13] Their persistence in the environment is a key factor in assessing their long-term impact.

Environmental Half-Life

The half-life of a compound is the time it takes for its concentration to be reduced by half in a specific environmental compartment. The following table provides a summary of available half-life data for selected nitro compounds in soil and water.

CompoundEnvironmental CompartmentHalf-lifeReference(s)
NitrobenzeneSoil~1.3 days (at 22°C)
1,3-DinitrobenzeneSoil~9.9 days (at 22°C)
2,4-DinitrotolueneWater (sunlit, natural)3 - 10 hours
2,4-DinitrotolueneSoil~26 days (at 22°C)
2,6-DinitrotolueneWater (anaerobic sewage)28 days
2,6-DinitrotolueneSoil~18 days (at 22°C)
2,4,6-Trinitrotoluene (TNT)Soil~1.3 days (at 22°C)
2,4-DinitrophenolSoil (acidic)~32.1 days
2,4-DinitrophenolSoil (basic)~4.6 days
2-NitroanilineWater (river)~31 hours[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of nitro compounds, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Healthy young adult rodents (typically rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with a controlled temperature (22 ± 3 °C) and relative humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: At least three dose levels are used, with the aim of identifying a dose that causes mortality and one that does not. A control group receives the vehicle only.

  • Observation Period: Animals are observed for mortality, signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as probit analysis.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

  • Test Species: Recommended species include zebrafish (Danio rerio) or fathead minnow (Pimephales promelas).

  • Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.

  • Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, are tested along with a control.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation time.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids, less than 24 hours old at the start of the test.

  • Test Conditions: Daphnids are exposed to the test substance for 48 hours in a static system.

  • Concentrations: At least five concentrations of the test substance are tested in a geometric series, along with a control.

  • Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (median effective concentration for immobilization) and its 95% confidence limits are calculated for the 48-hour exposure period.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Bacterial Strains: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of nitro compounds is often mediated by complex cellular signaling pathways. Below are diagrams illustrating two key mechanisms.

Nitroreductive_Activation cluster_0 Cellular Environment Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitroreductase Nitroreductase (e.g., NQO1) Nitroaromatic->Nitroreductase Reduction Nitroso Nitrosoaromatic (Ar-NO) Nitroreductase->Nitroso 2e⁻ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Electrophilic Attack Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts Electrophilic Attack Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Cell_Damage Cellular Damage Protein_Adducts->Cell_Damage

Nitroreductive activation of nitroaromatic compounds.

Oxidative_Stress_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ROS Reactive Oxygen Species (ROS) (from Nitro Compound Metabolism) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

The Keap1-Nrf2 pathway in response to oxidative stress.

Methemoglobinemia_Pathway cluster_RBC Red Blood Cell Nitroso Nitrosoaromatic Metabolite Hemoglobin Hemoglobin (Fe²⁺) Nitroso->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxidized to Oxygen_Transport Impaired Oxygen Transport Methemoglobin->Oxygen_Transport Leads to Nitroaromatic Nitroaromatic Compound Metabolism Metabolism Nitroaromatic->Metabolism Metabolism->Nitroso

Mechanism of nitroaromatic-induced methemoglobinemia.

References

Safety & Regulatory Compliance

Safety

Critical Safety Alert: Proper Disposal of Dinitroethyne Mandates Extreme Caution and Professional Intervention

IMMEDIATE ACTION REQUIRED: Do not attempt to handle or dispose of dinitroethyne without consulting with explosive ordnance disposal (EOD) or a specialized hazardous waste disposal team. Dinitroethyne (C₂N₂O₄) is a highly...

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Do not attempt to handle or dispose of dinitroethyne without consulting with explosive ordnance disposal (EOD) or a specialized hazardous waste disposal team. Dinitroethyne (C₂N₂O₄) is a highly energetic and unstable molecule for which no standard disposal procedures are publicly available.[1] Its chemical structure suggests it is likely to be extremely sensitive to shock, friction, heat, and static discharge, posing a significant explosion hazard.[1] The information provided herein is intended as an immediate safety and logistical guide for research, science, and drug development professionals in the event of an unplanned synthesis or discovery of this compound. The core directive is to isolate the material and contact experts immediately.

Immediate Safety and Operational Plan

In the event dinitroethyne is present in a laboratory setting, the following procedural steps must be initiated without delay:

  • Cease All Work Immediately: Halt all activities in the vicinity of the material.

  • Isolate the Area: Evacuate all non-essential personnel from the laboratory and adjacent areas. Cordon off the affected zone to prevent unauthorized entry.

  • Do Not Touch or Move the Material: Avoid any interaction with the container or the substance itself.

  • Eliminate Ignition Sources: Turn off all potential ignition sources, including flames, hot plates, and other electrical equipment.[2]

  • Contact Authorities: Immediately notify your institution's Environmental Health and Safety (EHS) department and local emergency services (e.g., fire department, bomb squad). Provide them with all available information on the material.

  • Provide Information: Be prepared to furnish safety data sheets (SDS) for all reactants used in the synthesis that may have led to the formation of dinitroethyne. While no specific SDS for dinitroethyne is available, information on related compounds like dinitroethane or dinitromethane (B14754101) can provide some context on the potential hazards, such as toxicity and instability.[3][4]

Hypothetical Disposal Workflow (To be executed ONLY by trained professionals)

The following logical workflow outlines the necessary steps for the professional disposal of a highly reactive and explosive compound like dinitroethyne. This is a conceptual guide and not a substitute for a professional risk assessment.

Dinitroethyne_Disposal_Workflow cluster_immediate_response Immediate Response cluster_professional_assessment Professional Assessment cluster_disposal_operation Disposal Operation (by Professionals) isolate Isolate Area & Evacuate Personnel eliminate_ignition Eliminate Ignition Sources contact_ehs Contact EHS & Emergency Services risk_assessment On-Site Risk Assessment by EOD/Hazmat Team contact_ehs->risk_assessment identify_hazards Identify Potential Decomposition Triggers risk_assessment->identify_hazards formulate_plan Formulate Neutralization/ Disposal Plan identify_hazards->formulate_plan remote_handling Remote Handling & Stabilization formulate_plan->remote_handling neutralization Chemical Neutralization (if feasible) remote_handling->neutralization transport Secure Transport to Disposal Facility neutralization->transport final_disposal Final Disposal via Detonation or Incineration transport->final_disposal

Hypothetical workflow for the professional disposal of dinitroethyne.

Data Presentation: Hazard Profile of Related Compounds

Due to the lack of experimental data for dinitroethyne, the following table summarizes key hazards of structurally related, though significantly less energetic, nitro compounds to underscore the potential dangers. This information is for context only and should not be used to predict the behavior of dinitroethyne.

CompoundFormulaKey Hazards
NitroethaneC₂H₅NO₂Flammable liquid and vapor; Harmful if swallowed or inhaled; Suspected of causing genetic defects and cancer.[5]
1,1-DinitroethaneC₂H₄N₂O₄Explosive; Toxic if swallowed; Causes serious eye damage.[3]
DinitromethaneCH₂(NO₂)₂Transportation is forbidden by the U.S. Department of Transportation due to its hazardous nature.

Experimental Protocols: Not Applicable

No established experimental protocols for the safe handling and disposal of dinitroethyne have been found in the public domain. Any attempt to develop such a protocol would require extensive research by experts in energetic materials and would be conducted under highly controlled conditions.

Disclaimer: This information is provided as an immediate safety reference and is not a substitute for professional consultation. The handling and disposal of highly explosive and toxic materials should only be carried out by trained and qualified personnel. Always follow your institution's safety protocols and the guidance of hazardous waste disposal experts.

References

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